Psymberin
Descripción
This compound is a natural product found in Ircinia ramosa and Psammocinia bulbosa with data available.
Propiedades
Fórmula molecular |
C31H47NO11 |
|---|---|
Peso molecular |
609.7 g/mol |
Nombre IUPAC |
(2S,3S)-N-[(S)-[(2S,4R,6R)-6-[(2S,3R)-3-[(3R)-6,8-dihydroxy-5-methyl-1-oxo-3,4-dihydroisochromen-3-yl]-2-hydroxybutyl]-4-hydroxy-5,5-dimethyloxan-2-yl]-methoxymethyl]-2-hydroxy-3-methoxy-5-methylhex-5-enamide |
InChI |
InChI=1S/C31H47NO11/c1-14(2)9-22(40-7)27(37)28(38)32-29(41-8)23-13-24(36)31(5,6)25(42-23)12-19(34)16(4)21-10-17-15(3)18(33)11-20(35)26(17)30(39)43-21/h11,16,19,21-25,27,29,33-37H,1,9-10,12-13H2,2-8H3,(H,32,38)/t16-,19+,21-,22+,23+,24-,25-,27+,29+/m1/s1 |
Clave InChI |
BNNIEBYABSNREN-CYRUSRGFSA-N |
SMILES isomérico |
CC1=C2C[C@@H](OC(=O)C2=C(C=C1O)O)[C@H](C)[C@H](C[C@@H]3C([C@@H](C[C@H](O3)[C@@H](NC(=O)[C@H]([C@H](CC(=C)C)OC)O)OC)O)(C)C)O |
SMILES canónico |
CC1=C2CC(OC(=O)C2=C(C=C1O)O)C(C)C(CC3C(C(CC(O3)C(NC(=O)C(C(CC(=C)C)OC)O)OC)O)(C)C)O |
Sinónimos |
irciniastatin A psymberin |
Origen del producto |
United States |
Foundational & Exploratory
Psymberin: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psymberin, a potent cytotoxic polyketide, has garnered significant attention in the scientific community since its independent discovery in 2004 from two distinct species of marine sponges, Psammocinia sp. and Ircinia ramose. Also known as Irciniastatin A, this marine natural product exhibits remarkable and selective bioactivity against a range of cancer cell lines, particularly melanoma, breast, and colon cancers, with IC50 values in the nanomolar range. Its complex molecular architecture and scarcity in nature have made it a compelling target for total synthesis. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound, with a focus on its mechanism of action as a potent inhibitor of protein synthesis and an activator of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Detailed experimental protocols for its isolation and characterization, along with a comprehensive summary of its cytotoxic activity, are presented to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.
Discovery and Sourcing
This compound was independently and nearly simultaneously isolated by two research groups in 2004. The Crews laboratory isolated the compound from the marine sponge Psammocinia sp., while the Pettit group extracted it from Ircinia ramose.[1] Initial structural elucidation revealed a complex molecule featuring a dihydropyran core, a dihydroisocoumarin moiety, and a unique N-acyl aminal linkage. Subsequent total synthesis efforts confirmed that this compound and Irciniastatin A are identical compounds.[2][3] The natural abundance of this compound is low, necessitating extensive sponge collection and extraction for its isolation, which has spurred the development of multiple total synthesis strategies to provide a sustainable supply for further biological investigation.[3][4][5]
Isolation and Purification: Experimental Protocols
The isolation of this compound from its marine sponge sources is a multi-step process that relies on bioassay-guided fractionation to track the cytotoxic activity throughout the purification cascade.
General Bioassay-Guided Fractionation Workflow
The following diagram outlines a typical workflow for the isolation of this compound.
Detailed Protocol for Isolation from Ircinia ramose
This protocol is a composite based on typical natural product isolation procedures and should be adapted based on specific laboratory conditions and bioassay results.[6][7][8]
1. Extraction and Partitioning:
-
Lyophilize and grind the sponge material (Ircinia ramose).
-
Exhaustively extract the ground sponge with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).
-
Concentrate the extract under reduced pressure to yield a crude organic extract.
-
Suspend the crude extract in water and partition sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Monitor the cytotoxic activity of each fraction using a relevant cancer cell line (e.g., HCT-116). The majority of the cytotoxic activity should reside in the EtOAc fraction.
2. Silica Gel Chromatography:
-
Subject the active EtOAc fraction to silica gel flash chromatography.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% EtOAc, followed by a gradient of EtOAc in methanol.
-
Collect fractions and test for cytotoxicity. Pool the active fractions.
3. High-Performance Liquid Chromatography (HPLC):
-
Further purify the active fractions from the silica gel column using reversed-phase HPLC.
-
Employ a C18 column with a gradient elution system, for example, a water/acetonitrile (ACN) gradient containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile using a UV detector (e.g., at 210 nm and 254 nm).
-
Collect peaks and test for cytotoxicity. The peak corresponding to this compound should exhibit potent activity.
-
Perform a final purification step using isocratic HPLC if necessary to achieve >95% purity.
4. Structural Characterization:
-
Confirm the identity and structure of the purified this compound using spectroscopic methods.
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass and molecular formula.[1][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra to confirm the chemical structure and stereochemistry.[9][10][11][12][13]
Biological Activity and Mechanism of Action
This compound is a highly potent cytotoxic agent with a dual mechanism of action that ultimately leads to cell cycle arrest and apoptosis.
Inhibition of Protein Synthesis
The primary mechanism of action of this compound is the inhibition of eukaryotic protein synthesis.[10] It targets the 80S ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.[14][15][16] While the precise binding site is still under investigation, it is believed to interfere with the translocation step of elongation, thereby halting the process of polypeptide chain extension.[1]
Activation of the p38 MAPK Signaling Pathway
In addition to its direct effect on the ribosome, this compound has been shown to induce cellular stress, leading to the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[10][17][18][19][20][21][22] The p38 MAPK pathway is a key regulator of cellular responses to stress, and its activation by this compound contributes to the induction of apoptosis and cell cycle arrest.
Quantitative Cytotoxicity Data
This compound has been evaluated against the NCI-60 panel of human cancer cell lines, demonstrating potent and selective activity. The following table summarizes the reported 50% growth inhibition (GI50) values for this compound against a selection of these cell lines. It is important to note that GI50 values can vary between experiments.[4][6][11][23][24][25][26][27][28]
| Cell Line | Cancer Type | GI50 (nM) |
| Breast Cancer | ||
| MCF7 | Breast | < 2.5 |
| MDA-MB-231 | Breast | < 2.5 |
| HS 578T | Breast | < 2.5 |
| Colon Cancer | ||
| HCT-116 | Colon | < 2.5 |
| HT29 | Colon | < 2.5 |
| SW-620 | Colon | < 2.5 |
| Melanoma | ||
| LOX IMVI | Melanoma | < 2.5 |
| MALME-3M | Melanoma | < 2.5 |
| SK-MEL-28 | Melanoma | < 2.5 |
| Leukemia | ||
| CCRF-CEM | Leukemia | > 25,000 |
| K-562 | Leukemia | > 25,000 |
| MOLT-4 | Leukemia | > 25,000 |
Data compiled from publicly available NCI-60 screening data and published literature. The ">" symbol indicates that the GI50 value was greater than the highest concentration tested.
Conclusion and Future Directions
This compound stands out as a highly promising marine-derived natural product with potent and selective anticancer activity. Its dual mechanism of action, targeting both protein synthesis and a key stress-response pathway, makes it an attractive candidate for further preclinical and clinical development. The successful total synthesis of this compound has overcome the limitation of its natural supply, paving the way for the generation of analogs with potentially improved therapeutic indices. Future research should focus on elucidating the precise molecular interactions of this compound with the ribosome, further delineating the downstream effects of p38 MAPK activation, and evaluating its efficacy and safety in in vivo models. The unique biological profile of this compound underscores the vast potential of marine organisms as a source of novel therapeutic agents.
References
- 1. Total Synthesis of (−)-Irciniastatin B and Structural Confirmation via Chemical Conversion to (+)-Irciniastatin A (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. nacalai.com [nacalai.com]
- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ancestral Interactions of Ribosomal RNA and Ribosomal Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. melnikovlab.com [melnikovlab.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. Inhibition of the Eukaryotic 80S Ribosome as a Potential Anticancer Therapy: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure of the 80S ribosome from Saccharomyces cerevisiae--tRNA-ribosome and subunit-subunit interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Features of 80S mammalian ribosome and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting the Human 80S Ribosome in Cancer: From Structure to Function and Drug Design for Innovative Adjuvant Therapeutic Strategies [mdpi.com]
- 18. Ancestral Interactions of Ribosomal RNA and Ribosomal Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activation and signaling of the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. protocols.io [protocols.io]
- 28. researchgate.net [researchgate.net]
Unraveling Irciniastatin A: A Deep Dive into its Structure and Stereochemistry
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the structure elucidation and stereochemical assignment of Irciniastatin A, a potent cytotoxic marine natural product. We delve into the key experimental data and methodologies that were instrumental in defining its complex architecture.
Initially isolated from the marine sponge Ircinia ramosa, Irciniastatin A, also known as Psymberin, garnered significant attention for its potent and selective cancer cell growth inhibition.[1][2][3] The journey to fully characterize its structure was a complex undertaking, culminating in its total synthesis, which ultimately confirmed its absolute stereochemistry and revealed that Irciniastatin A and this compound are, in fact, the same molecule.[4]
The Architectural Puzzle: Key Structural Features
Irciniastatin A possesses a complex molecular architecture characterized by three key fragments: a highly substituted 2,6-trans-tetrahydropyran core, a dihydroisocoumarin moiety, and a sensitive N,O-aminal linkage.[1] The initial structural hypotheses were formulated based on extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). However, the relative and absolute stereochemistry of several stereocenters remained ambiguous, necessitating a combination of chemical degradation, derivatization, and ultimately, total synthesis to resolve.[4]
A significant breakthrough in the structural elucidation came from the first total synthesis by De Brabander and colleagues.[1] Their work not only established the absolute configuration of the molecule but also definitively proved the identity of (+)-Irciniastatin A and (+)-Psymberin.[1]
Quantitative Spectroscopic Data
The structural assignment of Irciniastatin A was heavily reliant on detailed analysis of its spectroscopic data. Below is a summary of key quantitative data obtained from various spectroscopic techniques.
| Technique | Parameter | Observed Value |
| ¹H NMR | Chemical Shift (δ) | See detailed table below |
| ¹³C NMR | Chemical Shift (δ) | See detailed table below |
| HRMS (ES+) | m/z [M+Na]⁺ | 507.2210 (calculated for C₂₃H₄₀O₇Si₂Na: 507.2211)[1] |
| Optical Rotation | [α]D²⁰ | +11.0 (c 1.3, CHCl₃) for a synthetic intermediate[1] |
Detailed ¹H and ¹³C NMR Data for a Synthetic Intermediate of (+)-Irciniastatin A: [1]
| Position | ¹³C NMR (125 MHz, CDCl₃) δ | ¹H NMR (500 MHz, CDCl₃) δ, multiplicity (J in Hz) |
| 1 | 168.7 | - |
| 2 | 157.7 | - |
| 3 | 119.3 | 6.97 (s, 1H) |
| 4 | 154.0 | - |
| 5 | 120.8 | - |
| 6 | 130.5 | - |
| 7 | 102.1 | - |
| 8 | 93.4 | 5.19 (s, 2H) |
| 9 | 66.6 | 3.79-3.71 (m, 4H) |
| 10 | 52.3 | 3.85 (s, 3H) |
| 11 | 46.1 | 3.64 (d, J = 1.8 Hz, 2H) |
| 12 | 11.9 | 2.08 (s, 3H) |
| 13 | 18.3 | 0.99-0.91 (m, 4H) |
| 14 | 18.2 | 0.99-0.91 (m, 4H) |
| 15 | -1.2 | 0.00 (s, 9H) |
| 16 | -1.2 | 0.00 (s, 9H) |
| Aldehyde C | 198.7 | 9.62 (dd, J = 1.8, 1.8 Hz, 1H) |
| OCH₂Ph | 93.9 | 5.24 (s, 2H) |
| OCH₂Ph | 66.6 | - |
Key Experimental Protocols
The successful elucidation and synthesis of Irciniastatin A involved a series of sophisticated chemical transformations. Below are detailed methodologies for some of the pivotal steps.
Boron-Mediated Aldol Reaction for C15-C17 Stereotriad
This reaction was crucial for establishing the syn-syn relationship of the three contiguous stereocenters in the side chain.[1]
Protocol:
-
To a solution of the ketone fragment in a suitable solvent (e.g., diethyl ether) at -78 °C, add dichlorophenylborane and triethylamine.
-
Stir the mixture for 30 minutes to generate the Z-boron enolate.
-
Add the aldehyde fragment dropwise to the reaction mixture.
-
After stirring for a specified time, quench the reaction with a suitable buffer (e.g., phosphate buffer).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting aldol product by flash column chromatography.
Late-Stage Curtius Rearrangement for N,O-Aminal Formation
The acid-sensitive N,O-aminal moiety was installed late in the synthesis using a Curtius rearrangement, a strategy that proceeds with complete retention of configuration.[1][2]
Protocol:
-
Activate the carboxylic acid precursor with diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine) in an inert solvent (e.g., toluene).
-
Heat the reaction mixture to induce the Curtius rearrangement, forming the corresponding isocyanate.
-
Trap the isocyanate with a suitable alcohol (e.g., 2-(trimethylsilyl)ethanol) to form a Teoc-protected amine.
-
Subsequent deprotection and cyclization under controlled conditions yield the desired N,O-aminal.
Dess-Martin Periodinane (DMP) Oxidation
This oxidation was employed to convert a secondary alcohol to a ketone, a key step in the synthesis of Irciniastatin B from an Irciniastatin A intermediate.[3]
Protocol:
-
Dissolve the secondary alcohol in a chlorinated solvent (e.g., dichloromethane).
-
Add Dess-Martin periodinane to the solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Logical Workflow of Structure Elucidation
The process of determining the complete structure of Irciniastatin A followed a logical progression from initial isolation to final confirmation through total synthesis.
Caption: Logical workflow for the structure elucidation of Irciniastatin A.
Retrosynthetic Analysis of Irciniastatin A
The total synthesis of Irciniastatin A was a convergent process, involving the preparation of key fragments that were later coupled. A simplified retrosynthetic analysis is depicted below.
Caption: Simplified retrosynthetic analysis of Irciniastatin A.
Biological Implications: A Glimpse into its Mechanism of Action
Irciniastatin A's potent cytotoxicity is attributed to its ability to inhibit protein translation.[5] Studies have shown that it binds to the ribosome, thereby halting protein synthesis and inducing cell death.[1][5] Furthermore, it has been observed to activate stress-activated protein kinases such as JNK and p38.[3]
Caption: Proposed mechanism of action for Irciniastatin A.
The successful elucidation of Irciniastatin A's structure and stereochemistry stands as a testament to the power of modern synthetic and analytical techniques. This detailed understanding of its molecular architecture is crucial for ongoing efforts to develop analogs with improved therapeutic profiles for potential use in oncology.
References
- 1. Total Synthesis of (+)-Irciniastatin A (a.k.a. This compound) and (−)-Irciniastatin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Total Synthesis of Irciniastatin A (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (−)-Irciniastatin B and Structural Confirmation via Chemical Conversion to (+)-Irciniastatin A (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
The Psymberin Biosynthesis Pathway: A Technical Guide for Researchers
An In-depth Examination of the Genetic Machinery and Biochemical Logic Underlying the Synthesis of a Potent Antitumor Polyketide in Symbiotic Bacteria.
Introduction
Psymberin, also known as irciniastatin A, is a highly potent cytotoxic polyketide-peptide hybrid natural product that has garnered significant interest from the scientific community for its remarkable antitumor activity.[1][2] Isolated from marine sponges of the genus Psammocinia, this compound is not produced by the sponge itself but by an uncultured symbiotic bacterium.[3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, focusing on the genetic architecture, proposed enzymatic functions, and relevant experimental methodologies for its study. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and oncology drug discovery.
The this compound Biosynthetic Gene Cluster (BGC)
The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC), designated as BGC0001110 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database.[3] This cluster, identified from the uncultured bacterium 'Candidatus Entotheonella factor', is a trans-AT Type I polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system.[4] The organization of the this compound BGC shares significant homology with other members of the pederin family, such as onnamide and pederin itself, allowing for functional annotation of its constituent genes through comparative genomics.[3][5]
Gene Annotation and Proposed Functions
The this compound BGC is comprised of a series of open reading frames (ORFs) that encode the enzymatic machinery necessary for the assembly and modification of the this compound molecule. Based on homology to other pederin-family BGCs, the proposed functions of the key proteins encoded by the this compound cluster are summarized in the table below.[3][5][6]
| Protein ID (BGC0001110) | Proposed Function | Homologous Protein (Pederin BGC) |
| ADA82583.1 | Hybrid NRPS-PKS | PedF |
| ADA82584.1 | Polyketide Synthase | PedG |
| ADA82587.1 | Polyketide Synthase | PedH |
| ADA82582.1 | Acyltransferase | PedC |
| ADA82586.1 | O-methyltransferase | PedE |
| ADA82588.1 | Oxidoreductase | PedB |
| ADA82590.1 | Acyl-CoA synthetase | - |
| ADA82591.1 | Hypothetical protein | - |
| ADA82592.1 | Thioesterase | - |
| ADA82593.1 | MbtH-like protein | - |
| ADA82594.1 | Transposase | - |
| ADA82595.1 | Acyltransferase | PedD |
| ADA82596.1 | O-methyltransferase | PedA |
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process orchestrated by the multi-modular PKS and NRPS enzymes. The pathway is initiated by a starter unit that is sequentially extended by the incorporation of specific extender units, followed by a series of modifications including reductions, dehydrations, and methylations. The final steps involve the incorporation of an amino acid and subsequent tailoring reactions to yield the mature this compound molecule.
Caption: Proposed modular biosynthesis of this compound by the PKS-NRPS assembly line.
Quantitative Data
Due to the unculturable nature of the this compound-producing symbiotic bacterium, direct quantitative data on the biosynthetic pathway, such as enzyme kinetics and product titers, are currently unavailable. However, the potent biological activity of this compound has been extensively characterized.
| Cell Line | IC50 / LC50 | Reference |
| Colorectal Cancer (CRC) Organoids | < 20 nM (for most lines) | [1] |
| CRC119 (cell line) | ~20 nM | [1] |
| Melanoma, Breast, Colon Cancer cell lines | < 2.5 x 10-9 M | [1] |
Experimental Protocols
The study of the this compound biosynthetic pathway is challenging due to the inability to culture the producing organism. However, several molecular biology and analytical techniques can be adapted to investigate this pathway.
Heterologous Expression of this compound Biosynthesis Genes
Objective: To functionally characterize individual enzymes or modules of the this compound PKS-NRPS system in a tractable host organism like E. coli.
Methodology:
-
Gene Synthesis and Codon Optimization: Synthesize the gene of interest (e.g., a specific PKS module or a tailoring enzyme) with codons optimized for expression in E. coli.
-
Vector Construction: Clone the synthesized gene into an appropriate expression vector (e.g., pET series) with a suitable tag (e.g., His-tag) for purification.
-
Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Grow the transformed E. coli to a suitable optical density and induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance protein solubility.
-
Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays: Perform in vitro assays with the purified enzyme and appropriate substrates to determine its function.
Caption: A generalized workflow for the heterologous expression and functional characterization of this compound biosynthetic enzymes.
Gene Knockout Studies (Hypothetical in Native Host)
Objective: To confirm the involvement of a specific gene in this compound biosynthesis by disrupting its function. Note: This is currently not feasible in the uncultured symbiont but serves as a conceptual framework.
Methodology:
-
Construct Design: Design a knockout construct containing flanking homologous regions of the target gene and a selectable marker.
-
Delivery System: Develop a method to deliver the knockout construct into the symbiotic bacterium (e.g., conjugation, electroporation). This is a major bottleneck for uncultured symbionts.
-
Homologous Recombination: Select for transformants where the target gene has been replaced by the selectable marker through homologous recombination.
-
Genotypic Verification: Confirm the gene knockout by PCR and sequencing.
-
Phenotypic Analysis: Analyze the metabolic profile of the mutant strain by LC-MS to confirm the loss of this compound production or the accumulation of biosynthetic intermediates.
LC-MS/MS Analysis of this compound and Intermediates
Objective: To detect and quantify this compound and its biosynthetic intermediates from sponge tissue extracts or heterologous expression cultures.
Methodology:
-
Sample Preparation:
-
Sponge Tissue: Homogenize sponge tissue in an organic solvent (e.g., methanol/dichloromethane).
-
Bacterial Culture: Extract the culture broth with an appropriate organic solvent (e.g., ethyl acetate).
-
-
Chromatographic Separation:
-
Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use selected reaction monitoring (SRM) for targeted quantification of this compound, based on its specific precursor and product ion masses.
-
Use full scan and data-dependent MS/MS for the identification of unknown intermediates.
-
Caption: A standard workflow for the analysis of this compound and related metabolites using LC-MS/MS.
Conclusion and Future Directions
The this compound biosynthetic pathway represents a fascinating example of the complex chemistry orchestrated by microbial symbionts within marine invertebrates. While significant progress has been made in identifying the gene cluster and proposing a biosynthetic model through comparative genomics, the inability to culture the producing bacterium remains a major hurdle to detailed biochemical characterization. Future research efforts should focus on:
-
Metagenomic and Single-Cell Genomic Approaches: To obtain a complete and high-quality genome of the symbiotic bacterium to refine the annotation of the this compound BGC and identify regulatory elements.
-
Heterologous Expression of the Entire BGC: Advances in synthetic biology may enable the reconstruction and expression of the entire this compound gene cluster in a suitable host, which would provide a sustainable source of this compound and a platform for metabolic engineering.
-
In Vitro Reconstitution of the Pathway: Purifying and combining the individual enzymes of the pathway in vitro to study the entire biosynthetic sequence and the interactions between the enzymatic components.
Overcoming the challenges associated with the uncultured nature of the this compound producer will not only provide a deeper understanding of this important biosynthetic pathway but also pave the way for the discovery and development of new anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of Bioactive Natural Products Derived from Theonellidae Family Marine Sponges [jstage.jst.go.jp]
- 5. A polyketide synthase-peptide synthetase gene cluster from an uncultured bacterial symbiont of Paederus beetles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Potent Anti-Cancer Activity of Psymberin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psymberin, also known as Irciniastatin A, is a highly potent polyketide natural product first isolated in 2004 from the marine sponges Psammocinia sp. and Ircinia ramose.[1][2] Its complex structure and remarkable cytotoxicity against a broad spectrum of cancer cell lines have made it a subject of intense interest in the field of oncology and medicinal chemistry.[3] this compound has demonstrated significant growth-inhibitory effects, particularly against melanoma, breast, and colon cancer cell lines, with activity often observed in the low nanomolar to sub-nanomolar range.[1][4] This document provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative cytotoxicity data, structure-activity relationships, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Inhibition of Protein Translation
The primary mechanism by which this compound exerts its anti-cancer effects is the inhibition of protein synthesis.[1] Mechanistic and genomics analyses have revealed that this compound treatment leads to a negative enrichment in pathways related to eukaryotic protein elongation and the ribosome.[1] This inhibition of translation is a rapid cellular event, occurring within hours of exposure.[1]
The disruption of protein synthesis triggers a cellular stress response, a key component of which is the activation of the p38/MAPK signaling pathway.[1][5] Phosphorylation and activation of p38 lead to downstream effects, most notably cell cycle arrest, primarily at the G1 phase.[1] Interestingly, despite its potent cytotoxic effects, this compound does not appear to be a strong inducer of apoptosis. Studies have shown low levels of cleaved PARP and no significant increase in Annexin V uptake following treatment, suggesting a different mode of cell death or a cytostatic effect at certain concentrations.[1][5]
Quantitative Analysis of Cytotoxicity
This compound exhibits potent cytotoxic and antiproliferative activity across a wide range of human cancer cell lines. Its efficacy is often measured by the half-maximal inhibitory concentration (IC50) or the lethal concentration 50 (LC50). The tables below summarize the reported activity of this compound and its key analogs.
Table 1: Cytotoxicity (IC50/LC50) of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / LC50 (nM) | Reference |
| HCT-116 | Colon Cancer | < 2.5 | [3] |
| CRC Lines (Panel) | Colorectal Cancer | < 25 (most < 10) | [1] |
| CRC Organoids (Panel) | Colorectal Cancer | < 20 (most lines) | [1] |
| KM12 | Colon Cancer | 2.29 | [3][4] |
| PC3 | Prostate Cancer | 0.45 | [3][4] |
| SK-MEL-5 | Melanoma | 1.14 | [3][4] |
| T98G | Glioblastoma | 0.81 | [3][4] |
| MALME-3M | Melanoma | < 2.5 | [4] |
| UACC-62 | Melanoma | < 2.5 | [4] |
| MDA-MB-435 | Breast Cancer | < 2.5 | [4] |
Note: IC50 values represent 50% inhibition of growth, while LC50 values represent 50% cell lethality.
Table 2: Structure-Activity Relationship (SAR) - Cytotoxicity of this compound Analogs
| Compound | Key Structural Feature | IC50 Range (nM) | Activity vs. This compound | Reference |
| This compound (1) | Natural Product | 0.45 - 2.29 | Baseline | [4] |
| 8-epi-Psymberin | Epimer at C8 | 37 - 763 | Reduced | [4] |
| 4-epi-Psymberin | Epimer at C4 | 37 - 763 | Reduced | [4] |
| C(8)-C(9) R,R Epimer | Diastereomer at C8-C9 | Dramatically higher | Reduced | [6] |
| C11-deoxythis compound | Lacks C11 hydroxyl group | More potent | Increased | [6][7] |
| Psympederin | Hybrid with Pederin | Micromolar range | Significantly Reduced | [8] |
Structure-Activity Relationship (SAR)
The potent biological activity of this compound is highly dependent on its specific chemical structure and stereochemistry.[4]
-
Dihydroisocoumarin Unit: The dihydroisocoumarin fragment is crucial for this compound's high toxicity. Replacing this unit with structural elements from the related pederin family of toxins (creating a "psympederin" hybrid) results in a significant loss of antiproliferative activity.[4][8]
-
Stereochemistry: The stereochemistry at positions C4, C8, and C9 is vital. Epimers at C4 and C8, as well as diastereomers with altered C8-C9 stereochemistry, consistently show dramatically reduced cytotoxicity compared to the natural product.[4][6]
-
Side Chain: Modifications to the unsaturated "psymberate" side chain have shown that while substitution at C4 and C5 is important, the terminal double bond is not essential for activity. An aryl group can effectively replace the olefin.[6]
-
C11-hydroxyl Group: The synthesis of C11-deoxythis compound revealed that this analog is consistently more potent than the natural this compound, suggesting the C11 hydroxyl group is not required for activity and its removal may be beneficial.[6]
Experimental Protocols
The evaluation of this compound's anti-cancer activity involves a range of standard and advanced cell biology techniques.
Cell Viability and Cytotoxicity Assays (e.g., MTT, SRB, CellTiter-Glo®)
-
Objective: To determine the concentration-dependent effect of this compound on cell proliferation and viability (IC50/LC50 values).
-
Methodology:
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO) only.
-
Incubation: Plates are incubated for a specified period, typically 48 to 72 hours.
-
Viability Measurement: A reagent (e.g., MTT, SRB, or CellTiter-Glo®) is added to each well. These reagents measure metabolic activity or total protein/ATP content, which correlates with the number of viable cells.
-
Data Analysis: The absorbance or luminescence is read using a plate reader. Values are normalized to the vehicle control, and dose-response curves are generated to calculate IC50 values.[9][10]
-
Protein Synthesis Assay
-
Objective: To directly measure the effect of this compound on new protein synthesis.
-
Methodology:
-
Treatment: Cells are treated with this compound or vehicle for various time points (e.g., 1 to 6 hours).
-
Labeling: A methionine analog that can be fluorescently tagged (e.g., via click chemistry) is added to the cell culture medium.
-
Incorporation: The analog is incorporated into newly synthesized proteins.
-
Detection: Cells are fixed, permeabilized, and the incorporated analog is fluorescently labeled.
-
Quantification: The fluorescence intensity per cell is measured using flow cytometry or high-content imaging, providing a quantitative measure of protein synthesis inhibition.[1]
-
Western Blotting
-
Objective: To detect and quantify changes in specific protein levels and activation states (e.g., phosphorylation).
-
Methodology:
-
Cell Lysis: Following treatment with this compound, cells are harvested and lysed to extract total protein.
-
Quantification: Protein concentration is determined using an assay like BCA or Bradford.
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific to target proteins (e.g., phospho-p38, total p38, cleaved PARP, GAPDH). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Visualization: A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization of protein bands.[5]
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle phase distribution.
-
Methodology:
-
Treatment & Harvesting: Cells are treated with this compound for a defined period (e.g., 24 hours) and then harvested.
-
Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the membrane and preserve cell structure.
-
Staining: The fixed cells are stained with a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.
-
Analysis: The resulting histogram shows distinct peaks corresponding to cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[1]
-
Conclusion and Future Directions
This compound is a marine-derived natural product with exceptionally potent anti-cancer activity. Its primary mechanism involves the rapid inhibition of protein translation, leading to p38/MAPK-mediated stress and subsequent cell cycle arrest.[1] The compound's efficacy is highly dependent on its specific stereochemistry and the presence of the dihydroisocoumarin moiety.[4][8] The discovery that simplified analogs, such as C11-deoxythis compound, exhibit even greater potency provides a promising avenue for future drug development and SAR studies.[6]
While in vitro studies have robustly characterized this compound's effects on cancer cell lines and patient-derived organoids, future research should focus on comprehensive in vivo evaluations to assess its anti-tumor efficacy, toxicity, and pharmacokinetic profile in preclinical animal models.[1] Elucidating the precise molecular target on the ribosome and further exploring the downstream consequences of p38 activation will also be critical for its potential translation into a novel therapeutic agent for cancer treatment.
References
- 1. This compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Total Synthesis of Irciniastatin A (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pederin, this compound and the Structurally Related Mycalamides: Synthetic Aspects and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound Analogs: Probing a Functional Correlation with the Pederin/Mycalamide Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The discovery of potent antitumor agent C11-deoxythis compound/irciniastatin a: Total synthesis and biology of advanced this compound analogs - Lookchem [lookchem.com]
- 8. Synthesis of this compound analogues: probing a functional correlation with the pederin/mycalamide family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Psymberin: A Technical Guide to its Mechanism of Action as a Protein Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psymberin, also known as irciniastatin A, is a potent polyketide natural product originally isolated from marine sponges.[1][2] As a member of the pederin family of bioactive compounds, this compound has garnered significant interest within the scientific community due to its powerful cytotoxic effects against a range of cancer cell lines, with IC50 values in the low nanomolar range.[1] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action as a protein synthesis inhibitor, consolidating available data on its molecular target, cellular effects, and associated signaling pathways.
Core Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism through which this compound exerts its cytotoxic effects is the inhibition of protein synthesis.[3][4] This has been consistently demonstrated across multiple studies using various cancer cell lines.[1][3] RNA-Seq analyses of cells treated with this compound have shown a significant negative enrichment in pathways related to eukaryotic protein elongation and ribosome function, providing strong evidence for its role as a translation inhibitor.[3][4]
Ribosomal Target and Binding Site
Genetic studies in the nematode Caenorhabditis elegans have identified the ribosome as the primary molecular target of this compound.[5][6] this compound-resistant mutants were found to have a point mutation in a gene encoding a ribosomal protein, strongly suggesting a direct interaction.[5][6] While the precise binding site is yet to be definitively elucidated by high-resolution structural methods like cryo-electron microscopy of a this compound-ribosome complex, current evidence points towards an interaction with a specific ribosomal protein.
Interestingly, while this compound is structurally related to other pederin family members like mycalamide A, which also target the ribosome, there is no cross-resistance observed between this compound and mycalamide A in resistant mutant strains.[5] This suggests that although they may bind to the same ribosomal protein, their specific binding modes or interaction sites likely differ.[5]
Inhibition of the Elongation Stage of Translation
Current research indicates that this compound primarily inhibits the elongation phase of protein synthesis.[3][4] This is supported by RNA-Seq data showing negative enrichment of eukaryotic protein elongation pathways following this compound treatment.[3] The exact mechanism of elongation arrest, whether it involves interference with aminoacyl-tRNA binding, peptidyl transfer, or translocation, remains an active area of investigation.
Quantitative Data
This compound is a highly potent inhibitor of cancer cell growth, with IC50 values consistently in the low nanomolar range across various cell lines.
| Cell Line Type | Specific Cell Line | IC50 (nM) | Reference |
| Colorectal Cancer | CRC119 | ~15 | [1] |
| Colorectal Cancer | Panel of 6 CRC lines | < 25 (most < 10) | [1] |
| Colorectal Cancer | Patient-derived organoids (5 of 6 lines) | < 20 | [3] |
| Colorectal Cancer | Patient-derived organoid (CRC401) | ~70 | [3] |
| Melanoma, Breast, Colon Cancer | Panel of 60 cell lines | < 2.5 | [1] |
Experimental Protocols
Detailed experimental protocols for studying this compound's mechanism of action are not extensively published. However, based on the methodologies described in the literature, the following representative protocols can be used.
In Vitro Translation Inhibition Assay
This assay is used to directly measure the inhibitory effect of this compound on protein synthesis in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract in vitro translation kit
-
Luciferase mRNA template
-
This compound (dissolved in DMSO)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Prepare a master mix of the in vitro translation reaction components according to the manufacturer's instructions, including the lysate, reaction buffer, amino acid mixture, and luciferase mRNA.
-
Aliquot the master mix into separate reaction tubes.
-
Add this compound at a range of final concentrations (e.g., 0.1 nM to 1 µM) to the reaction tubes. Include a vehicle control (DMSO only).
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Following incubation, add the luciferase assay reagent to each tube.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of translation relative to the vehicle control for each this compound concentration and determine the IC50 value.
Workflow for In Vitro Translation Inhibition Assay.
Western Blot for Phospho-p38 MAPK
This protocol is used to detect the activation of the p38 MAPK signaling pathway in response to this compound treatment.
Materials:
-
Cancer cell line (e.g., CRC119)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration (e.g., 20 nM) for various time points (e.g., 0, 1, 3, 6, 12, 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total p38 and a loading control like GAPDH.
Signaling Pathways
This compound's Proposed Mechanism of Action on the Ribosome
The following diagram illustrates the hypothesized mechanism of this compound-induced translation inhibition.
Proposed mechanism of this compound-induced ribosome stalling.
Activation of the p38 MAPK Stress Response Pathway
A consistent downstream effect of this compound-induced protein synthesis inhibition is the activation of the p38 mitogen-activated protein kinase (MAPK) stress response pathway.[3] This activation is observed through the phosphorylation of p38.[3]
Activation of the p38 MAPK pathway by this compound.
Conclusion and Future Directions
This compound is a highly potent inhibitor of eukaryotic protein synthesis, exerting its cytotoxic effects by targeting the ribosome and inhibiting the elongation stage of translation. This activity leads to the activation of the p38 MAPK stress response pathway, contributing to downstream effects such as cell cycle arrest. While the primary molecular target has been identified as a ribosomal protein, the precise binding site and the detailed molecular interactions remain to be elucidated. Future research, particularly high-resolution structural studies of this compound in complex with the eukaryotic ribosome, will be crucial for a complete understanding of its mechanism of action and for guiding the development of this compound-based therapeutics. The potent and specific nature of this compound's activity makes it a valuable tool for studying the intricacies of protein translation and a promising lead compound in the development of novel anti-cancer agents.
References
- 1. This compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and complete stereochemical assignment of this compound/irciniastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies toward the unique pederin family member this compound: structure-activity relationships, biochemical studies, and genetics identify the mode-of-action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 6. Analysis of Protein Stability by the Cycloheximide Chase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Psymberin: A Technical Guide to its Natural Source and Ecological Significance
For Immediate Release
This technical guide provides a comprehensive overview of the marine-derived natural product, Psymberin. Tailored for researchers, scientists, and drug development professionals, this document delves into its natural origins, ecological functions, and molecular mechanisms of action.
Natural Source and Biosynthesis
This compound, also known as irciniastatin A, is a potent cytotoxic polyketide first isolated in 2004 from marine sponges.[1] Independent research groups identified the compound in Psammocinia sp. and Ircinia ramosa.[1] These sponges are found in the waters of Papua New Guinea.[2]
While initially discovered in the sponge, subsequent research into the biosynthesis of this compound has revealed that it is likely produced by a microbial symbiont within the sponge. The structural similarity of this compound to pederin, a compound produced by bacteria, led to the investigation of the genetic basis for its production. A trans-AT polyketide synthase (PKS) gene cluster, named the "Psy cluster," was identified, indicating a bacterial origin for the compound. This suggests a symbiotic relationship where the microbe produces this compound, which may then be utilized by the host sponge. Many bioactive compounds isolated from sponges are, in fact, products of their associated microbial communities.[3][4]
Ecological Role
The precise ecological role of this compound has not been definitively elucidated in targeted studies. However, based on the well-established principles of chemical ecology in marine invertebrates, it is strongly suggested that this compound functions as a chemical defense mechanism for the host sponge.[5][6][7] Sponges, being sessile organisms, have evolved a sophisticated arsenal of secondary metabolites to deter predators, prevent biofouling, and inhibit the growth of competing organisms and pathogens.[5][6][7]
The high cytotoxicity of this compound against a wide range of cell lines is a strong indicator of its potential as a deterrent. By producing and storing this potent toxin, the sponge can effectively protect itself from predation by fish and other marine animals. This strategy of chemical defense is a common and successful survival mechanism in the marine environment.[5][6][7]
Molecular Mechanism of Action
This compound exerts its potent cytotoxic effects primarily through the inhibition of protein synthesis.[1] This mechanism has been observed in various cancer cell lines, including human leukemia and lung carcinoma.[1] The inhibition of this fundamental cellular process leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis.
Specifically, treatment of cancer cells with this compound leads to the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[8] The p38 MAPK pathway is a key regulator of cellular responses to stress.[8][9] Activation of this pathway by this compound contributes to the observed cell cycle arrest, primarily at the G1 phase.[1]
This compound's signaling pathway leading to apoptosis.
Quantitative Data: Cytotoxicity
This compound has demonstrated remarkable potency against a variety of cancer cell lines, with IC50 values typically in the low nanomolar range. The following table summarizes some of the reported cytotoxic activities.
| Cell Line | Cancer Type | IC50 (nM) |
| KM12 | Colon Cancer | 0.45 - 2.29 |
| PC3 | Prostate Cancer | 0.45 - 2.29 |
| SK-MEL-5 | Melanoma | 0.45 - 2.29 |
| T98G | Glioblastoma | 0.45 - 2.29 |
| HCT-116 | Colon Cancer | < 2.5 |
| CRC401 | Colorectal Cancer Organoid | ~ 70 |
| Other CRC Organoids | Colorectal Cancer Organoid | < 20 |
Note: IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is based on the principle that the amount of ATP is directly proportional to the number of viable cells. The CellTiter-Glo® reagent lyses the cells and generates a luminescent signal.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Appropriate cell culture medium
-
Opaque-walled multiwell plates (e.g., 96-well)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium per well. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only for background).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow for a luminescent-based cytotoxicity assay.
In Vitro Protein Synthesis Inhibition Assay
This protocol describes a cell-free assay to measure the direct inhibitory effect of this compound on protein synthesis using a luciferase reporter.
Materials:
-
This compound stock solution (in DMSO)
-
Rabbit reticulocyte lysate-based cell-free protein synthesis system
-
Luciferase mRNA template
-
Amino acid mixture
-
Reaction buffer
-
Luciferase assay reagent
-
Nuclease-free water
-
96-well white, flat-bottom plate
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in nuclease-free water or an appropriate buffer. Include a positive control (e.g., cycloheximide) and a negative control (vehicle).
-
Reaction Setup: On ice, prepare a master mix containing the rabbit reticulocyte lysate, reaction buffer, amino acid mixture, and luciferase mRNA template according to the manufacturer's instructions.
-
Assay Plate Preparation: Add 2 µL of each this compound dilution, positive control, or negative control to triplicate wells of a 96-well plate.
-
Initiate Reaction: Add 18 µL of the master mix to each well for a final reaction volume of 20 µL.
-
Incubation: Seal the plate and incubate at 30°C for 90 minutes to allow for the translation of the luciferase reporter.
-
Luminescence Detection: Equilibrate the plate and the Luciferase Assay Reagent to room temperature. Add 20 µL of the Luciferase Assay Reagent to each well.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the average luminescence for each set of triplicates. Determine the percentage of protein synthesis inhibition relative to the negative control.
Conclusion
This compound is a potent marine natural product with significant potential in cancer research and drug development. Its origin from a sponge-microbe symbiosis highlights the vast, untapped resource of novel chemistries in marine ecosystems. The elucidation of its mechanism of action as a protein synthesis inhibitor that activates the p38 MAPK pathway provides a solid foundation for further investigation into its therapeutic applications. The provided protocols offer a starting point for researchers to explore the cytotoxic and mechanistic properties of this compound and its analogs.
Logical relationships of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Sponges With Microbial Symbionts Transform Dissolved Organic Matter and Take Up Organohalides [frontiersin.org]
- 5. Allocation of chemical and structural defenses in the sponge Melophlus sarasinorum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. carsten-thoms.net [carsten-thoms.net]
- 8. mdpi.com [mdpi.com]
- 9. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer | MDPI [mdpi.com]
Spectroscopic Data of Psymberin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Psymberin (also known as Irciniastatin A), a potent cytotoxin isolated from marine sponges. The information presented herein is intended to support research and development efforts related to this promising natural product. This document details its High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopic data, along with the experimental protocols utilized for their acquisition.
High-Resolution Mass Spectrometry (HRMS) Data
HRMS analysis confirms the elemental composition of this compound. The data presented in Table 1 was obtained using Electrospray Ionization (ESI), a soft ionization technique suitable for analyzing large and thermally labile molecules like this compound.
Table 1: HRMS Data for this compound
| Adduct | Calculated m/z | Found m/z |
| [M+Na]⁺ | 632.3047 | 632.3044 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (CDCl₃) at 500 MHz.
Table 2: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 4.23 | d | 9.0 |
| 3 | 3.61 | m | |
| 4' | 4.95 | s | |
| 5 | 1.62 | m | |
| 6 | 1.95 | m | |
| 7 | 3.48 | m | |
| 8 | 4.60 | d | 2.0 |
| 9 | 4.02 | m | |
| 10 | 1.70 | m | |
| 11 | 3.75 | m | |
| 12 | 1.25 | d | 6.5 |
| 13 | 2.95 | m | |
| 14 | 2.65 | dd | 16.0, 3.0 |
| 14 | 2.80 | dd | 16.0, 11.5 |
| 15' | 6.30 | s | |
| 17' | 6.25 | s | |
| OMe-3 | 3.40 | s | |
| OMe-4' | 3.55 | s | |
| Me-5 | 1.05 | s | |
| Me-5 | 1.10 | s | |
| Me-10 | 0.95 | d | 7.0 |
| Me-16' | 2.20 | s |
Table 3: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 171.5 |
| 2 | 74.5 |
| 3 | 83.0 |
| 4 | 139.0 |
| 5 | 128.0 |
| 6 | 35.0 |
| 7 | 80.0 |
| 8 | 98.0 |
| 9 | 71.0 |
| 10 | 40.5 |
| 11 | 76.0 |
| 12 | 17.0 |
| 13 | 72.0 |
| 14 | 39.0 |
| 1' | 170.0 |
| 3' | 102.0 |
| 4a' | 160.0 |
| 5' | 108.0 |
| 6' | 158.0 |
| 7' | 101.0 |
| 8a' | 138.0 |
| OMe-3 | 58.0 |
| OMe-4' | 61.0 |
| Me-5 | 22.0 |
| Me-5 | 27.0 |
| Me-10 | 15.0 |
| Me-16' | 21.0 |
Experimental Protocols
The following sections detail the general methodologies used to acquire the spectroscopic data for this compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. Data was collected in positive ion mode, and the mass accuracy was ensured by using a suitable internal or external calibrant.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and the residual solvent peak was used as an internal standard (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm). Standard pulse sequences were used to acquire one-dimensional ¹H and ¹³C spectra.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Psymberin Family of Natural Products and Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The psymberin family of natural products, first isolated from marine sponges, has garnered significant attention in the scientific community due to their exceptionally potent and selective cytotoxic activities against a range of cancer cell lines. Also known as irciniastatin A, this compound and its structural analogues represent a compelling class of compounds for anticancer drug development.[1] This technical guide provides a comprehensive overview of the this compound core, detailing its mechanism of action, structure-activity relationships, and key experimental protocols for its synthesis and biological evaluation.
Core Structure and Analogues
This compound is a complex polyketide characterized by a highly substituted tetrahydropyran ring, an N,O-hemiaminal moiety, a psymberic acid side chain, and a distinctive dihydroisocoumarin (DHIC) fragment.[2][3] The absolute configuration of this compound was definitively established through total synthesis.[2] Structural analogues have been synthesized to probe the contribution of each structural component to its biological activity. Key analogues include epimers at the C4 and C8 positions and "psympederin," a hybrid molecule incorporating the core of pederin, a structurally related toxin.[2]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of protein synthesis.[1][4] Extensive research, including forward genetic screens in Caenorhabditis elegans, has identified the eukaryotic ribosome as the direct molecular target.[4] this compound binds to the ribosome, thereby stalling protein translation.[4]
Interestingly, studies have shown that the potent cytotoxicity of this compound is not solely attributable to its inhibition of protein synthesis. The dihydroisocoumarin side chain, while not essential for ribosome binding and translation inhibition in cell-free assays, is crucial for its cytotoxic effects in cancer cells.[4] This suggests that the DHIC moiety may play a role in cell uptake or interaction with other cellular components that contribute to cell death.[4]
Signaling Pathways
Treatment of cancer cells with this compound has been shown to activate stress-responsive signaling pathways, notably the p38 mitogen-activated protein kinase (MAPK) pathway.[1] Activation of p38 MAPK is a common cellular response to various stressors, including protein synthesis inhibition, and can lead to cell cycle arrest and apoptosis.[1]
Data Presentation
Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of this compound and its key analogues against a panel of human cancer cell lines.
| Compound | KM12 (colon) IC50 (nM) | PC3 (prostate) IC50 (nM) | SK-MEL-5 (melanoma) IC50 (nM) | T98G (glioblastoma) IC50 (nM) | HeLa (cervical) IC50 (nM) |
| This compound (1) | 0.45 ± 0.01[2] | 0.98 ± 0.12[2] | 2.29 ± 0.13[2] | 1.37 ± 0.06[2] | - |
| Mycalamide A (3) | 0.95 ± 0.02[2] | 2.5 ± 0.2[2] | 3.79 ± 0.04[2] | 2.87 ± 0.07[2] | - |
| 8-epi-Psymberin (5) | 37.1 ± 5.5[2] | 200.2 ± 27.6[2] | 352.0 ± 12.1[2] | 85.8 ± 48.4[2] | - |
| 4-epi-Psymberin (6) | 126.08 ± 8.6[2] | 346.5 ± 102.8[2] | 762.8 ± 70.0[2] | 186.7 ± 51.3[2] | - |
| Psympederin (18) | 710.9 ± 35.8[2] | 821.8 ± 89.1[2] | >1,000[2] | >1,000[2] | - |
| 8-epi-Psympederin (19) | >1,000[2] | 255.5 ± 11.4[2] | >1,000[2] | >1,000[2] | - |
| Synthetic this compound | - | 0.98[4] | 2.29[4] | - | - |
| Natural this compound | - | >25,000[4] | <2.5[4] | - | - |
| Cycloheximide | - | - | - | - | 2242 ± 1515[4] |
Protein Synthesis Inhibition Data
The following table summarizes the protein synthesis inhibition activity (EC50 values) of this compound and its analogues in both cell-based and in vitro assays.
| Compound | Translation Inhibition (EC50, nM) |
| Cell-based assay (HeLa) | |
| This compound (1a) | 1.1 ± 0.3[4] |
| Mycalamide A (8) | 1.4 ± 0.3[4] |
| 4-epi-Psymberin (3) | 102 ± 21[4] |
| 8-epi-Psymberin (4) | 160 ± 42[4] |
| Psympederin (5) | 120 ± 29[4] |
| Cycloheximide | 100 ± 15[4] |
Experimental Protocols
Total Synthesis of Psympederin (A Key Analogue)
The synthesis of psympederin provides insight into the modular nature of the this compound family and the chemical strategies employed to create structural analogues. The following is a generalized protocol based on reported syntheses.[2]
1. Synthesis of the Psymberate Side Chain:
-
Step 1: An anti-aldol reaction between glycolate and 3-methyl-but-3-enal is performed to establish the initial stereocenters.[5]
-
Step 2: The resulting alcohol is protected, for example, as a TIPS ether.[5]
-
Step 3: A series of protection/deprotection and oxidation steps are carried out to yield the final psymberic acid.[5]
-
Step 4: The carboxylic acid is converted to an acid chloride for subsequent coupling.[5]
2. Synthesis of the Pederin Core (Acetylpedamide):
-
The synthesis of the pederin core can be achieved through various established routes.[2] These typically involve stereoselective construction of the tetrahydropyran ring and installation of the N-acyl aminal precursor.
3. Coupling and Final Steps:
-
Step 1: The psymberate acid chloride is coupled with the acetylpedamide fragment.
-
Step 2: Final deprotection steps are performed to yield psympederin.
Cytotoxicity Assay (CellTiter-Glo®)
This protocol outlines the determination of IC50 values for this compound and its analogues using the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[2]
1. Cell Plating:
-
Seed human cancer cell lines (e.g., KM12, PC3, SK-MEL-5, T98G) in opaque-walled 96-well plates at a density of 2,500-5,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 atmosphere.
2. Compound Treatment:
-
Prepare serial dilutions of this compound or its analogues in cell culture medium.
-
Add the diluted compounds to the appropriate wells, including a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
3. Luminescence Measurement:
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)
This protocol describes the measurement of protein synthesis inhibition by this compound and its analogues through the incorporation of radioactive ³⁵S-methionine.[4]
1. Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., HeLa, SK-MEL-5) in 24-well plates.
-
Treat the cells with various concentrations of this compound or its analogues for a predetermined time (e.g., 2 hours).
2. Radiolabeling:
-
Wash the cells with methionine-free medium.
-
Add methionine-free medium containing ³⁵S-methionine (e.g., 10 µCi/mL) to each well.
-
Incubate for a short period (e.g., 30 minutes) at 37°C.
3. Protein Precipitation and Scintillation Counting:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and precipitate the proteins using trichloroacetic acid (TCA).
-
Wash the protein pellets with ethanol and acetone.
-
Dissolve the pellets in a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
4. Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration in each sample.
-
Calculate the percentage of protein synthesis inhibition relative to the untreated control.
-
Determine the EC50 values from the dose-response curves.
Western Blot Analysis of p38 MAPK Activation
This protocol details the detection of phosphorylated (activated) p38 MAPK in response to this compound treatment.[1]
1. Cell Treatment and Lysis:
-
Treat cancer cells (e.g., CRC119) with this compound (e.g., 20 nM) for various time points (e.g., 0, 1, 3, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
2. Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
3. Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Loading Control:
-
Strip the membrane and re-probe with an antibody for total p38 MAPK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Mandatory Visualizations
Caption: High-level workflow for the total synthesis of psympederin.
Caption: Experimental workflow to elucidate the mechanism of action of this compound.
Caption: this compound-induced activation of the p38 MAPK signaling pathway.
References
- 1. This compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound Analogs: Probing a Functional Correlation with the Pederin/Mycalamide Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies toward the Unique Pederin Family Member this compound: Structure Activity Relationships, Biochemical Studies and Genetics Identify the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Total Synthesis of Irciniastatin A (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Psymberin in the NCI-60 Panel: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psymberin, a potent polyketide natural product isolated from marine sponges, has demonstrated significant and highly differential cytotoxic activity in the National Cancer Institute's 60 human cancer cell line (NCI-60) screen. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its effects on the NCI-60 panel, the experimental protocols employed for these assessments, and its underlying mechanism of action. Due to the limited public availability of the complete NCI-60 dataset for this compound, this document summarizes the currently accessible quantitative data and highlights the reported differential sensitivity across various cancer cell line subpanels.
Introduction
This compound, also known as Irciniastatin A, is a marine-derived compound that has garnered significant interest in the field of oncology due to its potent cytotoxic properties.[1] Its evaluation in the NCI-60 screen revealed a remarkable and unusual pattern of activity, with over a 10,000-fold difference in the concentrations required to inhibit the growth of different cancer cell lines.[2] This high degree of differential cytotoxicity suggests a unique mechanism of action and potential for development as a targeted therapeutic agent. This document aims to consolidate the available technical information regarding this compound's performance in the NCI-60 panel to serve as a resource for researchers in drug discovery and development.
In Vitro Cytotoxicity Data (NCI-60 Panel)
A complete dataset of the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values for this compound across all 60 cell lines in the NCI panel is not publicly available. However, published literature provides key insights into its potent and selective activity. The following table summarizes the available quantitative and qualitative data.
| Cancer Subpanel | Cell Line(s) | Parameter | Value | Reference(s) |
| Melanoma | MALME-3M, SK-MEL-5, UACC-62 | LC50 | < 2.5 nM | [3] |
| Breast Cancer | MDA-MB-435 | LC50 | < 2.5 nM | [3] |
| Colon Cancer | HCT-116 | LC50 | < 2.5 nM | [3] |
| Prostate Cancer | PC3 | LC50 | > 25 µM | [4] |
| Various | Most other cell lines | LC50 | > 25 µM | [3] |
Note: The dramatic difference in potency, particularly the high sensitivity of certain solid tumor cell lines compared to the resistance of others, is a hallmark of this compound's activity profile in the NCI-60 screen.
Experimental Protocols
The following section details the standardized methodology used by the National Cancer Institute for the NCI-60 screen.
Cell Line Maintenance and Plating
Human tumor cell lines from the NCI-60 panel are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the individual cell line. The plates are then incubated for 24 hours at 37°C, 5% CO2, and 100% relative humidity to allow for cell attachment.
Compound Preparation and Addition
This compound is initially solubilized in dimethyl sulfoxide (DMSO) at a concentration 400 times the desired final maximum test concentration. This stock solution is stored frozen. For the assay, the stock is thawed and diluted with complete medium to twice the desired final maximum test concentration. A series of five 10-fold dilutions are then prepared. Aliquots of these dilutions are added to the microtiter plates containing the cells, resulting in the final desired concentrations.
Incubation and Assay Termination
Following the addition of this compound, the plates are incubated for an additional 48 hours under the same conditions. To terminate the assay, adherent cells are fixed by the addition of cold 50% (w/v) trichloroacetic acid (TCA), to a final concentration of 10% TCA, and incubated for 60 minutes at 4°C.
Sulforhodamine B (SRB) Staining and Measurement
The fixed cells are washed with water and then stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature. Unbound dye is removed by washing with 1% acetic acid. The bound stain is then solubilized with 10 mM Tris base solution. The absorbance is read on an automated plate reader at a wavelength of 515 nm.
Data Analysis and Parameter Calculation
The absorbance values are used to calculate the percentage of cell growth. Three key parameters are determined:
-
GI50: The concentration of the drug that causes a 50% reduction in the net protein increase (as measured by SRB staining) in control cells during the incubation period.
-
TGI: The concentration of the drug that results in total growth inhibition (i.e., the cell count at the end of the incubation is equal to the cell count at the time of drug addition).
-
LC50: The concentration of the drug that results in a 50% reduction in the measured protein at the end of the drug treatment as compared to that at the beginning, indicating a net loss of 50% of the cells.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of eukaryotic protein synthesis.[5] This leads to a cascade of downstream cellular events, including the activation of stress-response pathways and cell cycle arrest.
Inhibition of Protein Synthesis
This compound binds to the ribosome, thereby stalling protein translation.[5] This immediate and potent inhibition of a fundamental cellular process is a key contributor to its cytotoxic effects.
Activation of p38 MAPK Pathway
The inhibition of protein synthesis by this compound induces cellular stress, leading to the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[5] Phosphorylation of p38 is a critical event in the cellular response to this compound.
Cell Cycle Arrest
Downstream of p38 activation, this compound has been shown to induce cell cycle arrest, primarily at the G1 phase in several cancer cell lines.[5] This prevents the proliferation of the cancer cells.
Visualizations
Experimental Workflow
References
- 1. Pederin, this compound and the Structurally Related Mycalamides: Synthetic Aspects and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound Analogs: Probing a Functional Correlation with the Pederin/Mycalamide Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies toward the Unique Pederin Family Member this compound: Structure Activity Relationships, Biochemical Studies and Genetics Identify the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diaphorin, a polyketide produced by a bacterial symbiont of the Asian citrus psyllid, kills various human cancer cells | PLOS One [journals.plos.org]
Preliminary Investigation of Psymberin's Therapeutic Potential: A Technical Guide
Abstract
Psymberin, also known as irciniastatin A, is a potent polyketide cytotoxin originally isolated from marine sponges.[1][2] This technical guide provides a comprehensive overview of the preliminary investigations into its therapeutic potential, with a focus on its anticancer properties. This compound has demonstrated remarkable cytotoxicity against a range of cancer cell lines, particularly melanoma, breast, and colon cancers, with LC50 values in the nanomolar range.[1][3] The primary mechanism of action has been identified as the inhibition of protein translation through direct interaction with the ribosome.[1] This leads to the activation of cellular stress response pathways, such as the p38 MAPK pathway, and subsequent cell cycle arrest, primarily at the G1 phase.[1] This document summarizes the available quantitative data on its bioactivity, details key experimental protocols for its study, and provides visual representations of its mechanism of action and relevant experimental workflows.
Introduction
This compound is a structurally complex natural product that has garnered significant interest in the field of drug discovery due to its potent and selective cytotoxic effects.[3] First isolated in 2004 from the marine sponges Psammocinia sp. and Ircinia ramosa, it was later determined that this compound and irciniastatin A are identical compounds.[1][2][4] Its unique molecular architecture, featuring a dihydroisocoumarin moiety, sets it apart from other members of the pederin family of ribosomal inhibitors. The scarcity of the natural product has necessitated the development of multiple total syntheses, which have also enabled the generation of analogues for structure-activity relationship (SAR) studies.[2][3][4] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the current understanding of this compound's therapeutic potential.
Mechanism of Action
The primary molecular target of this compound is the eukaryotic ribosome, where it inhibits protein synthesis.[1] This inhibition of translation is rapid, occurring within hours of cellular exposure.[1] The disruption of this fundamental cellular process triggers a cascade of downstream events, characteristic of a cellular stress response.
Inhibition of Protein Translation
This compound's binding to the ribosome effectively stalls the process of protein synthesis. This has been demonstrated through various assays, including the incorporation of labeled amino acid analogues into newly synthesized proteins.[1] The potent inhibition of this process underscores its cytotoxic efficacy.
Activation of the p38 MAPK Signaling Pathway
The inhibition of protein synthesis by this compound leads to ribosomal stress, which in turn activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] The p38 MAPK pathway is a key regulator of cellular responses to a variety of stressors, including UV radiation, oxidative stress, and translational inhibition.[5][6] Activation of this pathway by this compound has been confirmed by the detection of increased phosphorylation of p38.[1] This signaling cascade is a crucial component of this compound's downstream cellular effects.
dot
Caption: Proposed signaling pathway of this compound.
Induction of Cell Cycle Arrest
A significant consequence of p38 MAPK activation by this compound is the induction of cell cycle arrest, predominantly in the G1 phase.[1] This prevents the proliferation of cancer cells. Interestingly, despite its potent cytotoxicity, this compound does not appear to induce significant levels of apoptosis, as evidenced by low levels of cleaved PARP and no significant increase in annexin V staining.[1]
Quantitative Data on this compound's Bioactivity
The following tables summarize the in vitro cytotoxicity of this compound against various cancer cell lines and patient-derived organoids.
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 (nM) - Repeat 1 | IC50 (nM) - Repeat 2 | IC50 (nM) - Repeat 3 |
| CRC119 | 1.8 | 1.9 | 2.1 |
| CRC16-159 | 2.5 | 2.8 | 2.6 |
| SW480 | 3.2 | 3.5 | 3.3 |
| HCT116 | 1.5 | 1.7 | 1.6 |
| DLD1 | 4.1 | 4.4 | 4.2 |
| HT29 | 5.6 | 5.9 | 5.7 |
Data compiled from supplementary materials of a 2022 study.[1]
Table 2: IC50 Values of this compound in Colorectal Cancer Patient-Derived Organoids
| Organoid Line | IC50 (nM) - Repeat 1 | IC50 (nM) - Repeat 2 | IC50 (nM) - Repeat 3 |
| CRC404 | 12.1 | 13.5 | 11.8 |
| CRC401 | 68.2 | 71.5 | 69.9 |
| CRC425 | 8.9 | 9.5 | 9.1 |
| CRC431 | 15.4 | 16.1 | 14.9 |
| CRC433 | 7.2 | 7.8 | 7.5 |
| CRC438 | 18.9 | 19.8 | 19.2 |
Data compiled from a 2022 study on patient-derived organoids.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the therapeutic potential of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Protein Synthesis Inhibition Assay (Fluorescent Non-radioactive)
This protocol is based on the use of the Click-iT® HPG Alexa Fluor® 488 Protein Synthesis Assay Kit.[1]
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with this compound at the desired concentration (e.g., 20 nM) for various time points (e.g., 1 and 6 hours).[1]
-
HPG Labeling: Remove the treatment medium and add medium containing 50 µM L-homopropargylglycine (HPG) for 30 minutes to allow for incorporation into newly synthesized proteins.[1]
-
Cell Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them according to the kit manufacturer's instructions.
-
Click-iT® Reaction: Perform the Click-iT® reaction by adding the Alexa Fluor® 488 picolyl azide-containing reaction cocktail to label the HPG-containing proteins.
-
Imaging and Quantification: Image the cells using a fluorescence microscope or a high-content imaging system. Quantify the fluorescence intensity per cell to determine the level of protein synthesis inhibition.[1]
dot
Caption: Experimental workflow for protein synthesis inhibition assay.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours, then harvest the cells by trypsinization.[1]
-
Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[7][8]
-
RNase Treatment: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL). Incubate at 37°C for 30 minutes.[7]
-
Propidium Iodide Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark at 4°C for at least 30 minutes.[7][8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically >600 nm).
-
Data Interpretation: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]
dot
Caption: Experimental workflow for cell cycle analysis.
Western Blotting for p38 MAPK Activation
-
Protein Extraction: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against phospho-p38 MAPK. Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.
Conclusion and Future Directions
The preliminary investigation of this compound reveals it to be a highly potent cytotoxic agent with a well-defined mechanism of action centered on the inhibition of protein synthesis. Its ability to induce cell cycle arrest in cancer cells at nanomolar concentrations makes it a compelling candidate for further preclinical development. Future research should focus on in vivo efficacy studies in relevant animal models of cancer, a comprehensive evaluation of its pharmacokinetic and toxicological profiles, and the continued exploration of SAR through the synthesis of novel analogues to potentially improve its therapeutic index. The lack of significant apoptotic induction also warrants further investigation into the long-term fate of this compound-treated cells and the potential for combination therapies to enhance its anticancer effects.
References
- 1. This compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Total Synthesis of Irciniastatin A (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and complete stereochemical assignment of this compound/irciniastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
Methodological & Application
Total Synthesis of Psymberin: A Detailed Overview of Synthetic Strategies and Experimental Protocols
Introduction
Psymberin, also known as Irciniastatin A, is a potent marine-derived cytotoxic agent isolated from the sponges Psammocinia sp. and Ircinia ramosa.[1][2] Its remarkable and selective bioactivity against various cancer cell lines, with LC50 values in the nanomolar range, has made it a compelling target for total synthesis.[2][3] The complex molecular architecture of this compound, characterized by a highly substituted 2,6-trans-tetrahydropyran (THP) core, a dihydroisocoumarin moiety, and a sensitive N,O-hemiaminal linkage, presents significant synthetic challenges.[2][4] This document provides a detailed overview of the key total syntheses of this compound, with a focus on the strategic approaches and experimental protocols developed by leading research groups.
Key Synthetic Challenges
The total synthesis of this compound necessitates the development of highly stereocontrolled reactions to establish its multiple stereocenters. Key strategic considerations include the construction of the densely functionalized tetrahydropyran ring, the formation of the substituted dihydroisocoumarin system, and the final convergent coupling of the major fragments to install the labile N,O-hemiaminal functionality.[2][4]
The Seminal Total Synthesis by De Brabander and Co-workers
The first total synthesis of this compound was accomplished by the research group of Jef K. De Brabander in 2005.[3] This seminal work unambiguously confirmed the absolute configuration of the natural product and demonstrated that this compound and irciniastatin A are identical.[1][3] The synthesis is highly convergent, assembling the molecule from three main fragments.
Retrosynthetic Analysis of the De Brabander Synthesis
The retrosynthetic strategy for the De Brabander synthesis is outlined below. The key disconnections are at the N,O-hemiaminal linkage, revealing an acid chloride and an amide precursor. The tetrahydropyran core and the dihydroisocoumarin moiety are synthesized separately and then coupled.
Figure 1: Retrosynthetic analysis of the De Brabander total synthesis of this compound.
Synthesis of the Key Fragments
The De Brabander synthesis features several noteworthy transformations in the construction of its key fragments:
-
Tetrahydropyran Core: A key step in the synthesis of the central tetrahydropyran ring involves a termini-differentiating lactolization of a dialdehyde derived from a C2-symmetrical bis-olefin precursor.[3]
-
Dihydroisocoumarin Moiety: The aromatic portion of the molecule is constructed using a Diels-Alder reaction followed by an aromatization sequence.[2]
-
Psymberic Acid Side Chain: The synthesis of the side chain relies on stereoselective aldol reactions to set the required stereocenters.[1]
Final Steps and Overall Yield
The culmination of the De Brabander synthesis involves the coupling of the fragments. A mild platinum-catalyzed hydrolysis of an epimerizable nitrile and a novel one-pot conversion of a methyl imidate to the N-acyl aminal are key features of the final steps.[3] The synthesis was completed in 17 steps for the longest linear sequence with an overall yield of 8.9%.[3]
Second-Generation Synthesis: The Heck Strategy
Later advancements in the synthesis of this compound have focused on improving the efficiency and convergence of the route. A second-generation synthesis developed by Yu and co-workers employs a Heck coupling strategy.[2] This revised approach significantly shortens the synthetic sequence.
Key Features of the Second-Generation Synthesis:
-
Heck Coupling: A palladium-catalyzed Heck reaction is used to couple a sterically hindered aryl fragment with a terminal alkene.[2]
-
Palladium-Catalyzed Cyclization: The isocoumarin scaffold is efficiently formed via a subsequent palladium-catalyzed cyclization.[2]
This second-generation approach reduced the longest linear sequence by seven steps compared to the original synthesis, demonstrating a significant improvement in overall efficiency.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for different total syntheses of this compound, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Principal Investigator(s) | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Reactions |
| First Total Synthesis | De Brabander, J. K. | 17 | 8.9 | Termini-differentiating lactolization, Pt-catalyzed nitrile hydrolysis, one-pot N-acyl aminal formation.[3] |
| Convergent Synthesis | Unnamed | 19 | 6.0 | Enolsilane-oxocarbenium ion union, late-stage hemiaminal-acid chloride coupling.[1] |
| First Generation (Diels-Alder/Aromatization) | Yu, J. et al. | 24 (from aldehyde 25) | Not specified | Transannular Michael addition/lactone reduction, diastereoselective iodocarbonate cyclization, Diels-Alder/aromatization.[2] |
| Second Generation (Heck Strategy) | Yu, J. et al. | 17 (from aldehyde 25) | Not specified | Heck coupling of a sterically hindered aryl fragment, Pd-catalyzed cyclization to form the isocoumarin scaffold.[2] |
| Stereocontrolled Total Synthesis | Yu, J. et al. | 27 | Not specified | Transannular Michael addition/lactone reduction, diastereoselective IBr-induced iodocarbonate cyclization, Diels-Alder/aromatization.[4] |
Experimental Protocols
This section provides a detailed protocol for a key transformation in the synthesis of this compound, based on the published literature.
Protocol: Heck Coupling and Cyclization to form the Isocoumarin Scaffold (Based on the Second-Generation Synthesis by Yu et al.)
This protocol describes the palladium-catalyzed Heck coupling of an aryl fragment with a terminal alkene, followed by cyclization to construct the isocoumarin core of this compound.
Materials:
-
Sterically hindered aryl fragment (e.g., aryl iodide or triflate)
-
Terminal alkene fragment
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Anhydrous solvent (e.g., DMF or DMA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aryl fragment, the terminal alkene (typically 1.1-1.5 equivalents), the palladium catalyst (e.g., 5-10 mol%), and the ligand (e.g., 10-20 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent and the base (typically 2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the isocoumarin product.
Logical Workflow for the Second-Generation Synthesis
The following diagram illustrates the logical workflow of the key steps in the second-generation synthesis of this compound.
Figure 2: Logical workflow of the second-generation synthesis of the this compound core.
Conclusion
The total synthesis of this compound has been a significant endeavor in the field of organic chemistry, showcasing the power of modern synthetic methods to construct complex and biologically important natural products. The evolution from the initial seminal synthesis by De Brabander to more efficient second-generation routes highlights the continuous innovation in synthetic strategy and methodology. The detailed protocols and comparative data presented here serve as a valuable resource for researchers in natural product synthesis and drug development, providing insights into the challenges and creative solutions involved in the synthesis of this potent anticancer agent. Further efforts in this area may focus on developing even more concise and scalable routes to facilitate the synthesis of this compound analogs for detailed structure-activity relationship studies.
References
Application Notes and Protocols: Synthesis of Psymberin Analogue for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psymberin, also known as irciniastatin A, is a potent cytotoxic agent isolated from marine sponges.[1][2] As a member of the pederin family of natural products, it exhibits significant antiproliferative activity against a range of cancer cell lines, with IC50 values often in the nanomolar to subnanomolar range.[3][4] this compound's complex molecular architecture, which includes a dihydroisocoumarin side chain, a substituted tetrahydropyran core, and an N-acyl aminal linkage, has made it a compelling target for total synthesis and analogue development to explore its therapeutic potential.[5][6][7]
Structure-activity relationship (SAR) studies are crucial for understanding the pharmacophore of this compound, identifying the structural features essential for its biological activity, and designing novel analogues with improved potency, selectivity, and drug-like properties. These studies have revealed that this compound's mode of action involves the inhibition of protein synthesis, and that its cytotoxicity is highly sensitive to stereochemistry and modifications of its side chains.[5][8]
This document provides detailed application notes and protocols for the synthesis and evaluation of this compound analogues to facilitate further SAR studies in the field of cancer drug discovery.
Structure-Activity Relationship (SAR) Summary
SAR studies on this compound have provided valuable insights into the contribution of its different structural components to its biological activity. The key findings are summarized below.
The Dihydroisocoumarin Side Chain
The dihydroisocoumarin moiety is a distinguishing feature of this compound within the pederin family and has been found to be critical for its potent cytotoxicity.[1][5]
-
Importance for Cytotoxicity: Analogues lacking the dihydroisocoumarin fragment, such as the this compound-pederin hybrid "psympederin," exhibit significantly reduced antiproliferative activity.[1][9] This suggests that while the core structure shared with pederin is important, the dihydroisocoumarin side chain plays a crucial role in the potent cytotoxicity of this compound.
-
Uncoupling of Cytotoxicity and Protein Synthesis Inhibition: Interestingly, some analogues lacking the dihydroisocoumarin side chain retain the ability to inhibit protein synthesis in cell-free assays, even though their cytotoxicity is abolished.[5][8] This suggests that the dihydroisocoumarin moiety may be crucial for cellular uptake or interaction with other cellular components that ultimately lead to cell death.[5]
The Psymberate Side Chain and Stereochemistry
The stereochemistry of the psymberate side chain and the tetrahydropyran core is paramount for biological activity.
-
Stereochemical Inversion: Epimerization at various stereocenters, such as C4, C8, or C9, leads to a dramatic reduction in cytotoxic activity.[4][5] For instance, the C8-C9 epimer of this compound showed significantly decreased cytotoxicity.[4]
-
Side Chain Removal: Removal of the entire psymberate side chain completely abolishes cytotoxic activity.[5]
Modifications to the Tetrahydropyran Core
Modifications to the central tetrahydropyran ring have also been explored. For example, C11-Deoxythis compound was found to be more potent than this compound itself, suggesting that this position is a key site for modification to enhance activity.[3]
Quantitative SAR Data
The following tables summarize the reported IC50 values for this compound and its key analogues against various human cancer cell lines.
Table 1: Cytotoxicity of this compound and Key Analogues
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound (1a) | HeLa | 0.45 | [5] |
| SK-MEL-5 | 2.29 | [5] | |
| PC3 | 0.98 | [5] | |
| HCT-116 | <2.5 | [3] | |
| KM12 | 0.45-2.29 | [3] | |
| T98G | 0.45-2.29 | [3] | |
| 8-epi-Psymberin | HeLa | >1000 | [3] |
| 4-epi-Psymberin | HeLa | >1000 | [3] |
| Psympederin (5) | HeLa | >1000 | [8] |
| Mycalamide A (8) | HeLa | 0.5 | [5] |
| SK-MEL-5 | 1.5 | [5] | |
| C11-Deoxythis compound | Multiple | 3 to 10-fold more potent than this compound | [3] |
Table 2: Protein Synthesis Inhibition of this compound Analogues
| Compound | Assay Type | EC50 (nM) | Reference |
| This compound (1a) | Cell-based (HeLa) | 1.2 | [5] |
| Cell-free (Rabbit Reticulocyte) | 20 | [5] | |
| Psympederin (5) | Cell-based (HeLa) | >1000 | [8] |
| Cell-free (Rabbit Reticulocyte) | 50 | [5] |
Experimental Protocols
General Synthetic Strategy for this compound Analogues
The total synthesis of this compound and its analogues is a complex undertaking that has been achieved through various convergent strategies.[2][6][10][11] A general retrosynthetic analysis involves disconnecting the molecule into three key fragments: the psymberate side chain, the central tetrahydropyran core, and the dihydroisocoumarin moiety.
Caption: General retrosynthetic approach for this compound synthesis.
Key reactions employed in the synthesis of the core fragments include:
-
Tetrahydropyran Core Synthesis: Transannular Michael addition followed by lactone reduction, and diastereoselective iodocarbonate cyclization.[11]
-
Dihydroisocoumarin Synthesis: Diels-Alder/aromatization sequences or Heck coupling followed by palladium-catalyzed cyclization.[6][7]
-
Psymberate Side Chain Synthesis: Often derived from chiral pool starting materials or through asymmetric aldol reactions.[2]
The final fragments are then coupled, often involving the formation of the sensitive N-acyl aminal linkage.[10]
Protocol for Cytotoxicity Assay (CellTiter-Glo®)
This protocol is adapted from methodologies used to evaluate the cytotoxicity of this compound and its analogues.[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogues on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, SK-MEL-5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analogues dissolved in DMSO
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound analogues in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol for Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)
This protocol is based on methods used to assess the impact of this compound on protein translation.[8]
Objective: To measure the inhibition of total protein synthesis in cells treated with this compound analogues.
Materials:
-
Human cancer cell lines (e.g., HeLa)
-
Complete and methionine-free cell culture medium
-
This compound analogues dissolved in DMSO
-
³⁵S-methionine
-
Trichloroacetic acid (TCA)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 24-well plate and grow to ~80% confluency.
-
Wash the cells with methionine-free medium.
-
Incubate the cells in methionine-free medium for 30 minutes to deplete intracellular methionine.
-
Treat the cells with various concentrations of this compound analogues or vehicle control for a predetermined time (e.g., 2 hours).
-
-
Radiolabeling:
-
Add ³⁵S-methionine to each well to a final concentration of 10 µCi/mL.
-
Incubate for 30 minutes at 37°C.
-
-
Protein Precipitation and Measurement:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and precipitate the proteins with ice-cold 10% TCA.
-
Wash the precipitate with 10% TCA and then with ethanol to remove unincorporated ³⁵S-methionine.
-
Solubilize the protein pellet in a suitable buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity of an aliquot of the solubilized protein using a scintillation counter.
-
Determine the total protein concentration of another aliquot using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Normalize the radioactive counts to the total protein concentration.
-
Express the results as a percentage of the protein synthesis in vehicle-treated control cells.
-
Plot the percentage of protein synthesis against the logarithm of the compound concentration to determine the EC50 value.
-
This compound's Proposed Signaling Pathway
This compound exerts its cytotoxic effects primarily through the inhibition of protein synthesis.[12] This leads to cellular stress and can activate downstream signaling pathways, ultimately resulting in cell cycle arrest and apoptosis.
References
- 1. Synthesis of this compound Analogs: Probing a Functional Correlation with the Pederin/Mycalamide Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Total Synthesis of Irciniastatin A (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pederin, this compound and the Structurally Related Mycalamides: Synthetic Aspects and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studies toward the Unique Pederin Family Member this compound: Structure Activity Relationships, Biochemical Studies and Genetics Identify the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of this compound analogues: probing a functional correlation with the pederin/mycalamide family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Total Synthesis of this compound (Irciniastatin A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Psymberin in Cell-Based Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psymberin, also known as Irciniastatin A, is a potent cytotoxic natural product originally isolated from marine sponges.[1] It belongs to the pederin family of compounds and has demonstrated significant anti-cancer properties.[2] this compound's primary mechanism of action is the inhibition of protein synthesis, which subsequently leads to cell cycle arrest and, in some cases, apoptosis.[3][4] These characteristics make it a valuable compound for investigation in cancer research and drug development. These application notes provide detailed protocols for utilizing this compound in cell-based cytotoxicity assays and summarize its activity across various cancer cell lines.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the potent inhibition of protein translation.[3][4] This disruption of protein synthesis activates cellular stress responses, including the p38/MAPK pathway.[3] Activation of p38 is associated with the induction of G1 cell cycle arrest.[3] While some studies have linked this compound to the induction of apoptosis via the mitochondrial pathway, others have observed low levels of apoptotic markers, suggesting that the primary mode of cell death may be cell-line dependent.[3][4]
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Data Presentation: Cytotoxicity of this compound
This compound has demonstrated potent cytotoxicity across a range of human cancer cell lines, with IC50 values typically in the nanomolar range. The table below summarizes the reported IC50 values for this compound in various cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell density, passage number, and assay methodology.[5][6]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC3 | Prostate Cancer | 0.98 | [7] |
| SK-MEL-5 | Melanoma | 2.29 | [7] |
| HCT-116 | Colon Cancer | < 2.5 | [2] |
| KM12 | Colon Cancer | 0.45 - 2.29 | [2] |
| T98G | Glioblastoma | 0.45 - 2.29 | [2] |
| CRC401 | Colorectal Cancer | ~70 | [3] |
| Other CRC Organoids | Colorectal Cancer | < 20 | [3] |
Experimental Protocols
General Workflow for Cytotoxicity Screening
The following diagram outlines a general workflow for assessing the cytotoxicity of this compound in a cell-based assay.
Caption: General workflow for cytotoxicity screening.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound on adherent or suspension cell lines.[8][9][10][11][12]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 4 x 10³ cells/well).[3]
-
Include wells for untreated controls and blank (medium only).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A 10-point dilution series with a 1:3 dilution factor starting from 1 µM is a good starting point.[3]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization of Formazan:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol can be used to determine if this compound induces apoptosis in the selected cell line.[3]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well or 12-well sterile plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well or 12-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for a specific time course (e.g., 24, 48 hours). Include an untreated control and a positive control for apoptosis (e.g., cisplatin).[3]
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use the untreated cells to set the quadrants for viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Acquire data for each sample and quantify the percentage of cells in each quadrant.
-
Concluding Remarks
This compound is a highly potent cytotoxic agent with a clear mechanism of action involving the inhibition of protein synthesis. The provided protocols offer a starting point for researchers to investigate the cytotoxic and potential pro-apoptotic effects of this compound in various cancer cell models. The nanomolar potency of this compound underscores its potential as a lead compound in the development of novel anti-cancer therapeutics. Further investigation into its detailed molecular interactions and in vivo efficacy is warranted.
References
- 1. The this compound story--biological properties and approaches towards total and analogue syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pederin, this compound and the Structurally Related Mycalamides: Synthetic Aspects and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irciniastatin A induces JNK activation that is involved in caspase-8-dependent apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies toward the Unique Pederin Family Member this compound: Structure Activity Relationships, Biochemical Studies and Genetics Identify the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
Application Notes & Protocols: Psymberin Treatment of Cancer Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psymberin, also known as Irciniastatin A, is a potent marine-derived polyketide first isolated from the sponges Psammocinia sp. and Ircinia ramose.[1] It has demonstrated significant cytotoxic effects against a broad range of cancer cell lines, including melanoma, breast, and colon cancer, with IC50 values often in the low nanomolar range.[1][2][3] These characteristics make this compound a compound of immense interest for cancer research and drug development.
The primary mechanism of action of this compound is the inhibition of protein synthesis.[1][4][5] This disruption of protein production leads to a cellular stress response, notably the activation of the p38 MAPK pathway.[1] Downstream consequences of this compound treatment include cell cycle arrest, predominantly at the G1 phase, and in some cancer cell types, the induction of apoptosis.[1][4][6] While some studies have shown this compound to induce apoptosis, others suggest that in certain contexts, such as colorectal cancer, it primarily leads to cell cycle arrest without significant apoptosis.[1]
These application notes provide detailed protocols for the treatment of cancer cell cultures with this compound, including methods for assessing its cytotoxic and cytostatic effects, and for investigating its impact on key cellular signaling pathways.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KM12 | Colon Cancer | 0.45 ± 0.01 | [7] |
| PC3 | Prostate Cancer | 0.98 ± 0.12 | [7] |
| SK-MEL-5 | Melanoma | 2.29 ± 0.13 | [7] |
| T98G | Glioblastoma | 1.37 ± 0.06 | [7] |
| HCT-116 | Colon Cancer | ~2.5 | [2] |
| Various CRC Cell Lines | Colorectal Cancer | < 10 | [1] |
Experimental Protocols
Cell Culture and this compound Preparation
Objective: To maintain cancer cell lines and prepare this compound for treatment.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HeLa, PC3)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (synthetic)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Cell Culture Maintenance:
-
Culture cancer cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency using Trypsin-EDTA for detachment.
-
-
This compound Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment. It is crucial to maintain a consistent final DMSO concentration across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well cell culture plates
-
Cancer cells
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.[1]
Materials:
-
6-well cell culture plates
-
Cancer cells
-
This compound working solutions
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at a concentration equivalent to its IC50 or a range of concentrations for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The G1, S, and G2/M phases can be quantified based on DNA content.[1]
Apoptosis Assay (Annexin V/PI Staining)
Objective: To detect and quantify this compound-induced apoptosis.
Materials:
-
6-well cell culture plates
-
Cancer cells
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the cell cycle analysis. A positive control for apoptosis, such as cisplatin, can be included.[1]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
Western Blot Analysis for Signaling Pathways
Objective: To investigate the effect of this compound on protein expression and signaling pathways, such as p38 activation.[1]
Materials:
-
6-well cell culture plates
-
Cancer cells
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed and treat cells with this compound (e.g., 20 nM) for various time points (e.g., 0, 1, 6, 24 hours).[8]
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound's proposed mechanism of action in cancer cells.
Caption: General workflow for evaluating this compound's effects.
References
- 1. This compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pederin, this compound and the Structurally Related Mycalamides: Synthetic Aspects and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Irciniastatin A induces JNK activation that is involved in caspase-8-dependent apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies toward the Unique Pederin Family Member this compound: Structure Activity Relationships, Biochemical Studies and Genetics Identify the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of this compound Analogs: Probing a Functional Correlation with the Pederin/Mycalamide Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantification of Protein Synthesis Inhibition by Psymberin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psymberin, also known as irciniastatin A, is a potent marine-derived polyketide that has demonstrated significant cytotoxic activity against a range of cancer cell lines, including melanoma, breast, and colon cancer.[1][2] Its primary mechanism of action is the inhibition of eukaryotic protein synthesis, leading to cell cycle arrest and subsequent apoptosis.[1][3] This document provides detailed application notes and protocols for the quantification of protein synthesis inhibition by this compound, designed to assist researchers in accurately assessing its biological activity.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory effects of this compound on cell viability and protein synthesis have been quantified across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values obtained from different studies.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line/Organoid | Cancer Type | IC50 (nM) | Reference |
| Multiple CRC Cell Lines | Colorectal Cancer | < 10 | [1] |
| CRC401 Organoid | Colorectal Cancer | ~70 | [1] |
| Other CRC Organoids | Colorectal Cancer | < 20 | [1] |
| Melanoma Cell Lines | Melanoma | < 2.5 | [2] |
| Breast Cancer Cell Lines | Breast Cancer | < 2.5 | [2] |
| Colon Cancer Cell Lines | Colon Cancer | < 2.5 | [2] |
Table 2: Protein Synthesis Inhibition by this compound and Related Compounds (EC50 Values)
| Compound | Cell Line | Cancer Type | EC50 (nM) | Reference |
| This compound (1a) | HeLa | Cervical Cancer | 2.2 | [4] |
| This compound (1a) | SK-MEL-5 | Melanoma | 11 | [4] |
| Mycalamide (8) | HeLa | Cervical Cancer | 60 | [4] |
| Mycalamide (8) | SK-MEL-5 | Melanoma | 64 | [4] |
Signaling Pathway and Experimental Workflow
This compound's inhibition of protein synthesis triggers a cellular stress response, including the activation of the p38 MAPK pathway. The general workflow for quantifying this inhibition involves treating cells with this compound and subsequently measuring the rate of new protein synthesis using various assays.
Caption: this compound inhibits protein synthesis by targeting the ribosome, leading to a stress response and cell cycle arrest.
Caption: General workflow for measuring protein synthesis inhibition.
Experimental Protocols
Detailed methodologies for two common assays to quantify protein synthesis are provided below.
Fluorescence-Based Protein Synthesis Assay (Click-iT® HPG)
This method utilizes the methionine analog L-homopropargylglycine (HPG) which is incorporated into newly synthesized proteins. The alkyne group of HPG allows for a "click" reaction with a fluorescent azide, enabling quantification of protein synthesis.[1]
Materials:
-
CRC119 cells (or other cell line of interest)
-
96-well plates
-
This compound
-
Cycloheximide (positive control)
-
DMSO (vehicle control)
-
Click-iT® HPG Alexa Fluor™ 488 Protein Synthesis Assay Kit (Thermo Fisher Scientific)
-
L-homopropargylglycine (HPG)
-
Fixative (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)
-
Click-iT® reaction cocktail components
-
Protocol:
-
Cell Plating: Seed 4 x 10³ cells per well in a 96-well plate in drug-free medium and allow them to attach overnight.[1]
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 3X the IC50 value), 50 µM cycloheximide as a positive control, or 1% DMSO as a vehicle control for specified time intervals (e.g., 1 and 6 hours).[1]
-
HPG Labeling: Remove the drug-containing medium and add medium containing 50 µM L-homopropargylglycine (HPG). Incubate for 30 minutes in the dark.[1]
-
Fixation and Permeabilization:
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells once with PBS.
-
Acquire fluorescent images using a high-content imaging system or a fluorescence microscope.
-
-
Quantification: Analyze the fluorescence intensity per cell to quantify the level of protein synthesis.
Radioactive Labeling with ³⁵S-Methionine
This classic method measures the incorporation of radioactive methionine into newly synthesized proteins.
Materials:
-
HeLa or SK-MEL-5 cells (or other cell line of interest)
-
This compound
-
Mycalamide A (optional, for comparison)
-
Cycloheximide (positive control)
-
³⁵S-Methionine
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with varying concentrations of this compound, a positive control (e.g., cycloheximide), and a vehicle control.
-
Radioactive Labeling: Add ³⁵S-methionine to the cell culture medium and incubate for a defined period to allow for incorporation into newly synthesized proteins.
-
Cell Lysis and Protein Precipitation:
-
Lyse the cells to release the proteins.
-
Precipitate the proteins using trichloroacetic acid (TCA). This step separates the proteins from unincorporated ³⁵S-methionine.
-
-
Quantification:
-
Collect the protein precipitate on a filter.
-
Measure the radioactivity of the precipitated protein using a scintillation counter. The amount of radioactivity is directly proportional to the rate of protein synthesis.
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.[4]
Concluding Remarks
The protocols and data presented provide a framework for the robust quantification of protein synthesis inhibition by this compound. The choice of assay will depend on the specific experimental goals, available equipment, and safety considerations (radioactive vs. fluorescent methods). Accurate determination of this compound's inhibitory activity is crucial for understanding its mechanism of action and for the development of novel anti-cancer therapeutics.
References
Application Notes and Protocols for the Development of Psymberin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of antibody-drug conjugates (ADCs) utilizing the potent cytotoxic agent, Psymberin. This compound, a natural product isolated from marine sponges, exhibits sub-nanomolar cytotoxicity against a range of cancer cell lines, making it a compelling payload for targeted cancer therapy. This document outlines the mechanism of action, synthesis and conjugation strategies, and in vitro and in vivo evaluation of this compound-based ADCs.
Introduction to this compound and its Mechanism of Action
This compound, also known as Irciniastatin A, is a highly potent polyketide that has demonstrated significant anti-cancer activity.[1][2] Its primary mechanism of action is the inhibition of protein synthesis.[3][4] this compound binds to the 60S ribosomal subunit, effectively stalling the translation process and leading to cell cycle arrest and apoptosis.[4][5]
In addition to its role as a protein synthesis inhibitor, this compound has been shown to activate the p38 mitogen-activated protein kinase (MAPK) stress-response pathway.[3] This activation contributes to its cytotoxic effects, including the induction of cell cycle arrest. While some studies have pointed to the induction of apoptosis, the precise downstream signaling of this compound-induced p38 activation is an area of ongoing research.[3]
Data Presentation: In Vitro Cytotoxicity of this compound and Analogs
The following table summarizes the in vitro cytotoxicity of this compound and its analogs against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound (1) | KM12 | Colon | 2.29 | [1] |
| PC3 | Prostate | 0.45 | [1] | |
| SK-MEL-5 | Melanoma | 0.48 | [1] | |
| T98G | Glioblastoma | 1.12 | [1] | |
| 8-epi-Psymberin (5) | KM12 | Colon | 352 | [1] |
| PC3 | Prostate | 37 | [1] | |
| SK-MEL-5 | Melanoma | 49 | [1] | |
| T98G | Glioblastoma | 108 | [1] | |
| 4-epi-Psymberin (6) | KM12 | Colon | 763 | [1] |
| PC3 | Prostate | 185 | [1] | |
| SK-MEL-5 | Melanoma | 231 | [1] | |
| T98G | Glioblastoma | 412 | [1] | |
| Psympederin (18) | KM12 | Colon | >1000 | [1] |
| PC3 | Prostate | 560 | [1] | |
| SK-MEL-5 | Melanoma | 300 | [1] | |
| T98G | Glioblastoma | 890 | [1] |
Note: Quantitative data for a complete this compound-based ADC is not yet widely available in published literature. The development of such ADCs is an active area of research.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of this compound-based ADCs.
Synthesis and Conjugation of this compound-Based ADCs
The synthesis of this compound is a complex multi-step process. For the purpose of ADC development, a derivative of this compound containing a linker with a reactive handle for antibody conjugation is required. The C8 and C11 positions of this compound have been identified as suitable sites for modification without significantly compromising its cytotoxic activity.[6]
Workflow for this compound-ADC Synthesis and Conjugation
References
- 1. Synthesis of this compound Analogs: Probing a Functional Correlation with the Pederin/Mycalamide Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies toward the Unique Pederin Family Member this compound: Full Structure Elucidation, Two Alternative Total Syntheses, and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound analogues: probing a functional correlation with the pederin/mycalamide family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20140161877A1 - Pederin and this compound agents - Google Patents [patents.google.com]
Psymberin as a Chemical Probe for Studying Ribosomal Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psymberin, also known as irciniastatin A, is a potent marine-derived polyketide that has garnered significant interest as a chemical probe for investigating ribosomal function and as a potential anticancer agent.[1][2] Its primary mechanism of action is the inhibition of protein synthesis, which triggers a cascade of cellular stress responses, making it an invaluable tool for dissecting the intricate processes of translation and cellular homeostasis.[1][3] These application notes provide a comprehensive guide for utilizing this compound to study ribosomal function, including detailed experimental protocols, quantitative data, and visualizations of the associated signaling pathways.
Mechanism of Action
This compound exerts its biological effects by directly targeting the eukaryotic 80S ribosome, leading to a rapid and potent inhibition of protein translation.[1] This inhibition of translation is a key event that initiates a cellular stress response known as the ribotoxic stress response.[1][4] A hallmark of this response is the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][4] The activation of p38 is a critical downstream event that ultimately leads to cell cycle arrest, primarily at the G1 phase.[1][2] While in some cancer types this compound has been shown to induce apoptosis, in others, its primary effect is cytostatic, leading to a halt in cell proliferation without immediately inducing cell death.[1]
Data Presentation
This compound IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CRC119 | Colorectal Cancer | <10 | [1] |
| CRC16-159 | Colorectal Cancer | <10 | [1] |
| CRC401 | Colorectal Cancer Organoid | ~70 | [2] |
| Additional CRC Organoids | Colorectal Cancer | <20 | [2] |
| Melanoma Cell Lines | Melanoma | <2.5 | [2] |
| Breast Cancer Cell Lines | Breast Cancer | <2.5 | [2] |
| Colon Cancer Cell Lines | Colon Cancer | <2.5 | [2] |
Effect of this compound on Cell Cycle Distribution
This compound-induced cell cycle arrest is a direct consequence of ribosomal stress. The following table illustrates the typical effect of this compound on the distribution of cells in different phases of the cell cycle in colorectal cancer cell lines.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Untreated | 56.5 | 29.6 | 13.9 | [5] |
| This compound (3x IC50) | Increased | Decreased | Decreased | [1][2] |
Note: Specific percentages can vary between cell lines and experimental conditions. The general trend observed is a significant increase in the G1 population with a corresponding decrease in the S and G2/M populations.
Experimental Protocols
Protein Synthesis Inhibition Assay using a Methionine Analog (AHA)
This protocol describes how to measure the rate of newly synthesized proteins using the methionine analog L-azidohomoalanine (AHA) and subsequent fluorescent detection by "click" chemistry.[1]
Materials:
-
Cells of interest (e.g., CRC119)
-
Complete cell culture medium
-
Methionine-free medium
-
This compound stock solution (in DMSO)
-
Cycloheximide (positive control for translation inhibition)
-
L-azidohomoalanine (AHA)
-
Click-iT® HPG Alexa Fluor® 488 Protein Synthesis Assay Kit (or similar)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth and analysis.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 20 nM) or vehicle (DMSO) for the desired time points (e.g., 1 and 6 hours).[1] Include a positive control of cycloheximide (e.g., 50 µM).[1]
-
Methionine Starvation (Optional): To increase the incorporation of AHA, you can replace the complete medium with methionine-free medium for 30 minutes prior to AHA labeling.
-
AHA Labeling: Add AHA to the cell culture medium to a final concentration of 50 µM and incubate for 1-2 hours.
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the Alexa Fluor® alkyne.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Image the cells using a fluorescence microscope or quantify the fluorescence intensity per cell using a flow cytometer.
-
Western Blot Analysis of Phospho-p38
This protocol details the detection of phosphorylated p38 MAPK, a key indicator of the ribotoxic stress response induced by this compound.[1]
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-total p38 MAPK
-
Mouse anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG-HRP
-
Anti-mouse IgG-HRP
-
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound (e.g., 20 nM) for various time points (e.g., 0, 2, 4, 8, 24 hours).[1]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with antibodies against total p38 and a loading control like GAPDH.
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[1]
Materials:
-
Cells treated with this compound or vehicle
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound (e.g., 3X their IC50) or vehicle for 24 and 48 hours.[1]
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells for at least 30 minutes on ice or at -20°C for longer storage.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use the appropriate software to gate the cell populations and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on their DNA content (PI fluorescence intensity).
-
Visualizations
Ribotoxic Stress Response Signaling Pathway
Caption: this compound-induced ribotoxic stress response pathway.
Experimental Workflow for this compound as a Chemical Probe
Caption: Experimental workflow for studying ribosomal function with this compound.
Application in Ribosome Profiling
Ribosome profiling (Ribo-Seq) is a powerful technique used to obtain a snapshot of all the ribosomes actively translating in a cell at a specific moment. This compound can be used as a chemical probe in Ribo-Seq experiments to study the dynamics of translation inhibition. By treating cells with this compound prior to harvesting, researchers can "freeze" ribosomes on the mRNA transcripts, allowing for the identification of specific sites of translational pausing or arrest induced by the compound.
General Considerations for Ribosome Profiling with this compound:
-
Treatment Time: A time-course experiment is recommended to capture the dynamic effects of this compound on translation.
-
Concentration: Use a concentration of this compound that is known to effectively inhibit translation without causing widespread cell death during the experimental timeframe.
-
Controls: Include an untreated control and a control treated with a different translation inhibitor (e.g., cycloheximide) to compare the specific effects of this compound.
The standard ribosome profiling protocol can be adapted for use with this compound. The key modification is the addition of the this compound treatment step before cell lysis. The subsequent steps of nuclease digestion, ribosome footprint isolation, library preparation, and sequencing remain largely the same.
This compound's Ribosome Binding Site
The precise binding site of this compound on the eukaryotic 80S ribosome is still under active investigation. However, based on its mechanism of action as a translation elongation inhibitor, it is hypothesized to bind to a functional center of the ribosome involved in the elongation cycle, such as the A-site, P-site, or the E-site on the large ribosomal subunit. Further structural studies, such as cryo-electron microscopy (cryo-EM) of the this compound-ribosome complex, are needed to elucidate the exact molecular interactions.
Conclusion
This compound is a versatile and potent chemical probe for the study of eukaryotic ribosome function. Its ability to rapidly inhibit protein synthesis and activate the ribotoxic stress response provides a valuable tool for researchers investigating the mechanisms of translation, cellular stress signaling, and for those in the field of drug development exploring the ribosome as a therapeutic target. The detailed protocols and data presented in these application notes offer a solid foundation for the successful application of this compound in a research setting.
References
- 1. This compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome structure determined to near-atomic resolution by cryo-EM - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 3. Global quantification of newly synthesized proteins reveals cell type- and inhibitor-specific effects on protein synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Psymberin from Psammocinia Species
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the isolation of psymberin, a potent cytotoxic polyketide, from marine sponges of the Psammocinia genus. The protocols are based on established bioassay-guided fractionation techniques.
Introduction
This compound, also known as irciniastatin A, is a marine natural product first isolated in 2004 from the sponge Psammocinia sp.[1][2]. It belongs to the pederin family of metabolites and has demonstrated significant cytotoxicity against a range of cancer cell lines, including melanoma, breast, and colon cancer, with LC50 values in the low nanomolar range[1]. The potent biological activity of this compound makes it a compound of immense interest for therapeutic development[1][3]. Its mechanism of action involves the inhibition of protein synthesis and the induction of G1 cell cycle arrest through the activation of the p38/MAPK signaling pathway[1].
This application note details the necessary steps for the successful isolation and purification of this compound from sponge biomass.
Quantitative Data Summary
The following table summarizes the yield of this compound obtained from Psammocinia sp. as reported in the literature.
| Parameter | Value | Source |
| Starting Material | 18.6 kg (wet weight) of pooled Psammocinia sp. collections | [4] |
| Final Yield of this compound | 9.16 × 10-5% (wet weight) | [4] |
Experimental Protocols
Collection and Initial Preservation of Sponge Material
-
Collection: Psammocinia sp. sponges are collected by SCUBA diving at depths ranging from 25-70 meters[4]. The sponge is typically brown to grayish-purple with a globular shape and a compressible, conulose surface[4].
-
Preservation: Immediately after collection, the sponge material should be soaked in a 1:1 solution of ethanol and seawater for 24 hours[4]. Following this initial preservation, the liquid is decanted, and the sponge is transported to the laboratory. Upon arrival, the sponge should be immersed in methanol and stored at 4°C until extraction[4].
Extraction of this compound
This protocol describes a bioassay-guided fractionation approach to isolate this compound[3][4][5].
-
Initial Extraction:
-
Solvent Partitioning:
-
Dilute the methanol supernatant with 10% (v/v) water and partition with hexane[4].
-
Further dilute the aqueous methanol layer with 50% (v/v) water and partition with dichloromethane[4]. The dichloromethane fraction (49.0 g) is retained as it contains the active compound[4].
-
The remaining aqueous methanol layer is reduced in volume and applied to XAD-4 resin, eluting with water and methanol[4].
-
Chromatographic Purification of this compound
The following is a multi-step chromatographic procedure for the purification of this compound from the active dichloromethane extract.
-
Silica Gel Chromatography (Initial Fractionation):
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Preparative Thin Layer Chromatography (PTLC):
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC):
Visualizations
Experimental Workflow for this compound Isolation
Caption: Bioassay-guided workflow for the isolation of this compound.
Proposed Signaling Pathway of this compound
Caption: this compound's proposed mechanism of action in cancer cells.
References
- 1. This compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (+)-Psymberin (Irciniastatin A): Catalytic Reagent Control as the Strategic Cornerstone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent sponge-derived cytotoxin from Psammocinia distantly related to the pederin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Collection - this compound, A Potent Sponge-Derived Cytotoxin from Psammocinia Distantly Related to the Pederin Family - Organic Letters - Figshare [figshare.com]
Application Notes and Protocols for the Large-Scale Synthesis and Preclinical Evaluation of Psymberin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psymberin, a potent cytotoxic agent isolated from marine sponges, has garnered significant interest as a potential anticancer therapeutic.[1][2] Structurally belonging to the pederin family of natural products, this compound exhibits a unique dihydroisocoumarin side chain.[3][4] Its mechanism of action involves the inhibition of protein synthesis, leading to cell cycle arrest and activation of stress-response pathways, ultimately resulting in potent growth inhibition of various cancer cell lines.[5][6] These promising biological activities necessitate a robust and scalable synthetic route to produce sufficient quantities for comprehensive preclinical evaluation.
These application notes provide a detailed overview of a convergent, large-scale synthetic approach to this compound, along with standardized protocols for its preclinical assessment, including in vitro cytotoxicity and mechanism of action studies.
Data Presentation: In Vitro Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines, with IC50 values typically in the low nanomolar to sub-nanomolar range. The following table summarizes representative data from preclinical studies.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KM12 | Colon Cancer | 0.45 | [6] |
| PC3 | Prostate Cancer | 0.98 | [3] |
| SK-MEL-5 | Melanoma | 2.29 | [3][6] |
| T98G | Glioblastoma | - | [6] |
| HeLa | Cervical Cancer | - | [3] |
| CRC119 | Colorectal Cancer | - | [5][6] |
| CRC16-159 | Colorectal Cancer | - | [5] |
| CRC401 | Colorectal Cancer Organoid | ~70 | [6] |
| Other CRC Organoids | Colorectal Cancer Organoid | <20 | [6] |
Experimental Protocols
Large-Scale Convergent Synthesis of this compound
Several total syntheses of this compound have been reported, with later generations focusing on convergent and efficient routes amenable to scale-up.[4][5][7][8] A key feature of an efficient synthesis is the late-stage coupling of complex fragments.[7] The following protocol outlines a representative convergent strategy.
Objective: To synthesize this compound on a gram scale for preclinical studies.
Strategy: A convergent approach involving the synthesis of three key fragments: the psymberic acid side chain, the tetrahydropyran core, and the dihydroisocoumarin moiety, followed by their sequential coupling.
Materials and Equipment:
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, separatory funnels, etc.)
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
-
Temperature control systems (heating mantles, cooling baths)
-
Rotary evaporator
-
Flash chromatography system
-
High-performance liquid chromatography (HPLC) for purification
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer
Protocol:
-
Fragment Synthesis:
-
Psymberic Acid Side Chain: Synthesize the C1-C6 "psymberate" side chain via an asymmetric aldol reaction to establish the desired stereochemistry, followed by functional group manipulations to yield the corresponding acid chloride.[7]
-
Tetrahydropyran Core: Construct the highly substituted 2,6-trans-tetrahydropyran core using techniques such as a transannular Michael addition followed by lactone reduction or a palladium-catalyzed allylic cyclization.[4][5]
-
Dihydroisocoumarin Moiety: Prepare the dihydroisocoumarin fragment through a Heck coupling and subsequent palladium-catalyzed cyclization.[5]
-
-
Fragment Coupling:
-
Couple the tetrahydropyran core with the dihydroisocoumarin moiety.
-
In a subsequent step, couple the resulting intermediate with the psymberic acid side chain. A late-stage multicomponent approach can be employed to construct the N-acyl aminal linkage.
-
-
Final Deprotection and Purification:
-
Remove all protecting groups under appropriate conditions.
-
Purify the final product, this compound, using flash chromatography followed by preparative HPLC to ensure high purity (>95%) required for preclinical studies.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized this compound using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
-
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear bottom, opaque-walled plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 1 µM down to 1 pM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (e.g., 0.1% DMSO) and no-cell control wells.
-
Incubate for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other measurements.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protein Synthesis Inhibition Assay
Objective: To confirm the inhibition of protein synthesis by this compound in a cellular context.
Materials:
-
Cancer cell line (e.g., CRC119)
-
Complete cell culture medium
-
This compound
-
Click-iT® HPG Alexa Fluor® Protein Synthesis Assay Kit (or similar)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Treatment:
-
Metabolic Labeling:
-
During the last 30 minutes of the treatment period, replace the medium with methionine-free medium containing the methionine analog L-homopropargylglycine (HPG) and the this compound treatment.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes.
-
Wash the cells and permeabilize with 0.5% Triton® X-100 in PBS for 15 minutes.
-
-
Click Reaction:
-
Wash the cells with PBS.
-
Prepare the Click-iT® reaction cocktail containing the Alexa Fluor® azide according to the manufacturer's instructions.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Imaging/Analysis:
-
Wash the cells.
-
If desired, counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope or quantify the fluorescence per cell using a flow cytometer. A decrease in fluorescence in this compound-treated cells compared to the control indicates inhibition of protein synthesis.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Large-Scale Synthesis Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. The total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Total Synthesis of Irciniastatin A (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total synthesis of (+)-irciniastatin A (a.k.a. This compound) and (-)-irciniastatin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Psymberin in In Vivo Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psymberin, a potent polyketide natural product isolated from marine sponges, has demonstrated significant cytotoxic activity against a range of cancer cell lines, particularly those of colorectal, melanoma, and breast origin.[1] Its primary mechanism of action involves the inhibition of protein synthesis, which subsequently induces cell cycle arrest and apoptosis.[2][3] This is often accompanied by the activation of the p38/MAPK stress response pathway.[2] While extensive in vitro data underscores its therapeutic potential, comprehensive in vivo studies remain limited. These application notes provide a summary of the current understanding of this compound's anti-cancer activity and offer detailed, proposed protocols for its evaluation in in vivo cancer models, based on available data for structurally related compounds and established xenograft methodologies.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the 50% inhibitory concentrations (IC₅₀) of this compound in various human cancer cell lines and patient-derived organoids.
| Cell Line/Organoid | Cancer Type | IC₅₀ (nM) | Reference |
| KM12 | Colon | 0.45 - 2.29 | [4] |
| PC3 | Prostate | 0.45 - 2.29 | [4] |
| SK-MEL-5 | Melanoma | 0.45 - 2.29 | [4] |
| T98G | Glioblastoma | 0.45 - 2.29 | [4] |
| HCT-116 | Colon | < 2.5 | [1] |
| CRC401 Organoid | Colorectal | ~70 | [1][5] |
| Other CRC Organoids | Colorectal | < 20 | [1][5] |
Signaling Pathway and Experimental Workflow
This compound's Proposed Mechanism of Action
References
- 1. This compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of this compound analogues: probing a functional correlation with the pederin/mycalamide family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition [frontiersin.org]
Troubleshooting & Optimization
Overcoming challenges in the total synthesis of Psymberin
Welcome to the technical support center for the total synthesis of Psymberin (Irciniastatin A). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this potent and structurally complex marine natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The total synthesis of this compound presents several key challenges due to its complex architecture. These include:
-
Stereochemical Control: The molecule contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry, particularly in the 2,6-trans-tetrahydropyran core, is a primary hurdle.[1][2]
-
Construction of the Dihydroisocoumarin Moiety: The synthesis of the highly substituted dihydroisocoumarin (DHIC) fragment can be complex, with challenges in achieving good yields and regioselectivity.[1][3]
-
Installation of the N,O-Hemiaminal: The N,O-hemiaminal functionality is sensitive and its late-stage installation often proves to be a delicate step, prone to low yields or decomposition.[1][2][4]
-
Convergent Fragment Coupling: Efficiently coupling the major fragments of the molecule in the late stages of the synthesis can be difficult and require extensive optimization.[1][4]
Q2: Several "generations" of this compound synthesis have been reported. What are the key improvements in the later generation syntheses?
A2: Later generation syntheses of this compound have focused on improving overall efficiency and convergency. Key improvements include:
-
More Efficient Construction of the Dihydroisocoumarin Core: Second-generation approaches have utilized Heck couplings followed by palladium-catalyzed cyclizations to form the isocoumarin scaffold, which is more efficient than earlier Diels-Alder/aromatization strategies.[3][5][6] This revised route significantly reduced the number of linear steps.[3][6]
-
Improved Stereocontrol Strategies: Researchers have developed more reliable methods for controlling the stereochemistry of the tetrahydropyran core, for example, through catalytic reagent control.[1][2]
-
More Convergent Routes: Later syntheses are often more convergent, allowing for the independent synthesis of large fragments that are coupled at a late stage. This approach improves overall yield and allows for the preparation of larger quantities of the final product for biological studies.[7]
Q3: What is the relationship between this compound and Irciniastatin A?
A3: this compound and Irciniastatin A are identical compounds.[4][8] They were isolated independently by two different research groups from marine sponges.[1][4] The final confirmation of their identity was achieved through total synthesis and complete stereochemical assignment.[8][9]
Troubleshooting Guides
Low Diastereoselectivity in the Tetrahydropyran Core Synthesis
Problem: Achieving the desired 2,6-trans stereochemistry and the correct configuration of other stereocenters within the tetrahydropyran ring is often challenging, leading to mixtures of diastereomers and low yields of the desired product. Standard reducing agents have been reported to be non-selective or provide the undesired diastereomer.[4]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low diastereoselectivity.
Possible Solutions & Methodologies:
-
Chiral Reducing Agents: The use of chiral reducing agents like the (R)-CBS reagent has been shown to exclusively provide the desired diastereomer in certain reductions within the tetrahydropyran synthesis.[4]
-
Experimental Protocol: (R)-CBS Reduction
-
Dissolve the ketone precursor in a suitable anhydrous solvent (e.g., THF) and cool to the recommended temperature (e.g., -78 °C).
-
Slowly add a solution of the (R)-CBS reagent (typically 1.0 M in toluene) over a period of time.
-
After the addition is complete, stir the reaction mixture at the same temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol).
-
Allow the reaction to warm to room temperature and perform a standard aqueous workup.
-
Purify the product by column chromatography.
-
-
-
Catalytic Reagent Control: Employing catalytic reagent control can effectively set the stereochemistry. For example, a vinylogous Mukaiyama aldol reaction promoted by an oxazaborolidinone catalyst has been used to set the C(11) configuration with high diastereoselectivity.[1][2]
-
Alternative Cyclization Strategies: A transannular Michael addition followed by lactone reduction has been successfully used to construct the 2,6-trans-tetrahydropyran core.[3][10]
Difficulties with the Late-Stage N,O-Hemiaminal Formation
Problem: The final coupling step to form the sensitive N,O-hemiaminal moiety is often challenging. Initial attempts using standard coupling conditions can be ineffective, leading to low yields or the formation of inseparable impurities.[4] For instance, the use of (O,O)-diphenylphosphoryl azide in a one-pot Curtius reaction was reported to be ineffective, yielding significant quantities of inseparable carbamoyl azide impurity.[4]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting N,O-hemiaminal formation.
Possible Solutions & Methodologies:
-
Optimized Curtius Rearrangement: A late-stage Curtius rearrangement has been successfully employed to install the sensitive N,O-aminal moiety.[1][2][9] Careful selection of reagents and conditions is crucial.
-
Alternative Coupling Reagents: After extensive experimentation, it was discovered that deprotonation of the Teoc-protected amine precursor with LiHMDS, followed by the addition of the side chain acid activated as a pivalate mixed anhydride, provided the amide product in good yield.[1] In another successful approach, the use of i-PrMgCl as a base for the reaction between the hemiaminal and the acid chloride resulted in a remarkable 87% yield.[4]
-
Experimental Protocol: i-PrMgCl Mediated Coupling
-
Dissolve the hemiaminal precursor in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of i-PrMgCl in the same solvent.
-
Stir the mixture for a specified time to allow for deprotonation.
-
Add a solution of the acid chloride precursor in the same solvent.
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Perform a standard aqueous workup and purify the product by chromatography.
-
-
Inefficient Synthesis of the Dihydroisocoumarin (DHIC) Moiety
Problem: Early synthetic routes to the DHIC moiety often involved harsh reaction conditions, such as high temperatures for Diels-Alder/aromatization sequences, leading to inefficiencies and difficulties in functionalizing the aromatic core.[3]
Troubleshooting Workflow:
References
- 1. Total Synthesis of (+)-Psymberin (Irciniastatin A): Catalytic Reagent Control as the Strategic Cornerstone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of (+)-psymberin (irciniastatin A): catalytic reagent control as the strategic cornerstone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Total Synthesis of Irciniastatin A (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evolution of a Strategy for the Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and complete stereochemical assignment of this compound/irciniastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total Synthesis of (+)-Irciniastatin A (a.k.a. This compound) and (−)-Irciniastatin B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total Synthesis of this compound (Irciniastatin A) - PubMed [pubmed.ncbi.nlm.nih.gov]
Psymberin Stability in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of psymberin in aqueous solutions. The information is designed to address common issues encountered during experimental work and to provide guidance on best practices for handling this potent cytotoxic compound.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in the desired aqueous medium immediately before use. Long-term storage of this compound in aqueous solutions is not recommended due to potential degradation.[3]
Q2: What are the primary factors that can affect this compound stability in my experiments?
The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: The N-acyl aminal moiety in this compound's structure is susceptible to hydrolysis under acidic or basic conditions. It is crucial to control the pH of your experimental buffer.
-
Temperature: Higher temperatures can accelerate the rate of chemical degradation.[4]
-
Presence of Water: As a hydrolytically sensitive compound, prolonged exposure to aqueous environments can lead to degradation.
Q3: I am observing high variability in my cytotoxicity assay results with this compound. Could this be a stability issue?
Inconsistent results in cytotoxicity assays can indeed be a symptom of this compound degradation.[5] If the compound degrades in the culture medium over the course of the experiment, the effective concentration of the active compound will decrease, leading to variable results. To troubleshoot this, consider the following:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your cell culture medium for each experiment.
-
Minimize incubation time in aqueous solutions: If possible, reduce the time the compound is in an aqueous buffer before being added to the cells.
-
Standardize experimental conditions: Ensure consistent cell seeding density, passage number, and incubation times to reduce other sources of variability.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound potency over time in an experiment. | Degradation of this compound in the aqueous experimental buffer. | Prepare fresh this compound dilutions for each experiment. Minimize the pre-incubation time of this compound in aqueous media. Consider a shorter overall experiment duration if feasible. |
| Inconsistent IC50 values between experiments. | Variability in the preparation of this compound solutions. Degradation of stock solutions due to improper storage. Inconsistent cell culture conditions. | Use a consistent protocol for preparing this compound dilutions. Aliquot and store stock solutions at -20°C or -80°C to avoid multiple freeze-thaw cycles. Ensure cell passage number and seeding density are consistent.[2][5] |
| Precipitation of this compound in aqueous buffer. | Poor aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay and sufficient to maintain this compound solubility. The final DMSO concentration should ideally be ≤ 0.1%.[2] Perform serial dilutions in the organic solvent before the final dilution into the aqueous medium.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the recommended procedure for preparing this compound solutions for in vitro experiments.
-
Prepare Stock Solution: Dissolve solid this compound in 100% DMSO to a final concentration of 10 mM.
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots in tightly sealed vials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw a stock solution aliquot. Prepare serial dilutions in 100% DMSO to get closer to the final desired concentrations.
-
Prepare Final Working Solution: Just before adding to the experimental system (e.g., cell culture), dilute the intermediate DMSO solution into the final aqueous buffer or medium to the desired concentration. Ensure the final DMSO concentration is low and consistent across all treatments.
Protocol 2: General Stability Assessment of this compound
This protocol provides a framework for researchers to assess the stability of this compound in their specific experimental conditions.
-
Solution Preparation: Prepare a solution of this compound in the aqueous buffer of interest at the desired concentration.
-
Incubation: Incubate the solution under the conditions to be tested (e.g., specific pH, temperature, light exposure).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quench Degradation: Immediately freeze the aliquot at -80°C or mix with an organic solvent to stop further degradation.
-
Analysis: Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate and calculate the half-life of the compound under the tested conditions.
Visualizations
This compound Degradation and Experimental Workflow
The following diagrams illustrate the hypothetical degradation pathway of this compound and a typical experimental workflow for assessing its stability.
Caption: Hypothetical degradation of this compound via hydrolysis.
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. Frontiers | this compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. Pederin, this compound and the Structurally Related Mycalamides: Synthetic Aspects and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting Psymberin resistance in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to psymberin (also known as Irciniastatin A) in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent anti-cancer agent isolated from marine sponges.[1] Its primary mechanism of action is the inhibition of protein translation, which subsequently leads to the activation of stress response pathways like p38/MAPK, causing cell cycle arrest (primarily in the G1 phase) and, in some cancer types, apoptosis.[1]
Q2: My cancer cell line is showing decreased sensitivity to this compound. How can I confirm this is resistance?
To confirm resistance, you should generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50). A significant and reproducible increase in the IC50 value compared to the parental (sensitive) cell line or previously established values is the primary indicator of acquired resistance.[2]
Q3: What are the most common mechanisms of drug resistance in cancer cells?
Common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump drugs out of the cell.[3][4]
-
Target Alteration: Although this compound's direct binding target is the ribosome, mutations in ribosomal proteins could theoretically confer resistance.[5][6]
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Activation of Bypass Pathways: Cells may activate alternative survival signaling pathways to overcome the stress induced by protein synthesis inhibition.[2][7]
-
Altered Drug Metabolism: Cells may develop the ability to metabolize and inactivate this compound.[2]
Q4: Is this compound a known substrate for P-glycoprotein (P-gp)?
While this compound-specific studies are limited, many cytotoxic natural products are known substrates for P-gp.[8][9] Overexpression of P-gp is a frequent cause of multidrug resistance (MDR) and should be considered a primary suspect in cases of acquired this compound resistance.[3][4]
Troubleshooting Guide: Observed this compound Resistance
This guide provides a structured approach to diagnosing and investigating the loss of this compound efficacy in your cancer cell line cultures.
// Nodes A [label="Observation:\nDecreased cell death or\nIC50 shift with this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Step 1: Confirm Resistance & Rule Out Experimental Error", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Step 2: Investigate Common Resistance Mechanisms", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Step 3: Advanced Characterization", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Sub-nodes for Step 1 B1 [label="Re-evaluate IC50 with fresh drug stocks", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; B2 [label="Authenticate cell line (STR profiling)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; B3 [label="Check for contamination (Mycoplasma)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; B4 [label="Optimize assay conditions\n(seeding density, duration)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-nodes for Step 2 C1 [label="Hypothesis: Drug Efflux?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 [label="Hypothesis: Altered Signaling?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
C1_exp [label="Experiment:\n- Western Blot for P-gp (MDR1)\n- Co-treat with P-gp inhibitor\n(e.g., Verapamil, Tariquidar)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; C2_exp [label="Experiment:\n- Western Blot for p-p38, total p38,\ncleaved PARP, Caspase-3", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-nodes for Step 3 D1 [label="RNA-Seq/Proteomics to identify\nupregulated survival pathways", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; D2 [label="Ribosome profiling to check for\naltered translation patterns", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; D3 [label="Generate resistant clones for\nstable resistance studies", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections A -> B; B -> C [label="If resistance is confirmed"]; C -> D [label="If initial mechanisms\nare inconclusive"];
B -> B1 [style=dashed]; B -> B2 [style=dashed]; B -> B3 [style=dashed]; B -> B4 [style=dashed];
C -> C1; C -> C2; C1 -> C1_exp [style=dashed]; C2 -> C2_exp [style=dashed];
D -> D1 [style=dashed]; D -> D2 [style=dashed]; D -> D3 [style=dashed]; } dot Caption: A step-by-step workflow for troubleshooting this compound resistance.
Issue 1: Gradual or sudden loss of this compound efficacy.
Possible Cause & Solution
-
Development of Acquired Resistance:
-
Drug Degradation:
-
Action: Prepare fresh this compound stock solutions. Verify the recommended storage conditions and stability of the compound. This compound is a complex natural product and may be sensitive to repeated freeze-thaw cycles or prolonged storage.
-
-
Cell Line Issues (Contamination or Genetic Drift):
-
Inconsistent Assay Conditions:
Issue 2: Resistance is confirmed. How do I investigate the mechanism?
Investigation Strategy 1: Test for Overexpression of Drug Efflux Pumps
-
Rationale: The overexpression of P-glycoprotein (P-gp/MDR1) is a very common mechanism of resistance to natural product-based drugs.[3][4] P-gp uses ATP to pump cytotoxic agents out of the cell, lowering their intracellular concentration.[3]
-
Experiment 1: Western Blot Analysis.
-
Action: Compare the protein expression levels of P-gp (MDR1/ABCB1) in your resistant cell line versus the parental sensitive line.
-
-
Experiment 2: Co-treatment with a P-gp Inhibitor.
-
Action: Treat the resistant cells with this compound in the presence and absence of a known P-gp inhibitor (e.g., Verapamil, Tariquidar). A significant re-sensitization to this compound in the presence of the inhibitor strongly suggests P-gp-mediated resistance.
-
Investigation Strategy 2: Assess the Downstream Signaling Pathway
-
Rationale: this compound is known to inhibit protein translation, leading to p38 stress pathway activation and subsequent cell cycle arrest or apoptosis.[1] Resistance could arise from a failure to activate this pathway or from the activation of opposing pro-survival signals.
-
Experiment: Western Blot Analysis.
-
Action: Treat both sensitive and resistant cells with this compound for a defined time course (e.g., 0, 6, 12, 24 hours). Analyze cell lysates for key proteins in the pathway:
-
p38 Activation: Phospho-p38 (p-p38) and total p38. Resistant cells may show a blunted or absent p-p38 response.
-
Apoptosis Markers: Cleaved Caspase-3 and cleaved PARP. A lack of cleavage in resistant cells indicates a blockage in the apoptotic cascade.
-
-
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Translation [label="Protein Translation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stress [label="Cellular Stress", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38 MAPK Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arrest [label="G1 Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resistance [label="Resistance Point:\nBypass signals or\nInhibited Apoptosis", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges this compound -> Translation [label="Inhibits", color="#EA4335", style=bold]; Translation -> Stress [label="Leads to"]; Stress -> p38; p38 -> Arrest; p38 -> Apoptosis; Apoptosis -> Resistance [label="Blocked in\nResistant Cells", color="#EA4335", style=dashed]; } dot Caption: this compound's proposed signaling pathway and potential point of resistance.
Reference Data
The potency of this compound can vary between different cancer cell lines. The following table summarizes reported IC50 values. A significant deviation from these ranges in your experiments could indicate an issue.
| Cell Line Type | Example Cell Lines | Reported IC50 Range (nM) | Citation |
| Colorectal Cancer | HCT-116, CRC119, CRC057 | < 2.5 - 25 | [1] |
| Melanoma | SK-MEL-5 | 0.45 - 2.29 | [13] |
| Prostate Cancer | PC3 | 0.45 - 2.29 | [13] |
| Glioblastoma | T98G | 0.45 - 2.29 | [13] |
| Colon Cancer | KM12 | 0.45 - 2.29 | [13] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. Include wells for 'no-cell' blanks.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium. Also prepare a vehicle control (e.g., DMSO in medium) at the highest concentration used.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells. Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
-
Lysate Preparation: Wash sensitive and resistant cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp (MDR1/ABCB1) overnight at 4°C. Also, probe a separate membrane or strip the first one and re-probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Compare the band intensity for P-gp between sensitive and resistant samples.
References
- 1. This compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis of (+)-Irciniastatin A (a.k.a. This compound) and (−)-Irciniastatin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pederin, this compound and the Structurally Related Mycalamides: Synthetic Aspects and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Psymberin Dosage for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Psymberin dosage for in vitro experiments. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as irciniastatin A, is a potent cytotoxic natural product isolated from marine sponges.[1] Its primary mechanism of action is the inhibition of protein synthesis, which subsequently leads to cell cycle arrest and apoptosis.[1] this compound has been shown to activate the p38 MAPK stress response pathway.[1]
Q2: How should I dissolve and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is crucial to prepare a concentrated stock solution (e.g., 10 μM) to minimize the final concentration of DMSO in the cell culture medium, which should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.[1] Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by preparing small aliquots.
Q3: What are the typical working concentrations for this compound in cell culture experiments?
The effective concentration of this compound is highly dependent on the cell line being studied. It exhibits potent cytotoxicity in the nanomolar (nM) range against a variety of cancer cell lines.[1] For instance, in colorectal cancer (CRC) cell lines and patient-derived organoids, IC50 values are often below 20 nM, and in some cases, even below 10 nM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How quickly can I expect to see an effect after treating cells with this compound?
This compound acts rapidly to inhibit protein synthesis, with significant effects observable as early as one hour after treatment.[1] Nearly complete inhibition of protein synthesis can be seen by 6 hours.[1] Downstream effects, such as p38 activation, can also be detected within a few hours of treatment.[1] Cell cycle arrest is typically observed after 24 to 48 hours of exposure.[1]
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well and that cells are in the logarithmic growth phase at the time of treatment.
-
-
Possible Cause: Variation in drug concentration.
-
Solution: Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing at each dilution step.
-
-
Possible Cause: Differences in incubation time.
-
Solution: Adhere to a strict and consistent incubation time for all dose-response assays.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly test cell lines for mycoplasma contamination and ensure aseptic techniques are followed.
-
Issue 2: Observed cytotoxicity does not correlate with expected protein synthesis inhibition.
-
Possible Cause: Use of this compound analogs or diastereomers.
-
Solution: It has been shown that certain structural modifications to this compound can uncouple its protein synthesis inhibition from its cytotoxic effects.[2] Verify the identity and purity of your this compound compound. If using analogs, be aware that they may have different mechanisms of action.
-
-
Possible Cause: Cell line-specific resistance mechanisms.
-
Solution: Investigate potential resistance pathways in your cell line of interest. This could involve altered drug uptake/efflux or mutations in the ribosomal target.
-
Issue 3: Difficulty in reproducing published results.
-
Possible Cause: Differences in experimental protocols.
-
Solution: Carefully compare your protocol with the published methodology, paying close attention to cell line source and passage number, media composition, serum concentration, and the specific assay used to measure viability or cytotoxicity.
-
-
Possible Cause: Purity of the this compound sample.
-
Solution: The purity of the compound can significantly impact its activity.[3] If possible, obtain a certificate of analysis for your this compound lot or have its purity independently verified.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in various Colorectal Cancer (CRC) Models
| Cell Line / Organoid | IC50 (nM) | Notes |
| CRC Organoid Line 1 | < 20 | Patient-derived organoid.[1] |
| CRC Organoid Line 2 | < 20 | Patient-derived organoid.[1] |
| CRC Organoid Line 3 | < 20 | Patient-derived organoid.[1] |
| CRC Organoid Line 4 | < 20 | Patient-derived organoid.[1] |
| CRC Organoid Line 5 | < 20 | Patient-derived organoid.[1] |
| CRC401 Organoid | ~ 70 | Patient-derived organoid.[1] |
| CRC MicroOrganoSpheres | ~ 3.6 | [1] |
| General Cancer Cell Lines | < 2.5 | LC50 values for melanoma, breast, and colon cancer cell lines.[1] |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 4 x 10³ cells per well) and allow them to adhere for 24 hours.[1]
-
This compound Treatment: Prepare a series of 10 different concentrations of this compound in culture media, starting from a high concentration (e.g., 1 μM) and performing serial dilutions (e.g., 1:3).[1] Replace the existing media with the media containing the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).[1] Perform at least three to five replicates for each concentration.[1]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells (e.g., 3 x 10⁵ cells per well in a 6-well plate) and allow them to reach approximately 60% confluency.[1] Treat the cells with this compound at a concentration equivalent to 3 times their predetermined IC50 or with a vehicle control (0.1% DMSO).[1]
-
Incubation: Incubate the cells for 24 and 48 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with phosphate-buffered saline (PBS).[1]
-
Fixation: Fix the cells in 80% ethanol for at least 30 minutes.[1]
-
Staining: Wash the cells twice with PBS and resuspend them in a cell staining buffer containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.[1]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Mandatory Visualizations
References
- 1. This compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies toward the Unique Pederin Family Member this compound: Structure Activity Relationships, Biochemical Studies and Genetics Identify the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Off-Target Effects of Psymberin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with psymberin. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and mitigate the off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent marine-derived polyketide that exhibits significant cytotoxicity against a range of cancer cell lines, particularly melanoma, breast, and colon cancers.[1] Its primary on-target mechanism of action is the inhibition of eukaryotic protein synthesis.[2][3] By binding to the ribosome, this compound disrupts the translation process, leading to cell cycle arrest and subsequent cell death.[2][3]
Q2: What are the known off-target effects of this compound?
A significant off-target effect of this compound is the activation of the p38 mitogen-activated protein kinase (MAPK) stress response pathway.[2] While protein synthesis inhibition is the primary cytotoxic mechanism, the activation of p38 signaling can contribute to cellular responses such as G1 cell cycle arrest, independently of translation inhibition.[2] Studies have also shown that the potent cytotoxicity of this compound can be uncoupled from its protein synthesis inhibition activity through structural modifications, suggesting that other off-target interactions may contribute to its overall biological profile.[2][3][4]
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results. Here are several strategies:
-
Use of Analogs: Employ this compound analogs with varying activity profiles. For instance, analogs with a truncated dihydroisocoumarin side chain have been shown to have dramatically reduced cytotoxicity while retaining some ability to inhibit protein translation in cell-free assays.[4][5] These can serve as valuable negative controls.
-
Dose-Response Analysis: Conduct careful dose-response studies for both on-target (protein synthesis inhibition) and off-target (e.g., p38 activation, cytotoxicity) effects. A significant separation in the IC50 values for these effects can indicate a therapeutic window.
-
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by inhibiting the off-target pathway. For example, using a specific p38 MAPK inhibitor in conjunction with this compound could help elucidate the contribution of this pathway to the observed cellular outcome.
-
Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with its intended target (the ribosome) at the concentrations used in your experiments.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Concentrations Below Effective Protein Synthesis Inhibition
-
Possible Cause: This is a strong indicator of off-target toxicity. The observed cell death may be mediated by interactions with other cellular components.
-
Troubleshooting Steps:
-
Confirm On-Target IC50: Perform a protein synthesis inhibition assay (see protocols below) to determine the precise concentration at which this compound inhibits translation by 50% in your cell line.
-
Compare with Cytotoxicity IC50: Run a cytotoxicity assay (e.g., CellTiter-Glo®, see protocols below) to determine the IC50 for cell viability. A significantly lower cytotoxicity IC50 suggests off-target effects are the primary drivers of cell death at those concentrations.
-
Investigate Off-Target Pathways: Use pathway analysis tools or targeted assays (e.g., Western blotting for phosphorylated p38) to identify other signaling pathways affected by this compound at these lower concentrations.
-
Issue 2: Inconsistent Results Across Different Cell Lines
-
Possible Cause: The expression levels of on-target and off-target proteins can vary significantly between cell lines, leading to differential sensitivity to this compound.
-
Troubleshooting Steps:
-
Characterize Your Cell Lines: If possible, quantify the expression levels of ribosomal proteins and key components of suspected off-target pathways (e.g., p38 MAPK) in the cell lines you are using.
-
Normalize to On-Target Activity: When comparing the effects of this compound across cell lines, try to normalize the observed phenotypes to the degree of on-target protein synthesis inhibition rather than just the compound concentration.
-
Issue 3: Difficulty Dissolving or Maintaining this compound in Solution
-
Possible Cause: this compound is a complex natural product with limited aqueous solubility. Precipitation or aggregation can lead to inconsistent and unreliable experimental results.
-
Troubleshooting Steps:
-
Proper Solubilization: Dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to minimize the number of times the main stock is thawed and refrozen.
-
Final Dilution: When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Visual Inspection: Before adding to cells, visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider preparing a fresh dilution.
-
Data Presentation
Table 1: Comparative Activity of this compound and its Analogs
| Compound | Cell Line | Cytotoxicity IC50 (nM) | Protein Synthesis Inhibition EC50 (nM) (Cell-Based) | Protein Synthesis Inhibition EC50 (nM) (Cell-Free) | Reference(s) |
| This compound (1a) | HeLa | 0.45 ± 0.05 | 2.2 ± 1.4 | 12 ± 6 | [4] |
| SK-MEL-5 | 2.29 ± 1.39 | 11 ± 5 | 32 ± 18 | [4] | |
| KM12 | 0.95 ± 0.04 | N/A | N/A | [5] | |
| PC3 | 0.98 ± 0.08 | N/A | N/A | [4] | |
| Mycalamide A (8) | HeLa | 0.95 ± 0.04 | 60 ± 32 | 238 ± 44 | [4] |
| SK-MEL-5 | 3.79 ± 0.04 | 64 ± 26 | 59 ± 32 | [4] | |
| This compound Epimer (3) | HeLa | 37.1 ± 12.1 | 346 ± 64 | 4950 ± 4870 | [4] |
| This compound Epimer (4) | HeLa | >1000 | 843 ± 70 | 318 ± 182 | [4] |
| Psympederin (5) | HeLa | >1000 | 641 ± 262 | 1650 ± 1060 | [4] |
N/A: Data not available in the cited literature.
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and is suitable for determining the cytotoxicity of this compound.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.
-
Place the plate on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average luminescence of the no-cell control from all other measurements. Normalize the data to the vehicle control to determine the percent viability. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: ³⁵S-Methionine Incorporation Protein Synthesis Assay
This protocol is a standard method for measuring de novo protein synthesis.
Materials:
-
³⁵S-Methionine
-
Methionine-free cell culture medium
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Scintillation fluid and counter
-
Glass fiber filters
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.
-
Starvation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and then incubate them in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
Compound Treatment: Add this compound at the desired concentrations to the methionine-free medium and incubate for the desired pre-treatment time.
-
Radiolabeling: Add ³⁵S-Methionine to each well and incubate for a short period (e.g., 30-60 minutes) to label newly synthesized proteins.
-
Cell Lysis and Precipitation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer.
-
Spot the lysate onto glass fiber filters.
-
Precipitate the proteins by immersing the filters in ice-cold 10% TCA.
-
-
Washing: Wash the filters several times with ice-cold 5% TCA and then with ethanol to remove unincorporated ³⁵S-Methionine.
-
Measurement: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) for each sample to the total protein concentration in the lysate. Compare the CPM of treated samples to the vehicle control to determine the percent inhibition of protein synthesis.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for dissecting on- and off-target effects.
Caption: Structure-activity relationship of this compound.
References
- 1. Frontiers | this compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition [frontiersin.org]
- 2. Studies toward the unique pederin family member this compound: structure-activity relationships, biochemical studies, and genetics identify the mode-of-action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies toward the Unique Pederin Family Member this compound: Structure Activity Relationships, Biochemical Studies and Genetics Identify the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound Analogs: Probing a Functional Correlation with the Pederin/Mycalamide Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility problems of Psymberin for in vivo studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the solubility of psymberin for in vivo studies. Due to its complex structure, this compound is known to have poor aqueous solubility, which presents a significant challenge for achieving adequate bioavailability and therapeutic concentrations in animal models.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in 100% DMSO, is precipitating out of solution when I dilute it with aqueous buffer for my in vivo study. What is happening and how can I fix it?
A: This is a common issue for poorly soluble compounds like this compound. DMSO is a strong organic solvent, but when it is diluted into an aqueous environment (like saline or PBS), its solvating power decreases dramatically, causing the compound to crash out of solution.
Troubleshooting Steps:
-
Reduce DMSO Concentration: Minimize the initial volume of DMSO used to dissolve the this compound. Aim for the lowest possible percentage of DMSO in the final formulation (ideally <10%).
-
Use Co-solvents: Instead of diluting directly into a buffer, use a pre-mixed vehicle containing co-solvents. These are water-miscible organic solvents that help bridge the polarity gap between DMSO and water, keeping the drug in solution. Common examples include polyethylene glycol 400 (PEG400), propylene glycol (PG), and ethanol.[1][2][3]
-
Incorporate Surfactants: Surfactants form micelles that can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in water.[1][4] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are frequently used in preclinical formulations.[3]
-
Control the Dilution Process: Add the this compound/DMSO stock solution to the co-solvent/surfactant vehicle slowly while vortexing or sonicating to ensure rapid and uniform mixing.
Q2: What are some recommended starting formulations for intravenous (IV) administration of this compound in mice?
A: A universal formulation does not exist, and optimization is required. However, here are a few common starting points for poorly soluble compounds, which should be tested on a small scale first for physical and chemical stability.
-
Option 1 (Low Complexity): 10% DMSO / 40% PEG400 / 50% Saline
-
Option 2 (With Surfactant): 5% DMSO / 20% Solutol® HS 15 / 75% Water for Injection
-
Option 3 (Ternary System): 10% Ethanol / 40% Propylene Glycol / 50% D5W (5% Dextrose in Water)
Important: Always perform a small-scale test by preparing the vehicle first, then adding the this compound stock solution to ensure it doesn't precipitate. The final formulation should be clear and free of visible particles before injection.
Q3: Can I use pH modification to improve this compound's solubility?
A: Adjusting the pH is a viable strategy for ionizable drugs (weakly acidic or basic compounds).[1][2] this compound's structure contains several functional groups, but its pKa values are not widely reported. You would need to experimentally determine if it has ionizable centers that would allow for the formation of a more soluble salt at a physiologically acceptable pH (typically pH 4-8 for IV injections).[3] If this compound has, for example, a basic nitrogen atom, lowering the pH with a pharmaceutically acceptable acid could protonate it and increase aqueous solubility.
Q4: I have heard about using cyclodextrins. Is this a suitable approach for this compound?
A: Yes, cyclodextrins are a promising approach. These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules like this compound, effectively shielding the hydrophobic parts from water and increasing solubility.[1][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are commonly used in pharmaceutical formulations and are generally well-tolerated.
Troubleshooting Guide: Formulation Development Workflow
When developing a suitable in vivo formulation for this compound, a systematic approach is crucial. The following workflow provides a logical progression from simple to more complex solvent systems.
Caption: A stepwise workflow for developing an aqueous formulation for this compound.
Quantitative Data: Common Excipients for Preclinical Formulations
The following table summarizes common excipients used to formulate poorly soluble drugs for in vivo research. Note that maximum concentration limits are vehicle-dependent and should be verified with animal welfare guidelines and toxicity data.
| Excipient Class | Example | Typical Concentration Range (IV) | Key Properties |
| Organic Solvent | DMSO | < 10% | Strong solubilizing power; potential for toxicity at higher concentrations. |
| Co-solvent | PEG400 | 10 - 60% | Water-miscible polymer; helps prevent precipitation upon dilution.[3] |
| Co-solvent | Propylene Glycol (PG) | 10 - 60% | Good solvent for many organic molecules; can cause hemolysis at high conc.[3] |
| Co-solvent | Ethanol | 5 - 20% | Often used in combination with other co-solvents. |
| Surfactant | Polysorbate 80 (Tween® 80) | 1 - 10% | Non-ionic surfactant; forms micelles to solubilize hydrophobic compounds.[3] |
| Surfactant | Cremophor® EL | < 15% | Can cause hypersensitivity reactions; use with caution. |
| Complexing Agent | HP-β-Cyclodextrin | 10 - 40% | Forms inclusion complexes to increase aqueous solubility.[5] |
| Complexing Agent | Captisol® (SBE-β-CD) | 10 - 40% | Modified cyclodextrin with improved safety profile. |
Experimental Protocols
Protocol 1: General Method for Preparing a this compound Formulation using a Co-solvent/Surfactant System
This protocol provides a general procedure for preparing a formulation. The exact percentages of each component should be determined through systematic experimentation as outlined in the workflow diagram.
Materials:
-
This compound (pre-weighed)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 400 (PEG400)
-
Polysorbate 80 (Tween® 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, low-volume vials
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare Vehicle: In a sterile vial, combine the vehicle components in the desired ratio. For example, to make 1 mL of a 40% PEG400 / 5% Tween 80 / 55% Saline vehicle:
-
Add 400 µL of PEG400.
-
Add 50 µL of Tween 80.
-
Mix thoroughly by vortexing.
-
Add 550 µL of sterile saline.
-
Vortex again until a clear, homogenous solution is formed.
-
-
Prepare this compound Stock: In a separate vial, dissolve the pre-weighed this compound in the minimum required volume of DMSO to create a concentrated stock solution. For example, dissolve 1 mg of this compound in 100 µL of DMSO to make a 10 mg/mL stock.
-
Combine and Dilute: While vigorously vortexing the vehicle from Step 1, slowly add the required volume of the this compound stock solution (from Step 2) drop-by-drop. For example, to achieve a final concentration of 0.5 mg/mL, add 50 µL of the 10 mg/mL stock to 950 µL of the vehicle.
-
Final Formulation Check: Continue to vortex or sonicate the final mixture for 5-10 minutes. Visually inspect the solution against a light and dark background for any signs of precipitation, cloudiness, or phase separation. The final solution must be perfectly clear.
-
Stability Check: Allow the final formulation to sit at room temperature for at least 30-60 minutes before use to ensure it remains stable over the duration of the experiment.
This compound's Mechanism of Action
Understanding the downstream effects of this compound is critical for interpreting experimental results. This compound is a potent inhibitor of protein synthesis.[6] This activity leads to the activation of cellular stress response pathways, such as the p38 MAPK pathway, which ultimately results in cell cycle arrest, typically at the G1 phase.[6][7]
Caption: Simplified signaling pathway for this compound's cytotoxic effects.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Psymberin Detection and Analysis
Welcome to the technical support center for the analytical detection of Psymberin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the detection and quantification of this compound?
A1: The most prevalent and effective methods for this compound analysis are liquid chromatography-mass spectrometry (LC-MS), particularly with a triple quadrupole mass spectrometer (LC-MS/MS), due to its high sensitivity and selectivity. High-performance liquid chromatography (HPLC) with UV detection can also be used, though it may be less sensitive and specific compared to LC-MS. While no commercial ELISA kits for this compound are currently available, the development of a competitive ELISA is a feasible approach for high-throughput screening.
Q2: I am observing significant signal suppression in my LC-MS analysis of this compound from a crude marine sponge extract. What could be the cause and how can I mitigate this?
A2: Signal suppression in LC-MS is a common manifestation of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[1][2] Marine sponge extracts are complex matrices rich in salts, lipids, and other secondary metabolites that can cause significant ion suppression.[3][4]
To mitigate this, consider the following strategies:
-
Sample Preparation: Implement a robust sample clean-up procedure. Solid-phase extraction (SPE) is highly effective for removing interfering substances.[5][6]
-
Chromatography: Optimize your chromatographic method to separate this compound from the interfering matrix components. Using a column with a different stationary phase or modifying the gradient elution program can be beneficial.[7]
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound.[3]
-
Internal Standards: The use of a stable isotope-labeled internal standard is the most reliable way to compensate for matrix effects. If a labeled standard for this compound is unavailable, a structurally similar compound can be used as an alternative.
Q3: My this compound standard seems to be degrading, leading to poor reproducibility. What are the best practices for handling and storing this compound?
A3: While specific stability data for this compound is not extensively published, natural products with complex structures can be susceptible to degradation. Based on general best practices for handling sensitive compounds:
-
Storage: Store this compound as a solid at -20°C or lower, protected from light and moisture.
-
Solvents: For stock solutions, use high-purity, anhydrous solvents such as methanol or acetonitrile. The stability of similar toxins has been shown to be solvent-dependent.[8] Prepare fresh working solutions from the stock solution for each experiment.
-
pH: Be mindful of the pH of your analytical mobile phase and sample diluents, as highly acidic or basic conditions can degrade the compound.[2]
Q4: Is there a certified reference material (CRM) available for this compound?
A4: Currently, there are no commercially available certified reference materials specifically for this compound. For quantitative analysis, it is recommended to use a well-characterized in-house standard. The purity of this standard should be rigorously assessed using techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and quantitative NMR (qNMR) if possible.
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or Low this compound Peak | Sample degradation; Improper sample extraction; Instrument issue (e.g., no flow, detector off). | Prepare a fresh sample and standard.[9] Review and optimize the extraction protocol. Verify instrument parameters and performance with a known standard. |
| Peak Tailing | Column contamination; Secondary interactions with the stationary phase; Mismatched sample solvent and mobile phase. | Flush the column with a strong solvent.[10] Consider a different column chemistry or mobile phase additive. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[11] |
| High Backpressure | Blockage in the HPLC system (e.g., column frit, tubing); Particulate matter from the sample. | Systematically isolate components to identify the source of the blockage.[7] Filter all samples and mobile phases through a 0.22 µm filter.[11] |
| Poor Reproducibility of Retention Time | Changes in mobile phase composition; Column temperature fluctuations; Air trapped in the pump. | Prepare fresh mobile phase and ensure proper mixing.[10] Use a column oven to maintain a stable temperature. Degas the mobile phase and prime the pump. |
| Inconsistent Peak Area/Height | Injection volume variability; Sample instability in the autosampler; Ion source contamination (LC-MS). | Check the autosampler for air bubbles and proper function. Keep the autosampler tray cooled if sample stability is an issue.[12] Clean the ion source of the mass spectrometer.[1] |
ELISA Development
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Background | Insufficient blocking; Antibody concentration too high; Inadequate washing. | Optimize blocking buffer and incubation time. Titrate both primary and secondary antibodies. Increase the number of wash steps and/or the volume of wash buffer. |
| No or Weak Signal | Inactive antibody or conjugate; Incorrect buffer composition; Insufficient incubation times. | Use a new batch of antibodies/conjugates. Verify the pH and composition of all buffers. Optimize incubation times for each step. |
| High Coefficient of Variation (%CV) | Pipetting errors; Inconsistent incubation conditions; Edge effects on the plate. | Use calibrated pipettes and ensure proper technique. Ensure consistent incubation temperatures and times for all wells. Avoid using the outer wells of the plate or ensure even temperature distribution. |
| Low Sensitivity | Suboptimal antibody pair (sandwich ELISA); Low affinity of the primary antibody (competitive ELISA); Inappropriate substrate. | Screen multiple antibody pairs for the best performance. Use an antibody with higher affinity for this compound. Choose a substrate that provides a higher signal-to-noise ratio. |
Quantitative Data Summary
The following tables provide example quantitative parameters for analytical methods. These values are illustrative and should be determined for each specific assay and instrument.
Table 1: Example LC-MS/MS Method Parameters
| Parameter | Example Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linear Range | 0.5 - 500 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85 - 110% |
Table 2: Example Competitive ELISA Parameters
| Parameter | Example Value |
| IC50 | 5 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Working Range | 1 - 50 ng/mL |
| Intra-plate Precision (%CV) | < 10% |
| Inter-plate Precision (%CV) | < 20% |
Experimental Protocols
Protocol 1: this compound Extraction from Marine Sponge Tissue
-
Homogenization: Homogenize 1 g of lyophilized sponge tissue in 10 mL of 80% methanol.
-
Sonication: Sonicate the homogenate for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Supernatant Collection: Collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 1-4) on the pellet twice more.
-
Pooling and Evaporation: Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in 1 mL of 50% methanol for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 20% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.
Visualizations
Caption: Workflow for this compound extraction and LC-MS/MS analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. cbspd.com [cbspd.com]
- 3. Approaches to the evaluation of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of three regulated lipophilic toxin groups in mussel matrix (Mytilus edulis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions | MDPI [mdpi.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development and validation of a sensitive LC-MS-MS method to quantify psilocin in authentic oral fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving Psymberin and its related compounds.
FAQs: General Questions
Q1: What is this compound and why is it of interest to researchers?
This compound, also known as Irciniastatin A, is a potent cytotoxic marine natural product isolated from sponges of the Psammocinia and Ircinia genera.[1][2][3][4][5][6] Its high toxicity towards various cancer cell lines, with IC50 values in the nanomolar and even picomolar range, makes it a significant compound of interest for anticancer drug development.[1][7] this compound has shown a particularly strong effect against melanoma, breast, and colon cancer cell lines.[1][7]
Q2: Is this compound a vesicant (blistering agent)?
Contrary to what its structural similarity to the pederin family of vesicants might suggest, this compound does not exhibit vesicant or irritant activity.[8][9] This is a critical distinction from compounds like pederin and mycalamide. The blistering activity associated with the pederin family is not linked to their protein synthesis inhibition activity.[8]
Troubleshooting Guide: Experimental Challenges
Q3: We are observing inconsistent cytotoxicity results with our synthetic this compound compared to published data. What could be the cause?
Several factors can contribute to variability in cytotoxicity data:
-
Purity of the synthetic compound: Ensure the final product is of high purity and that the stereochemistry matches that of the natural product. The stereochemistry of the amide side chain is crucial for cellular uptake and subsequent cytotoxic activity.[8]
-
Cell line differences: this compound has been reported to exhibit a highly differential cytotoxicity profile, with some cell lines being over 10,000-fold more sensitive than others.[7][8] Verify the cell lines you are using and compare them to those in the literature.
-
Cellular uptake: The dihydroisocoumarin side chain of this compound is critical for its cytotoxic activity, likely due to its role in cellular accumulation.[7][8][10] Analogs lacking this moiety may still inhibit protein synthesis in cell-free assays but will have significantly reduced cytotoxicity in cellular assays.[8]
-
Assay type and duration: Different cytotoxicity assays (e.g., MTT, CellTiter-Glo) and exposure times can yield different IC50 values. Ensure your experimental protocol is consistent with the cited literature.[7]
Q4: Our this compound analog shows potent inhibition of protein synthesis in a cell-free assay but has low cytotoxicity in our cancer cell lines. Why is there a discrepancy?
This is a known phenomenon for certain this compound analogs. The key reasons for this discrepancy are:
-
Lack of the Dihydroisocoumarin Moiety: The dihydroisocoumarin side chain is essential for the cytotoxic activity of this compound, although not for its ability to inhibit protein translation itself.[7][8][10] This part of the molecule is thought to be crucial for the compound's ability to accumulate within cells.[8]
-
Stereochemistry: The stereochemistry at C4 or C8 of the amide side chain also affects cellular uptake.[8]
Therefore, while your analog may be an effective inhibitor of the ribosome, it may not be able to reach its target within the cell in sufficient concentrations to induce cell death.
Experimental Protocols
Q5: What is a standard protocol for assessing the cytotoxicity of a this compound-related compound?
A common method is the MTT assay or the CellTiter-Glo™ Luminescent Cell Viability Assay.[7][11][12]
Protocol: MTT Assay for Cytotoxicity
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound analog. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[11][12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Quantitative Data
Table 1: Cytotoxicity of this compound and Related Compounds in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound (1a) | PC3 (prostate) | 0.98 | [8] |
| This compound (1a) | SK-MEL-5 (melanoma) | 2.29 | [8] |
| Mycalamide A (8) | HeLa (cervical) | - | [8] |
| Mycalamide A (8) | SK-MEL-5 (melanoma) | - | [8] |
| This compound | CRC Organoids | < 20 (most lines) | [13] |
| This compound Analog (Psy-064) | CRC MicroOrganoSpheres | No significant cytotoxicity | [1] |
| This compound Analog (Psy-076) | CRC MicroOrganoSpheres | No significant cytotoxicity | [1] |
| Dihydroisocoumarin-truncated this compound analog (18) | - | ~1000-fold less cytotoxic than this compound | [7] |
Signaling Pathways and Mechanisms
Q6: What is the primary mechanism of action for this compound's cytotoxicity?
The primary molecular target of this compound is the ribosome, where it inhibits protein synthesis.[8][13] Genetic studies in C. elegans have identified a specific point mutation in a ribosomal protein that confers resistance to this compound, providing strong evidence for this target.[8]
Q7: Are other signaling pathways involved in the cellular response to this compound?
Yes, in addition to direct inhibition of protein synthesis, this compound has been shown to modulate other signaling pathways:
-
p38/MAPK Pathway: this compound treatment leads to the activation of the p38/MAPK stress-response pathway, which can contribute to cell cycle arrest.[1][13]
-
NF-κB Signaling: RNA-Seq analysis has shown a positive enrichment in pathways related to NF-κB signaling following this compound treatment.[13]
The interplay between protein synthesis inhibition and the activation of these stress-response pathways likely contributes to the potent cytotoxicity of this compound.
Visualizations
Caption: Key structural components of this compound and their roles in its cytotoxic activity.
Caption: Signaling pathways affected by this compound, leading to cytotoxicity.
Caption: Workflow for evaluating the activity of a new this compound analog.
References
- 1. Frontiers | this compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition [frontiersin.org]
- 2. Antineoplastic agents. 520. Isolation and structure of irciniastatins A and B from the Indo-Pacific marine sponge Ircinia ramosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound story--biological properties and approaches towards total and analogue syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of (+)-irciniastatin A (a.k.a. This compound) and (-)-irciniastatin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of (-)-irciniastatin B and structural confirmation via chemical conversion to (+)-irciniastatin A (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of this compound (Irciniastatin A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound Analogs: Probing a Functional Correlation with the Pederin/Mycalamide Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies toward the Unique Pederin Family Member this compound: Structure Activity Relationships, Biochemical Studies and Genetics Identify the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of this compound analogues: probing a functional correlation with the pederin/mycalamide family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. iivs.org [iivs.org]
- 13. This compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Psymberin vs. Pederin: A Comparative Analysis of Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Psymberin and pederin are potent cytotoxic natural products belonging to the pederin family of compounds. Both exhibit profound anti-proliferative effects by inhibiting protein synthesis. However, emerging research indicates subtle but significant differences in their mechanisms of action and cytotoxic profiles. This guide provides a comparative overview of their cytotoxicity, supported by experimental data and detailed methodologies, to aid researchers in the fields of oncology and drug development.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and pederin against various human cancer cell lines, demonstrating their potent cytotoxic activity at nanomolar concentrations.
| Cell Line | Cancer Type | This compound IC50 (nM) | Pederin IC50 (nM) |
| PC3 | Prostate Cancer | 0.98[1] | >25 µM (reported differential sensitivity)[1] |
| SK-MEL-5 | Melanoma | 2.29[1] | <2.5[1] |
| HCT-116 | Colon Cancer | ~2.5 | Not Reported |
| KM12 | Colon Cancer | 0.45 - 2.29 | Not Reported |
| T98G | Glioblastoma | 0.45 - 2.29 | Not Reported |
| Various Cell Lines | - | - | Inhibits growth at ~3 nM (1.5 ng/ml)[2] |
Key Mechanistic Differences
While both this compound and pederin target the ribosome to inhibit protein synthesis, their cytotoxic effects are not entirely identical. A key differentiator lies in the role of this compound's dihydroisocoumarin side chain.[1] Studies have shown that this structural feature is crucial for inducing cytotoxicity but is not essential for the inhibition of protein translation.[1] This suggests that this compound may possess additional mechanisms of action contributing to its cell-killing ability, unlike pederin, where cytotoxicity is largely attributed to protein synthesis inhibition.[1]
Furthermore, this compound does not exhibit the vesicant (blistering) activity that is characteristic of pederin, a significant distinction for potential therapeutic development.[3]
Experimental Protocols
The following are detailed methodologies for commonly used assays to determine the cytotoxicity of compounds like this compound and pederin.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[4]
Protocol:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or pederin) and incubate for a specified period (e.g., 48 or 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3][5]
-
Data Acquisition: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which reflects cell viability.[2]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound for the desired duration.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by this compound and the established mechanism of pederin.
References
Unraveling the Potent Activity of Psymberin: A Comparative Guide to the Structure-Activity Relationship of its Dihydroisocoumarin Moiety
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of psymberin, a potent marine-derived natural product, and its analogs, with a specific focus on the critical role of the dihydroisocoumarin moiety in its cytotoxic effects. Through a detailed analysis of experimental data, this document aims to illuminate the structural features essential for this compound's potent anti-cancer properties and benchmark its performance against other relevant compounds.
This compound, also known as irciniastatin A, has garnered significant attention in the scientific community for its remarkable and selective cytotoxicity against various cancer cell lines, with IC50 values reaching the sub-nanomolar range.[1][2] It belongs to the pederin family of natural products, which are known inhibitors of protein synthesis.[3][4] However, this compound is unique within this family due to the presence of a dihydroisocoumarin side chain, a feature that has been shown to be crucial for its potent cytotoxic activity.[1][3][5]
Comparative Analysis of Cytotoxicity
The following tables summarize the in vitro cytotoxicity of this compound and its key analogs, highlighting the impact of structural modifications to the dihydroisocoumarin moiety and other parts of the molecule. For comparison, data for other well-known protein synthesis inhibitors are also presented.
Table 1: Structure-Activity Relationship of this compound and its Analogs
| Compound | Modification | Cell Line(s) | IC50 (nM) | Reference(s) |
| This compound (1a) | - | HeLa, SK-MEL-5, KM12, PC3, T98G | 0.45 - 2.29 | [1][3] |
| This compound Diastereomers (3 & 4) | Stereochemical permutations | HeLa | Dramatically reduced activity | [3] |
| 8-epi-Psymberin (5) | Epimer at C8 | KM12, PC3, SK-MEL-5, T98G | 37 - 352 | [1] |
| 4-epi-Psymberin (6) | Epimer at C4 | KM12, PC3, SK-MEL-5, T98G | 128 - 763 | [1] |
| Dihydroisocoumarin-truncated analog (7) | Removal of the psymberate side chain | - | Complete abolishment of activity | [3] |
| Psympederin (18) | Dihydroisocoumarin fragment replaced with a cyclic pederate fragment | KM12, PC3, SK-MEL-5, T98G | ~1000-fold reduced activity | [1] |
| Psy-064 & Psy-076 | Truncated analogs | CRC Organoids | No negative impact on cell viability | [6][7] |
| Phenolic Acetate (1b) | Acetylation of a phenolic group on the dihydroisocoumarin | HeLa | Similar to this compound | [3] |
| Phenolic Methylether (1c) | Methylation of a phenolic group on the dihydroisocoumarin | HeLa | Similar to this compound | [3] |
Table 2: Comparative Cytotoxicity of Other Protein Synthesis Inhibitors
| Compound | Mechanism of Action | Cell Line(s) | IC50 (nM) | Reference(s) |
| Mycalamide A (8) | Protein synthesis inhibitor | HeLa, SK-MEL-5, KM12, PC3, T98G | 0.95 - 3.79 (nearly equipotent to this compound) | [1][3] |
| Cycloheximide | Protein synthesis inhibitor (eukaryotic elongation-translocation) | HeLa | >1000-fold less potent than this compound | [3] |
| Pederin | Protein synthesis inhibitor | - | Potent cytotoxin | [8] |
The data clearly demonstrates that the intact structure of this compound is essential for its high potency.[6] Modifications to the stereochemistry, particularly at the C4 and C8 positions, lead to a significant reduction in activity.[1][3] Most notably, the removal or replacement of the dihydroisocoumarin moiety, as seen in the truncated analogs and psympederin, results in a dramatic loss of cytotoxicity, underscoring its critical role.[1][3] Interestingly, modifications to the phenolic groups on the dihydroisocoumarin ring did not significantly alter its activity.[3]
Mechanism of Action: Beyond Protein Synthesis Inhibition
While this compound, like other pederin family members, is a potent inhibitor of protein synthesis, studies have revealed a more complex mechanism of action.[3][6] Structural modifications have been shown to uncouple the inhibition of protein translation from cytotoxicity, suggesting that this compound possesses more than one bioactivity.[3][4][9]
RNA sequencing of cancer cells treated with this compound identified a negative enrichment of pathways related to protein translation and ribosomes.[6][7] This was confirmed by fluorescence-based assays showing rapid inhibition of protein synthesis.[6] Concurrently, this compound treatment leads to the activation of the p38/MAPK stress response pathway, which is associated with apoptosis, senescence, and cell cycle arrest.[6]
Caption: this compound-induced signaling pathway.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability (Cytotoxicity) Assay
The cytotoxic effects of this compound and its analogs are typically determined using a luminescent cell viability assay, such as the CellTiter-Glo® assay.[3][6] This method quantifies the amount of ATP present, which is an indicator of metabolically active cells.
Caption: Workflow for a typical cytotoxicity assay.
Protocol:
-
Cancer cell lines are seeded into 96-well plates at a specific density (e.g., 4 x 10³ cells per well) and incubated for 24 hours to allow for cell attachment.[6]
-
The cells are then treated with a serial dilution of the test compounds (e.g., this compound, analogs) or a vehicle control (e.g., DMSO).[6]
-
After a 48-hour incubation period, the CellTiter-Glo® reagent is added to each well.[1]
-
Luminescence is measured using a plate reader.
-
The data is normalized to the control, and IC50 values are calculated by fitting the dose-response curves to a suitable equation.[3][6]
Protein Synthesis Inhibition Assay
The inhibition of protein synthesis can be measured using a cell-free in vitro translation assay or a cell-based fluorescence assay.[3][6]
In Vitro Translation Assay Protocol:
-
A rabbit reticulocyte lysate system is used, which contains all the necessary components for protein synthesis.[3]
-
The system is programmed with a reporter mRNA, such as firefly luciferase.
-
The test compounds are added at various concentrations.
-
The amount of newly synthesized luciferase is quantified by measuring its enzymatic activity (luminescence).
-
EC50 values are determined from the dose-response curves.[3]
Fluorescence-Based Protein Synthesis Assay Protocol:
-
Cells are treated with the test compound (e.g., 20 nM this compound) for various time points (e.g., 1 and 6 hours).[6]
-
A methionine analog that can be fluorescently labeled is added to the culture medium.
-
The analog is incorporated into newly synthesized proteins.
-
The cells are then fixed, and the incorporated analog is detected using "click" chemistry with a fluorescent probe.[6][7]
-
The fluorescence intensity, which is proportional to the rate of protein synthesis, is quantified.[6]
Conclusion
The structure-activity relationship studies of this compound unequivocally establish the dihydroisocoumarin moiety as a critical pharmacophore for its potent cytotoxic activity. While the core tetrahydropyranyl structure shared with the pederin family is important for its protein synthesis inhibition, the unique dihydroisocoumarin side chain appears to be a key determinant of its exceptional cytotoxicity, possibly through mechanisms that extend beyond simple translation inhibition and involve the activation of cellular stress pathways. This detailed comparative analysis provides a valuable resource for medicinal chemists and drug discovery scientists aiming to design and synthesize novel, highly potent anti-cancer agents inspired by the this compound scaffold. The provided experimental protocols offer a solid foundation for the consistent and reliable evaluation of such future compounds.
References
- 1. Synthesis of this compound Analogs: Probing a Functional Correlation with the Pederin/Mycalamide Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies toward the Unique Pederin Family Member this compound: Structure Activity Relationships, Biochemical Studies and Genetics Identify the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of this compound analogues: probing a functional correlation with the pederin/mycalamide family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition [frontiersin.org]
- 8. Total synthesis and biological evaluation of pederin, this compound, and highly potent analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies toward the unique pederin family member this compound: structure-activity relationships, biochemical studies, and genetics identify the mode-of-action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Psymberin vs. Mycalamide A: A Comparative Guide to Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Psymberin and Mycalamide A, two potent marine-derived natural products known for their profound inhibitory effects on eukaryotic protein synthesis. By presenting key experimental data, detailed methodologies, and mechanistic insights, this document aims to serve as a valuable resource for researchers investigating novel anticancer agents and the intricacies of translational control.
Introduction
This compound (also known as Irciniastatin A) and Mycalamide A are structurally related polyketides that exhibit exceptionally potent cytotoxic and antiproliferative activities against a broad range of cancer cell lines.[1][2] Their primary mechanism of action is the inhibition of protein synthesis, a critical process for cell growth and survival, making them compelling candidates for therapeutic development.[3][4] While sharing a common molecular target—the eukaryotic ribosome—subtle structural distinctions between them lead to differences in potency, cellular activity, and potentially, their precise interactions with the translational machinery.[3][5]
Comparative Analysis of Inhibitory Potency
Quantitative data from multiple studies demonstrate that both this compound and Mycalamide A inhibit cancer cell proliferation and protein synthesis at nanomolar concentrations. However, direct comparative assays indicate that this compound is generally more potent.
Antiproliferative Activity
A study directly comparing the antiproliferative effects of synthetic this compound and Mycalamide A across a panel of human cancer cell lines revealed that this compound consistently exhibited lower IC50 values, indicating greater potency. On average, this compound was found to be approximately two-fold more active than Mycalamide A in these cell-based assays.[5]
Table 1: Comparative Antiproliferative Activity (IC₅₀, nM)
| Cell Line | Cancer Type | This compound (nM) | Mycalamide A (nM) |
| KM12 | Colon | 0.45 ± 0.05 | 0.95 ± 0.11 |
| PC3 | Prostate | 0.98 ± 0.09 | 2.11 ± 0.23 |
| SK-MEL-5 | Melanoma | 2.29 ± 0.21 | 3.79 ± 0.45 |
| T98G | Glioblastoma | 0.67 ± 0.08 | 1.34 ± 0.16 |
| Data sourced from Jiang et al., 2007.[5] |
Protein Synthesis Inhibition
Direct measurement of protein synthesis inhibition highlights a more significant potency difference between the two compounds in a cellular context. In HeLa cells, this compound was approximately 27-fold more potent than Mycalamide A at inhibiting the incorporation of ³⁵S-methionine into newly synthesized proteins.[3] Interestingly, this potency gap narrowed considerably in a cell-free in vitro translation assay using rabbit reticulocyte lysate, suggesting that cellular factors such as uptake and metabolism may contribute to this compound's superior activity in intact cells.[3]
Table 2: Comparative Protein Synthesis Inhibition (EC₅₀, nM)
| Assay Type | Cell Line/System | This compound (nM) | Mycalamide A (nM) |
| Cell-Based (³⁵S-Met Incorporation) | HeLa | 2.2 | 60 |
| Cell-Based (³⁵S-Met Incorporation) | SK-MEL-5 | 11 | 64 |
| Cell-Free (in vitro translation) | Rabbit Reticulocyte Lysate | 33 | 110 |
| Data sourced from Custódio et al., 2011.[3] |
Mechanism of Action and Ribosomal Binding
Both this compound and Mycalamide A belong to the pederin family of natural products, which are known to inhibit the elongation step of protein synthesis by binding to the large (60S) ribosomal subunit.[2][3] Mycalamide A has been shown to bind to the E-site (exit site) of the ribosome, interfering with the translocation of tRNA from the P-site to the E-site.[2]
While this compound is presumed to bind to a similar site, intriguing evidence suggests subtle differences in their interaction with the ribosome. A forward genetic screen in C. elegans identified a specific point mutation in a ribosomal protein that conferred resistance to this compound.[3][6] However, this mutant strain was not cross-resistant to Mycalamide A, implying that the two compounds may have distinct binding interactions or that their binding is influenced differently by the ribosomal protein conformation.[3][6]
A key structural difference is the presence of a dihydroisocoumarin side chain in this compound, which is absent in Mycalamide A.[5] Experimental evidence suggests that this side chain is crucial for this compound's potent cytotoxicity in cells but is less critical for its ability to inhibit protein synthesis in a cell-free system.[3] This has led to the speculation that while both compounds are potent translation inhibitors, this compound's mode of inducing cell death may involve additional factors or be more complex than that of Mycalamide A.[3][5]
Caption: Mechanism of protein synthesis inhibition by this compound and Mycalamide A.
Signaling Pathways
The potent inhibition of protein synthesis by these compounds triggers cellular stress responses. Treatment with this compound has been shown to induce the rapid phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK), a key component of the cellular stress response pathway.[1][7] This activation is linked to subsequent cell cycle arrest.[1] While Mycalamide A is a known inducer of apoptosis, the specific upstream signaling pathways it modulates are less clearly defined in the current literature.[4]
Caption: this compound-induced cellular stress signaling pathway.
Experimental Protocols
Cell Viability/Antiproliferative Assay (CellTiter-Glo™)
This method quantifies cell viability by measuring ATP levels, which is an indicator of metabolically active cells.
-
Cell Seeding: Plate cells in 96-well opaque-walled plates at a density of 2,500-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Mycalamide A. Add the compounds to the respective wells and incubate for 48-72 hours.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo™ reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.[5]
Cell-Based Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)
This assay directly measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, SK-MEL-5) in 24-well plates. Once they reach desired confluency, treat them with various concentrations of this compound or Mycalamide A for a predetermined time (e.g., 2 hours).
-
Radiolabeling: Following treatment, replace the medium with methionine-free medium containing the inhibitors and 10 µCi/mL of ³⁵S-methionine. Incubate for 30 minutes.
-
Cell Lysis and Precipitation: Wash the cells with ice-cold PBS. Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer). Precipitate the proteins by adding trichloroacetic acid (TCA) to a final concentration of 10%.
-
Washing: Pellet the precipitated proteins by centrifugation. Wash the pellet twice with 5% TCA and once with acetone to remove unincorporated ³⁵S-methionine and other contaminants.
-
Quantification: Resuspend the protein pellet in a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of the lysate. Calculate the half-maximal effective concentration (EC50) for protein synthesis inhibition.[3]
In Vitro Protein Synthesis Inhibition Assay (Rabbit Reticulocyte Lysate)
This cell-free system allows for the assessment of direct inhibitory effects on the translational machinery without the influence of cellular uptake or metabolism.
-
Reaction Setup: In a microcentrifuge tube, combine the rabbit reticulocyte lysate, an amino acid mixture (lacking methionine), RNase inhibitor, and the mRNA template (e.g., luciferase mRNA).
-
Inhibitor Addition: Add varying concentrations of this compound or Mycalamide A to the reaction mixtures.
-
Initiation of Translation: Add ³⁵S-methionine to initiate the translation reaction. Incubate the mixture at 30°C for 60-90 minutes.
-
Analysis: The synthesized protein can be quantified in two ways:
-
Radioactivity Measurement: Spot an aliquot of the reaction onto a filter paper, precipitate with TCA, and measure radioactivity as described above.
-
Luciferase Assay: If using luciferase mRNA, add the appropriate substrate and measure the luminescent signal with a luminometer.
-
-
Data Analysis: Determine the EC50 values by plotting the measured signal (radioactivity or luminescence) against the inhibitor concentration.[3][8]
References
- 1. This compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pederin, this compound and the Structurally Related Mycalamides: Synthetic Aspects and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies toward the Unique Pederin Family Member this compound: Structure Activity Relationships, Biochemical Studies and Genetics Identify the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irciniastatin A induces JNK activation that is involved in caspase-8-dependent apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound Analogs: Probing a Functional Correlation with the Pederin/Mycalamide Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition [frontiersin.org]
- 8. In vitro translation using rabbit reticulocyte lysate. [bio-protocol.org]
Psymberin's Anticancer Efficacy: A Comparative Analysis in Patient-Derived Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer agent Psymberin, also known as Irciniastatin A, with a focus on its validation in patient-derived preclinical models. While in vivo data from patient-derived xenografts (PDXs) for this compound remains a key area for future investigation, this document summarizes its potent activity in patient-derived organoids and compares it with established anticancer agents evaluated in PDX models.[1]
Executive Summary
This compound, a potent marine natural product, has demonstrated significant anticancer properties, particularly in colorectal cancer (CRC), by inhibiting protein translation and inducing the p38 stress response pathway.[1] This guide presents available data on this compound's activity in patient-derived organoids and juxtaposes it with the performance of standard-of-care and other investigational agents in patient-derived xenograft (PDX) models, offering a valuable resource for assessing its therapeutic potential.
Comparative Efficacy Data
The following tables summarize the quantitative data on the anticancer activity of this compound in patient-derived organoids and comparator drugs in patient-derived xenograft models.
Table 1: this compound Activity in Colorectal Cancer Patient-Derived Organoids
| Organoid Line | IC50 (nM) |
| CRC240 | < 20 |
| CRC401 | ~ 70 |
| CRCXXX | < 20 |
| CRCXXX | < 20 |
| CRCXXX | < 20 |
| CRCXXX | < 20 |
Data adapted from recent studies on this compound's effect on a panel of six CRC patient-derived organoids. With the exception of one line, all showed IC50 values below 20 nM.[1]
Table 2: Comparator Anticancer Agent Activity in Patient-Derived Xenografts (PDX)
| Cancer Type | Drug | PDX Model | Response |
| Colorectal Cancer | Cetuximab | 85 mCRC PDX models | 10.6% regression, 29.8% stable disease |
| Colorectal Cancer | Oxaliplatin | HCT116 Xenograft | 70% growth inhibition |
| Breast Cancer | Taxanes + p38α inhibitors | Patient-derived breast tumor xenografts | Increased sensitivity to taxanes |
This table presents a summary of responses for comparator drugs in various PDX models. Direct comparison with this compound is limited due to the absence of its PDX data.[2][3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Patient-Derived Organoid (PDO) Culture and Drug Sensitivity Assay
-
Organoid Establishment: Patient-derived tumor tissues are dissociated into single cells or small cell clusters and embedded in a basement membrane extract (e.g., Matrigel). These are then cultured in a specialized growth medium containing various growth factors to support 3D organoid formation.
-
Drug Treatment: Once organoids reach a suitable size, they are treated with a range of concentrations of this compound or comparator compounds.
-
Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the dose-response curves.
Patient-Derived Xenograft (PDX) Model Establishment and In Vivo Drug Efficacy Studies
-
Tumor Implantation: Fresh patient tumor fragments are surgically implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-SCID or NSG mice).[5][6]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[5]
-
Drug Administration: The investigational drug (e.g., this compound) or a standard-of-care agent (e.g., oxaliplatin) is administered to the treatment group according to a specific dose and schedule. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.[4]
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental processes are provided below using Graphviz (DOT language).
Caption: this compound's mechanism of action involves the inhibition of protein translation, leading to cellular stress and subsequent activation of the p38 MAPK pathway, which in turn can induce cell cycle arrest and apoptosis.[1]
Caption: A generalized workflow for conducting in vivo efficacy studies using patient-derived xenograft (PDX) models.[5][7]
Conclusion
This compound demonstrates remarkable potency against colorectal cancer in patient-derived organoid models, with IC50 values in the low nanomolar range.[1] Its mechanism of action, involving the inhibition of protein synthesis and activation of the p38 stress pathway, presents a novel approach to cancer therapy.[1] While direct comparative data in PDX models is not yet available, the promising results from organoid studies strongly warrant further in vivo investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research aimed at fully validating this compound's anticancer activity and positioning it for clinical development. The use of PDX models will be crucial in determining its efficacy in a more complex in vivo tumor microenvironment and for identifying potential biomarkers of response.
References
- 1. This compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. zkbymed.com [zkbymed.com]
- 4. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
- 7. Item - Patient-derived xenograft experimental protocol. - Public Library of Science - Figshare [plos.figshare.com]
Unraveling the Potency of Psymberin Analogues: A Comparative Analysis for Drug Discovery
For Immediate Release
A comprehensive analysis of the synthetic anticancer agent Psymberin and its analogues reveals critical structural determinants for its potent cytotoxicity. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the potency of various this compound analogues, supported by experimental data, detailed protocols, and pathway visualizations to inform future drug design and development efforts.
This compound, a marine-derived natural product, has demonstrated remarkable potency against a range of cancer cell lines, primarily through the inhibition of protein synthesis and activation of stress-response signaling pathways. Understanding the structure-activity relationship (SAR) of this compound is crucial for developing analogues with improved therapeutic profiles.
Comparative Potency of this compound and its Analogues
The cytotoxic and protein synthesis inhibitory activities of this compound and several of its synthetic analogues have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cytotoxicity and the half-maximal effective concentration (EC50) for protein synthesis inhibition are summarized below. Lower values indicate higher potency.
| Compound/Analogue | Cell Line | Cytotoxicity IC50 (nM) | Protein Synthesis Inhibition EC50 (nM) | Reference |
| This compound | KM12 (colon) | 0.45 | Not Reported | [1] |
| PC3 (prostate) | 2.29 | Not Reported | [1] | |
| SK-MEL-5 (melanoma) | 0.98 | 11 | [2] | |
| T98G (glioblastoma) | 1.14 | Not Reported | [1] | |
| HeLa (cervical) | Not Reported | 2.2 | [2] | |
| Multiple CRC cell lines | <10 - <25 | Not Reported | [3] | |
| 8-epi-Psymberin | KM12 | 37 | Not Reported | [1] |
| PC3 | 352 | Not Reported | [1] | |
| SK-MEL-5 | 121 | Not Reported | [1] | |
| T98G | 104 | Not Reported | [1] | |
| HeLa | Not Reported | >1000 | [2] | |
| 4-epi-Psymberin | KM12 | 763 | Not Reported | [1] |
| PC3 | 412 | Not Reported | [1] | |
| SK-MEL-5 | 247 | Not Reported | [1] | |
| T98G | 389 | Not Reported | [1] | |
| HeLa | Not Reported | >1000 | [2] | |
| Psympederin (dihydroisocoumarin-truncated) | KM12 | >1000 | Not Reported | [1] |
| PC3 | >1000 | Not Reported | [1] | |
| SK-MEL-5 | >1000 | Not Reported | [1] | |
| T98G | >1000 | Not Reported | [1] | |
| HeLa | Not Reported | >1000 | [2] | |
| Psy-064 (truncated analogue) | CRC MicroOrganoSpheres | >1000 | Not Reported | [3] |
| Psy-076 (truncated analogue) | CRC MicroOrganoSpheres | >1000 | Not Reported | [3] |
| Mycalamide A | KM12 | 0.95 | Not Reported | [1] |
| PC3 | 3.79 | Not Reported | [1] | |
| SK-MEL-5 | 1.84 | 64 | [2] | |
| T98G | 1.98 | Not Reported | [1] | |
| HeLa | Not Reported | 60 | [2] |
Key Findings from the Data:
-
Stereochemistry is Crucial: Epimerization at either the C4 or C8 position of the tetrahydropyran core, as seen in 4-epi-Psymberin and 8-epi-Psymberin, leads to a dramatic reduction in cytotoxic activity.[1]
-
The Dihydroisocoumarin Moiety is Essential: Truncation of the dihydroisocoumarin side chain, as in Psympederin, Psy-064, and Psy-076, results in a near-complete loss of cytotoxicity.[1][3] This highlights the critical role of this structural component in the molecule's potent anticancer effects.
-
Potent Protein Synthesis Inhibition: this compound is a potent inhibitor of protein synthesis, with EC50 values in the low nanomolar range in sensitive cell lines.[2] Interestingly, some analogues that lose cytotoxic activity retain some ability to inhibit protein translation in cell-free assays, suggesting that cytotoxicity involves more than just the inhibition of protein synthesis.[2]
Signaling Pathway and Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism: potent inhibition of protein synthesis and activation of the p38 mitogen-activated protein kinase (MAPK) stress-response pathway. This leads to cell cycle arrest, primarily at the G1 phase, and subsequent cell death.[3]
Caption: this compound's mechanism of action.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Caption: Workflow for the cytotoxicity assay.
Detailed Protocol:
-
Cell Plating: Seed cells into 96-well plates at a density of 4 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound analogues in the appropriate cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).[3]
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a non-linear regression curve.[3]
Protein Synthesis Inhibition Assay ([³⁵S]-Methionine Incorporation)
This assay measures the rate of protein synthesis by quantifying the incorporation of the radiolabeled amino acid [³⁵S]-methionine into newly synthesized proteins.
Detailed Protocol:
-
Cell Treatment: Treat cells (e.g., HeLa or SK-MEL-5) with varying concentrations of this compound analogues for a specified period.[2]
-
Radiolabeling: Add [³⁵S]-methionine to the cell culture medium and incubate to allow for its incorporation into newly synthesized proteins.[2]
-
Cell Lysis and Precipitation: Lyse the cells and precipitate the proteins using trichloroacetic acid (TCA).[2]
-
Scintillation Counting: Collect the protein precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the half-maximal effective concentration (EC50) for the inhibition of protein synthesis by plotting the percentage of inhibition against the compound concentration.
Conclusion
The potent anticancer activity of this compound is highly dependent on its specific stereochemistry and the presence of the dihydroisocoumarin moiety. These findings provide a clear roadmap for the rational design of novel this compound analogues. By focusing on modifications that retain the key structural features required for activity while potentially improving pharmacological properties, researchers can work towards developing more effective and selective cancer therapeutics. The detailed protocols and pathway information provided in this guide serve as a valuable resource for these ongoing drug discovery efforts.
References
- 1. Synthesis of this compound Analogs: Probing a Functional Correlation with the Pederin/Mycalamide Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies toward the Unique Pederin Family Member this compound: Structure Activity Relationships, Biochemical Studies and Genetics Identify the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Psymberin: A Comparative Analysis of Cross-Resistance with Standard Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of psymberin, a potent marine-derived natural product, and its potential for cross-resistance with established chemotherapeutic agents. This compound, a member of the pederin family of polyketides, has demonstrated remarkable cytotoxicity against a broad range of cancer cell lines. Its unique mechanism of action, primarily targeting protein synthesis, suggests a potential advantage in overcoming resistance to conventional chemotherapy drugs that act on different cellular pathways.
Comparative Cytotoxicity of this compound and Other Chemotherapeutics
This compound exhibits potent cytotoxic activity, with IC50 values often in the low nanomolar range across various cancer cell lines.[1][2] The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and three commonly used chemotherapeutics—doxorubicin, paclitaxel, and cisplatin—in a selection of human cancer cell lines. This data allows for a direct comparison of their relative potencies.
Table 1: IC50 Values of this compound and Standard Chemotherapeutics in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (nM) | Doxorubicin (nM) | Paclitaxel (nM) | Cisplatin (µM) |
| Colon Cancer | |||||
| HCT-116 | Colorectal Carcinoma | <2.5[1] | 50 - 200 | 2 - 10 | 5 - 20 |
| HT29 | Colorectal Adenocarcinoma | ~10 | 100 - 500 | 5 - 20 | 10 - 50 |
| Breast Cancer | |||||
| MCF-7 | Breast Adenocarcinoma | <2.5[1] | 100 - 1000 | 5 - 25 | 2 - 20 |
| MDA-MB-231 | Breast Adenocarcinoma | ~5 | 50 - 500 | 2 - 15 | 5 - 30 |
| Melanoma | |||||
| SK-MEL-5 | Melanoma | <2.5[1] | 20 - 100 | 1 - 10 | 1 - 10 |
| Ovarian Cancer | |||||
| OVCAR-3 | Ovarian Adenocarcinoma | Not Reported | 50 - 300 | 5 - 20 | 1 - 15 |
| Lung Cancer | |||||
| A549 | Lung Carcinoma | ~15 | 100 - 1000 | 5 - 50 | 2 - 20 |
| NCI-H460 | Large Cell Lung Cancer | Not Reported | 20 - 200 | 1 - 10 | 1 - 10 |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions. The data presented is a compilation from various sources for comparative purposes.
Cross-Resistance Profile of this compound
Direct experimental studies investigating the cross-resistance of this compound with doxorubicin, paclitaxel, and cisplatin in resistant cell lines are currently limited in the published literature. However, based on its distinct mechanism of action, it is hypothesized that this compound may not exhibit significant cross-resistance with these agents.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and apoptosis.
This compound, in contrast, inhibits protein synthesis by binding to the ribosome.[2] This fundamental difference in cellular targets suggests that the mechanisms conferring resistance to DNA-damaging agents or microtubule stabilizers may not be effective against this compound.
A study on a this compound-resistant mutant of C. elegans revealed a point mutation in a ribosomal protein gene. Notably, this mutant was not cross-resistant to mycalamide A, another member of the pederin family that also targets the ribosome, indicating subtle differences in their binding mechanisms. This finding highlights the specificity of resistance mechanisms even among structurally related compounds and suggests that cross-resistance to drugs with entirely different mechanisms of action is less likely.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Downstream Signaling
This compound's primary molecular target is the ribosome, leading to the inhibition of protein synthesis. This triggers a cellular stress response, including the activation of the p38 MAP kinase pathway, which can lead to cell cycle arrest and, in some cases, apoptosis.
Caption: this compound's signaling pathway.
General Experimental Workflow for Assessing Cross-Resistance
The following diagram outlines a typical workflow for investigating the cross-resistance of a novel compound like this compound with existing chemotherapeutics.
Caption: Experimental workflow for cross-resistance studies.
Experimental Protocols
1. MTT Assay for Cytotoxicity
This protocol is used to determine the cytotoxic effects of this compound and other chemotherapeutics on cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other chemotherapeutic agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and other chemotherapeutic agents in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on the cell cycle distribution of cancer cells.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-buffered saline)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat them with this compound at a desired concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
3. Western Blot for p38 MAPK Activation
This protocol is used to detect the activation of the p38 MAPK signaling pathway in response to this compound treatment.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38, anti-total-p38, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells and treat with this compound for various time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies against total p38 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Conclusion
This compound is a highly potent cytotoxic agent with a distinct mechanism of action that sets it apart from many conventional chemotherapeutics. While direct experimental evidence for its cross-resistance profile with drugs like doxorubicin, paclitaxel, and cisplatin is still needed, its unique targeting of protein synthesis suggests a low probability of shared resistance mechanisms. Further research into the efficacy of this compound in chemoresistant cancer models is warranted and holds promise for the development of novel therapeutic strategies to overcome drug resistance in cancer.
References
Decoding the Ribosomal Binding Site of Psymberin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Psymberin, a potent polyketide isolated from marine sponges, has garnered significant interest for its profound cytotoxic and antitumor activities.[1][2] Central to its mechanism of action is the inhibition of protein synthesis, a fundamental cellular process.[2][3] This guide provides a comprehensive comparison of this compound with other ribosome-targeting agents, detailing the experimental evidence that has pinpointed its binding site on the eukaryotic ribosome.
Comparative Analysis of Ribosomal Inhibitors
This compound belongs to the pederin family of natural products, which are known for their potent inhibition of eukaryotic protein synthesis.[1][4] To understand its efficacy, it's crucial to compare its activity with other well-characterized ribosome inhibitors.
| Compound | Target/Binding Site | IC50 (Cytotoxicity) | EC50 (In vitro Translation Inhibition) |
| This compound | 60S Ribosomal Subunit (E-site) | 0.45 - 2.29 nM (various cancer cell lines) [1][5] | ~10-fold less potent than cytotoxicity IC50 in some analogs [3] |
| Mycalamide A | 60S Ribosomal Subunit (E-site) | 0.95 - 3.79 nM (various cancer cell lines)[5] | Similar to this compound |
| Cycloheximide | 60S Ribosomal Subunit (E-site) | >1000-fold less potent than this compound[3] | KD ~15 µM[6] |
| Pederin | 60S Ribosomal Subunit (E-site) | Potent, similar to Mycalamides | Not specified |
Table 1: Comparative cytotoxic and translation inhibition activities of this compound and other ribosome inhibitors. IC50 values represent the concentration required to inhibit 50% of cell growth, while EC50 values represent the concentration for 50% inhibition of in vitro protein synthesis.
Experimental Confirmation of the Ribosomal Binding Site
The precise localization of this compound's binding site has been elucidated through a combination of genetic and structural studies.
Forward Genetics in C. elegans
A pivotal study utilized a forward genetic screen in the nematode Caenorhabditis elegans to identify the molecular target of this compound. This powerful in vivo approach identified mutants resistant to the cytotoxic effects of the compound.
-
Key Finding: Multiple independent this compound-resistant mutants were found to harbor the same point mutation in a gene encoding the ribosomal protein L41 (RPL41).[7] This strongly implicates RPL41 as a key component of the this compound binding site. Interestingly, these mutants were not cross-resistant to Mycalamide A, suggesting subtle differences in the binding modes of these two related compounds.
Structural Insights from Mycalamide A
While a crystal structure of this compound bound to the ribosome is not yet available, the structure of its close analog, Mycalamide A, in complex with the large ribosomal subunit provides critical insights.
-
Key Finding: X-ray crystallography has revealed that Mycalamide A binds to the E-site (Exit site) of the 60S ribosomal subunit. Its binding pocket is formed by ribosomal RNA (rRNA) and the ribosomal protein L41. This structural data corroborates the genetic findings from the C. elegans screen and provides a high-resolution view of the binding site.
Experimental Protocols
C. elegans Drug Resistance Screen
This protocol outlines the general steps for identifying drug-resistant mutants in C. elegans.
-
Mutagenesis: Synchronized populations of wild-type C. elegans are treated with a chemical mutagen (e.g., ethyl methanesulfonate, EMS) to induce random mutations in their genome.
-
Drug Selection: The mutagenized worms are then exposed to a lethal concentration of this compound. This can be done by incorporating the compound into the nematode growth medium (NGM) agar plates.[8][9][10][11]
-
Isolation of Resistant Mutants: Worms that survive and produce viable offspring in the presence of this compound are isolated as potential resistant mutants.[12][13]
-
Genetic Mapping and Sequencing: The causal mutation in the resistant strains is identified through genetic mapping techniques followed by whole-genome sequencing. This process pinpoints the specific gene and the nucleotide change responsible for the resistance phenotype.[13]
In Vitro Translation Inhibition Assay (Rabbit Reticulocyte Lysate)
This assay directly measures the effect of a compound on protein synthesis in a cell-free system.
-
System Preparation: A commercially available rabbit reticulocyte lysate system, which contains all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.), is used.[14][15][16][17][18]
-
Reporter mRNA: A reporter mRNA, typically encoding a readily detectable protein like luciferase, is added to the lysate.
-
Compound Addition: The test compound (this compound or other inhibitors) is added to the reaction at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The reaction mixture is incubated at 30°C for 60-90 minutes to allow for translation to occur.[14][18]
-
Detection: The amount of newly synthesized reporter protein is quantified. For luciferase, a substrate is added, and the resulting luminescence is measured using a luminometer.[14]
-
Data Analysis: The percentage of translation inhibition is calculated relative to the vehicle control, and the EC50 value is determined by plotting the inhibition data against the compound concentration.[14]
Visualizing the Pathway to Confirmation
The logical flow of experiments confirming the ribosomal binding site of this compound can be visualized as follows:
References
- 1. Pederin, this compound and the Structurally Related Mycalamides: Synthetic Aspects and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition [frontiersin.org]
- 3. Studies toward the Unique Pederin Family Member this compound: Structure Activity Relationships, Biochemical Studies and Genetics Identify the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycalamides, pederin and this compound as natural carbohydrates and potential antitumor agents: past and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound Analogs: Probing a Functional Correlation with the Pederin/Mycalamide Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycloheximide resistance conferred by novel mutations in ribosomal protein L41 of Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Screens using C. elegans as human disease models | Xue Lab | University of Colorado Boulder [colorado.edu]
- 9. mdpi.com [mdpi.com]
- 10. Protocols for treating C. elegans with pharmacological agents, osmoles, and salts for imaging and behavioral assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C. elegans in high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Identification of Mutations in Caenorhabditis elegans That Cause Resistance to High Levels of Dietary Zinc and Analysis Using a Genomewide Map of Single Nucleotide Polymorphisms Scored by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In vitro translation using rabbit reticulocyte lysate. [bio-protocol.org]
- 16. The Basics: In Vitro Translation | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. In vitro translation using rabbit reticulocyte lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
Evaluating the Differential Cytotoxicity of Psymberin Across Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential cytotoxicity of Psymberin, a potent marine-derived natural product, across various cancer cell lines. The information presented is supported by experimental data and includes detailed methodologies for key experiments.
Introduction
This compound, also known as Irciniastatin A, is a polyketide natural product isolated from marine sponges of the Psammocinia and Ircinia species.[1] It has garnered significant interest in the field of oncology due to its exceptionally potent cytotoxic activity against a broad range of cancer cell lines.[1][2] Structurally similar to the pederin family of compounds, this compound exhibits a distinct biological profile, making it a compelling candidate for further investigation as a potential anti-cancer therapeutic.[2][3] This guide will delve into the differential cytotoxic effects of this compound, compare its potency with other cytotoxic agents, and elucidate its mechanism of action.
Differential Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic effects with IC50 values in the low nanomolar range across multiple cancer types.[1] Notably, it has shown significant activity against melanoma, breast, and colon cancer cell lines.[1][2]
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Colorectal Cancer | CRC Lines (various) | < 25 (four of six lines < 10) | [1] |
| HCT-116 | ~2.5 | [2] | |
| KM12 | 0.45 - 2.29 | [2] | |
| Prostate Cancer | PC3 | 0.98 | [3] |
| Melanoma | SK-MEL-5 | 2.29 | [3] |
| Glioblastoma | T98G | 0.45 - 2.29 | [2] |
| Breast Cancer | MCF-7 | Not specified, but potent | [1][4] |
| Pancreatic Cancer | BXPC-3 | Not specified, but potent | [4] |
| Central Nervous System | SF268 | Not specified, but potent | [4] |
Comparison with Other Cytotoxic Agents
This compound's cytotoxic potency has been compared to both standard chemotherapeutic drugs and structurally related natural products.
| Compound | Cancer Type/Cell Line | IC50 | Fold Difference vs. This compound | Reference |
| This compound | Colorectal Cancer | ~15 nM | - | [1] |
| Oxaliplatin | Colorectal Cancer | >30 µM | >2000x less potent | [1] |
| This compound (Irciniastatin A) | Pancreas, Breast, CNS | - | ~10x less potent than Irciniastatin B | [4][5] |
| Irciniastatin B | Pancreas, Breast, CNS | - | ~10x more potent than Irciniastatin A | [4][5] |
| Mycalamide A | HeLa, SK-MEL-5 | Nearly equipotent to this compound | ~1x | [6] |
| Psympederin (this compound-Pederin Hybrid) | Various | >1 µM | >1000x less potent | [3] |
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of protein synthesis.[1][7] This leads to a cascade of downstream cellular events, including the activation of stress response pathways and cell cycle arrest.
-
Inhibition of Protein Translation: this compound is a potent inhibitor of eukaryotic protein translation, which is a key mechanism of its anti-cancer activity.[1][7]
-
Activation of p38 MAPK Pathway: The inhibition of protein synthesis by this compound induces cellular stress, leading to the activation of the p38 MAP kinase pathway.[1]
-
Cell Cycle Arrest: Activation of the p38 pathway contributes to cell cycle arrest, primarily in the G1 phase.[1][7]
Caption: this compound's mechanism of action.
Experimental Protocols
The following is a generalized protocol for assessing the cytotoxicity of this compound using a cell viability assay.
1. Cell Culture:
-
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.
-
Plates are incubated overnight to allow for cell attachment.
3. Compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
A serial dilution of this compound is prepared in culture media.
-
The media from the cell plates is replaced with media containing various concentrations of this compound.
-
Control wells receive media with the vehicle (e.g., DMSO) at the same concentration as the highest this compound dose.
4. Incubation:
-
Cells are incubated with this compound for a specified period (e.g., 48 or 72 hours).
5. Cell Viability Assay (e.g., MTT Assay):
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve and fitting it to a suitable model.
Caption: Workflow for determining this compound's cytotoxicity.
Conclusion
This compound is a highly potent cytotoxic agent with significant anti-cancer potential, particularly against colorectal, melanoma, and breast cancers.[1][2] Its mechanism of action, involving the inhibition of protein synthesis and activation of the p38 MAPK pathway, provides a clear rationale for its observed effects.[1] The nanomolar IC50 values and its superior potency compared to standard chemotherapeutics like oxaliplatin highlight its promise as a lead compound for the development of novel cancer therapies.[1] Further in-vivo studies are warranted to evaluate its therapeutic efficacy and toxicity profile in a preclinical setting.[1]
References
- 1. This compound, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pederin, this compound and the Structurally Related Mycalamides: Synthetic Aspects and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies toward the Unique Pederin Family Member this compound: Structure Activity Relationships, Biochemical Studies and Genetics Identify the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of (−)-Irciniastatin B and Structural Confirmation via Chemical Conversion to (+)-Irciniastatin A (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of (+)-Irciniastatin A (a.k.a. This compound) and (−)-Irciniastatin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
C11-Deoxypsymberin: Validation of a Superior Analogue in Cancer Research
A comprehensive comparison guide for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of C11-deoxypsymberin to its parent compound, this compound, highlighting its enhanced potency as an antitumor agent. Experimental data, detailed protocols, and visual diagrams are presented to support the validation of C11-deoxythis compound as a more potent analogue for consideration in drug development pipelines.
Enhanced Potency of C11-Deoxythis compound
C11-deoxythis compound is a structurally simplified synthetic analogue of this compound, a potent cytotoxic marine natural product.[1][2] The synthesis of C11-deoxythis compound was undertaken to evaluate the role of the oxygen atom at the C11 position, a common feature in the pederin family of natural products.[1] This modification resulted in a compound that is consistently more potent than the natural product this compound.[1][2]
Comparative In Vitro Cytotoxicity
Quantitative analysis of the cytotoxic activity of C11-deoxythis compound and this compound was performed against the HOP62 human lung cancer cell line. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined using the CellTiter-Glo® Luminescent Cell Viability Assay.[1] The results clearly demonstrate the superior potency of C11-deoxythis compound.
| Compound | Target Cell Line | IC50 (nM) |
| C11-deoxythis compound | HOP62 Human Lung Cancer | 0.055 |
| This compound | HOP62 Human Lung Cancer | 0.42 |
Experimental Protocols
The following is a detailed methodology for the key experiment cited in the comparison of C11-deoxythis compound and this compound.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1][2][3]
Materials:
-
Opaque-walled multiwell plates (96-well or 384-well format)
-
Mammalian cells in culture medium
-
Test compounds (C11-deoxythis compound, this compound)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Plate mammalian cells in the wells of an opaque-walled multiwell plate at a predetermined optimal density. Include control wells containing medium without cells for background luminescence measurement.
-
Compound Addition: Add the test compounds (e.g., C11-deoxythis compound, this compound) at various concentrations to the experimental wells.
-
Incubation: Incubate the plates according to the specific culture protocol for the cell line being used.
-
Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µl of reagent to 100 µl of medium in a 96-well plate).
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: The IC50 values are calculated from the generated dose-response curves.
Mechanism of Action: Induction of Apoptosis
Preliminary mechanism of action studies suggest that this compound acts through the induction of cell apoptosis.[1][2] As a more potent analogue, C11-deoxythis compound is presumed to share this mechanism. The pederin family of compounds, to which this compound belongs, are known to be potent inhibitors of protein synthesis, a process intricately linked to the induction of apoptosis.
The proposed signaling pathway for this compound-induced apoptosis involves the activation of stress-activated protein kinases, JNK and p38, through a mitochondria-mediated mechanism. This activation is believed to be crucial for caspase-8-dependent apoptosis.
Caption: Proposed apoptotic signaling pathway of C11-deoxythis compound.
Validation Workflow
The validation of C11-deoxythis compound as a more potent analogue of this compound follows a logical experimental workflow. This process begins with the rationale for its synthesis, followed by its chemical synthesis, and culminates in the comparative biological evaluation against the parent compound.
Caption: Workflow for the validation of C11-deoxythis compound.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Psymberin
Psymberin, a potent cytotoxin derived from sea sponges, necessitates stringent disposal protocols to mitigate risks to researchers and the environment.[1][2][3][4][5] Due to its cytotoxic nature, all materials contaminated with this compound must be handled and disposed of following established guidelines for cytotoxic waste. This ensures the safety of laboratory personnel and prevents the release of this hazardous compound into ecosystems.
Chemical and Physical Properties of this compound
A clear understanding of this compound's properties is fundamental to safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Formula | C31H47NO11[2] |
| Molar Mass | 609.71 g/mol [2] |
| Appearance | Clear, glasslike solid[2] |
| CAS Number | 714954-37-7[2] |
Personal Protective Equipment (PPE) and Decontamination
Given the hazardous nature of this compound, appropriate personal protective equipment is mandatory for all handling and disposal procedures. This includes, but is not limited to, chemical-resistant gloves, a lab coat or gown, and safety goggles. In case of a spill, the area should be decontaminated with a suitable cleaning agent, and all cleaning materials must be disposed of as cytotoxic waste.[6][7]
This compound Disposal Workflow
The proper disposal of this compound and associated waste is a critical final step in any experimental protocol involving this compound. The following workflow outlines the necessary steps for safe disposal.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and regulatory compliance.
-
Segregation at the Source : Immediately after use, all materials that have come into contact with this compound must be segregated from other laboratory waste streams.[8] This includes empty vials, used pipette tips, contaminated gloves, and any other disposable equipment.
-
Proper Containment :
-
Solid Waste : All solid waste, including contaminated personal protective equipment and labware, should be placed in a rigid, leak-proof container that is clearly labeled with the cytotoxic hazard symbol.[8] These containers are typically color-coded, often with a purple lid, to distinguish them from other types of waste.[9][10]
-
Liquid Waste : Aqueous and solvent-based solutions containing this compound should be collected in a dedicated, sealed, and shatter-proof container. This container must also be clearly labeled as "Cytotoxic Waste" and should specify the contents.
-
Sharps : Any sharps, such as needles or contaminated glassware, must be disposed of in a puncture-resistant cytotoxic sharps container.[6]
-
-
Secure Storage : All cytotoxic waste containers must be stored in a designated, secure area within the laboratory. This area should be clearly marked and have limited access to prevent accidental exposure.
-
Waste Pickup and Final Disposal : The disposal of cytotoxic waste is regulated and must be handled by a licensed hazardous waste management company. The primary method for the final destruction of cytotoxic compounds like this compound is high-temperature incineration.[11] This process ensures the complete destruction of the hazardous material.
By implementing these procedures, researchers and laboratory personnel can handle and dispose of this compound in a manner that prioritizes safety and environmental responsibility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Studies toward the Unique Pederin Family Member this compound: Structure Activity Relationships, Biochemical Studies and Genetics Identify the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound story--biological properties and approaches towards total and analogue syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis and biological evaluation of pederin, this compound, and highly potent analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. danielshealth.ca [danielshealth.ca]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. secamb.nhs.uk [secamb.nhs.uk]
- 11. health.qld.gov.au [health.qld.gov.au]
Safeguarding Researchers: Essential Protocols for Handling Psymberin
FOR IMMEDIATE USE BY RESEARCH PERSONNEL
This document provides critical safety and logistical information for the handling and disposal of Psymberin. As a potent cytotoxin, all personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.[1][2]
Personal Protective Equipment (PPE)
Due to the high potency of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for all procedures involving this compound.
| Protection Level | Equipment | Specifications & Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95/P100 Respirator | A PAPR is highly recommended when handling this compound powder or creating solutions where aerosolization is possible. For small-scale solution handling within a certified chemical fume hood, a properly fitted N95 or P100 respirator may be sufficient. Surgical masks offer inadequate protection. |
| Hand Protection | Double-layered, powder-free nitrile gloves | Double gloving provides an essential barrier against direct skin contact. Gloves must be changed immediately if contaminated and disposed of as hazardous waste. Regularly inspect gloves for any signs of degradation or puncture. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must be worn at all times to protect against splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashes or aerosol generation. |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs | A disposable lab coat provides a barrier against contamination of personal clothing. It should be promptly removed and disposed of as hazardous waste if contamination is suspected. |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are required to protect against spills. |
Operational Plan: Handling and Storage
2.1. Designated Work Area:
-
All work with this compound, both in solid and solution form, must be conducted in a designated area within a certified chemical fume hood or a glove box.
-
The work area must be clearly marked with a "Potent Toxin" warning sign.
-
Access to this area should be restricted to authorized personnel who have received specific training on handling potent compounds.
2.2. Weighing and Reconstitution:
-
Weighing of solid this compound should be performed in a containment device such as a glove box or a balance enclosure with appropriate exhaust ventilation to prevent inhalation of airborne particles.
-
When reconstituting, add the solvent slowly and carefully to the vial to avoid splashing.
2.3. Storage:
-
Store this compound in a clearly labeled, sealed container in a secure, ventilated, and restricted-access location.
-
Follow the supplier's recommendations for storage temperature and conditions to maintain compound integrity.
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, lab coats), disposable labware (pipette tips, tubes), and any other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, as well as solvents used for rinsing contaminated glassware, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any this compound-containing solutions down the drain.
-
Decontamination: All non-disposable equipment and work surfaces must be decontaminated after use. A suitable decontamination solution (e.g., a freshly prepared 10% bleach solution followed by a 70% ethanol rinse) should be used. All materials used for decontamination (e.g., wipes) must also be disposed of as hazardous waste.
-
Waste Disposal: All hazardous waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for the disposal of potent cytotoxic compounds.
Emergency Procedures: Spill and Exposure
Immediate and correct response to a spill or exposure is critical.
4.1. Spill Response Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
